Product packaging for 7-aminoisoquinolin-1(2H)-one(Cat. No.:CAS No. 174302-46-6)

7-aminoisoquinolin-1(2H)-one

Cat. No.: B063576
CAS No.: 174302-46-6
M. Wt: 160.17 g/mol
InChI Key: YLYZPUIUNDCIRG-UHFFFAOYSA-N
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Description

7-aminoisoquinolin-1(2H)-one is a potent and cell-permeable inhibitor of poly(ADP-ribose) glycohydrolase (PARG), the primary enzyme responsible for catalyzing the hydrolysis of poly(ADP-ribose) (PAR) polymers. This activity positions it as a critical research tool for investigating the PARP-dependent DNA damage response pathway. By inhibiting PARG, this compound leads to the accumulation of PAR polymers, thereby trapping them on target proteins and disrupting the normal cycle of PARylation and dePARylation. This mechanism is instrumental in studying a range of cellular processes, including the DNA damage response, transcription regulation, and cell fate decisions following genotoxic stress.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B063576 7-aminoisoquinolin-1(2H)-one CAS No. 174302-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYZPUIUNDCIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573887
Record name 7-Aminoisoquinolin-1(2H)-one
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174302-46-6
Record name 7-Aminoisoquinolin-1(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-1,2-dihydroisoquinolin-1-one
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Foundational & Exploratory

7-aminoisoquinolin-1(2H)-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-aminoisoquinolin-1(2H)-one: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Isoquinolinone Core in Medicinal Chemistry

The isoquinoline structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant biological activity.[1][2] Among its various oxidized forms, the isoquinolin-1(2H)-one core is of particular interest to drug development professionals.[3] This scaffold is present in a range of pharmacologically active molecules, demonstrating activities from antimicrobial to anticancer.[4][5] This guide focuses on a specific, high-value derivative: this compound. As a Senior Application Scientist, my objective is to provide not just a datasheet, but a comprehensive technical overview that synthesizes its chemical principles, strategic applications, and practical methodologies for researchers and drug development scientists. We will explore its molecular structure, synthesis, and its pivotal role as a pharmacophore in the design of targeted therapeutics, particularly in oncology.

Section 1: Core Molecular Profile

A precise understanding of a molecule's identity and physicochemical properties is the foundation of all subsequent research and development.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a bicyclic isoquinoline system.[6] The structure is characterized by a keto group at the C1 position and an amino group at the C7 position, which imparts specific reactivity and hydrogen bonding capabilities crucial for its biological interactions.

The definitive IUPAC name for this compound is 7-amino-2H-isoquinolin-1-one .[6] Its key identifiers are summarized in the table below.

Table 1: Chemical Identifiers and Properties of this compound

Identifier Value Source(s)
IUPAC Name 7-amino-2H-isoquinolin-1-one [6]
CAS Number 174302-46-6 [6][7]
Molecular Formula C₉H₈N₂O [6][7]
Molecular Weight 160.17 g/mol [6]
Canonical SMILES C1=CC(=CC2=C1C=CNC2=O)N [6]

| InChI Key | YLYZPUIUNDCIRG-UHFFFAOYSA-N |[6][8] |

Structural Elucidation

The two-dimensional structure of this compound is presented below. The fusion of the benzene and pyridine rings creates a planar aromatic system, while the amino and lactam (cyclic amide) functionalities are key features for molecular recognition by biological targets.

Caption: 2D structure of this compound.

Section 2: Synthesis and Chemical Reactivity

The synthesis of the this compound core is achievable through several established organic chemistry pathways. The choice of a specific route is often dictated by the availability of starting materials, desired scale, and the need for specific substitution patterns in derivative synthesis.

Synthetic Strategies

Common synthetic approaches include:

  • Cyclization Reactions: A prevalent method involves the cyclization of pre-functionalized precursors, such as ortho-aminoaryl ketones or related derivatives. This intramolecular reaction forms the heterocyclic ring system.[6]

  • Condensation Reactions: Base-promoted condensation of reagents like homophthalic anhydride with appropriate amine sources can efficiently yield the isoquinolinone scaffold.[6][9]

  • Multi-step Synthesis: For complex analogs, a multi-step pathway is often employed. This provides the flexibility to introduce various functional groups through protection-deprotection strategies and functional group interconversions.[6]

The diagram below illustrates a generalized workflow for synthesizing isoquinolinone derivatives, highlighting the key stages from precursor selection to final product formation.

synthesis_workflow start Precursor Selection (e.g., Substituted Phenylacetonitrile) step1 Side-Chain Elaboration (Introduction of second ring components) start->step1 Reagents & Conditions step2 Intramolecular Cyclization (e.g., Acid or Base Catalyzed) step1->step2 Cyclization Catalyst step3 Functional Group Manipulation (e.g., Nitration followed by Reduction to Amine) step2->step3 e.g., 1. HNO₃/H₂SO₄ 2. H₂, Pd/C product Final Product This compound step3->product Purification

Caption: Generalized synthetic workflow for isoquinolinones.

Chemical Reactivity

The molecule's reactivity is dominated by its two primary functional groups:

  • Aromatic Amino Group: The amine at the C7 position is a nucleophile and a directing group for electrophilic aromatic substitution. It can readily undergo reactions such as acylation, alkylation, and diazotization, making it a critical handle for synthesizing a library of derivatives.[6]

  • Lactam (Amide) Moiety: The N-H proton of the lactam is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-arylation. The carbonyl group can participate in condensation reactions under certain conditions.[6] This dual reactivity is a key asset in medicinal chemistry for structure-activity relationship (SAR) studies.

Section 3: Applications in Drug Discovery & Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a versatile starting point for designing novel therapeutics.

Role as a Pharmacophore in Oncology

The isoquinolinone scaffold has gained significant traction in oncology research.[3][4] Derivatives have been investigated as potent inhibitors of various enzymes and signaling pathways that are dysregulated in cancer.

  • Inhibition of Cell Cycle Regulators: Derivatives of the closely related 3-aminoisoquinolin-1(2H)-one have demonstrated potent inhibitory activity against cancer cell lines.[4][10] Some analogs have shown promise as inhibitors of key cell cycle phosphatases like Cdc25B, which, when overexpressed, can lead to uncontrolled cell proliferation.[6] Inhibition of Cdc25B can induce cell cycle arrest, providing a therapeutic window to target cancer cells.

  • Scaffold for PARP Inhibitors: A critical application area for isoquinolinone-like structures is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[11][12] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.[13][14] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibiting PARP-1 in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a concept known as "synthetic lethality."[14] The lactam portion of the isoquinolinone core mimics the nicotinamide moiety of NAD+, the natural substrate for PARP-1, allowing it to competitively bind to the enzyme's active site.

The diagram below illustrates the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

parp_pathway cluster_normal Normal Cell cluster_cancer BRCA-Deficient Cancer Cell ssb Single-Strand DNA Break parp PARP-1 Mediated Base Excision Repair ssb->parp repaired1 DNA Repaired parp->repaired1 ssb2 Single-Strand DNA Break parp_inhibitor PARP Inhibitor (e.g., Isoquinolinone-based) ssb2->parp_inhibitor blocked_repair BER Pathway Blocked parp_inhibitor->blocked_repair dsb Double-Strand DNA Break (at replication) blocked_repair->dsb brca_deficient Deficient HR Repair (BRCA1/2 mutation) dsb->brca_deficient apoptosis Cell Death (Apoptosis) brca_deficient->apoptosis

Caption: Mechanism of synthetic lethality via PARP inhibition.

Section 4: Experimental Protocols

To translate the potential of this compound derivatives into tangible data, robust and reproducible experimental protocols are essential. Below is a detailed, self-validating protocol for assessing the antiproliferative activity of a test compound using a standard cancer cell line.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol determines the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀). The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Materials:

  • Test Compound (derivative of this compound) dissolved in DMSO.

  • Human cancer cell line (e.g., MCF-7 for breast cancer).

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Sterile 96-well microtiter plates.

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm).

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Wash with PBS, then detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge to pellet cells.

    • Resuspend cells in fresh medium and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Self-Validation: Leave wells on the plate periphery empty and fill with sterile PBS to reduce edge effects. Include "cells only" (negative control) and "medium only" (blank) wells.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium. A typical starting range is 100 µM to 0.1 µM. Also prepare a vehicle control (medium with the highest concentration of DMSO used).

    • Carefully remove the medium from the wells.

    • Add 100 µL of the corresponding compound dilution (or control medium) to each well in triplicate.

    • Incubate for 48-72 hours.

    • Causality Check: The incubation time is critical; 48-72 hours is typically sufficient for antiproliferative effects to manifest without causing cell death due to nutrient depletion.

  • MTT Addition and Incubation:

    • After incubation, remove the compound-containing medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours. Active cells will convert MTT to formazan.

    • Visual Check: Purple formazan crystals should be visible in the negative control wells under a microscope.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the MTT-containing medium without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.

mtt_workflow start 1. Seed Cells (5,000 cells/well) incubate1 2. Incubate 24h (Cell Attachment) start->incubate1 treat 3. Add Test Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add DMSO (Dissolve Crystals) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC₅₀ read->analyze

Caption: Experimental workflow for the MTT antiproliferative assay.

Conclusion and Future Directions

This compound is a molecule of significant strategic value for drug discovery. Its robust chemical nature, coupled with the reactivity of its functional groups, makes it an ideal starting scaffold for building diverse chemical libraries. Its demonstrated relevance in the development of inhibitors for critical oncology targets like cell cycle regulators and PARP enzymes underscores its potential.[4][6][11] Future research should focus on exploring novel derivatives through combinatorial chemistry and high-throughput screening. Furthermore, investigating its application beyond oncology, for instance in neurodegenerative or infectious diseases, could unveil new therapeutic opportunities for this versatile and privileged scaffold.

References

An In-depth Technical Guide to 7-aminoisoquinolin-1(2H)-one: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 7-aminoisoquinolin-1(2H)-one, a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. The guide delves into the historical context of its development, its detailed chemical synthesis, and its pivotal role as a molecular scaffold, particularly in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical knowledge and practical, field-proven insights. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction

This compound (CAS No. 174302-46-6) is a key heterocyclic compound featuring an isoquinoline core structure with an amino group at the 7-position and a ketone group at the 1-position.[1] Its unique structural attributes make it a valuable intermediate in the synthesis of more complex molecules with a wide range of potential pharmacological activities.[1] This guide will illuminate the journey of this molecule from its chemical synthesis to its application in the development of targeted therapeutics, with a special focus on its contribution to the field of oncology through the development of PARP inhibitors.

Discovery and History: The Emergence of the Isoquinolinone Scaffold

While the specific, seminal publication detailing the first synthesis of this compound is not readily apparent in a historical survey of the literature, its emergence can be understood within the broader context of the exploration of isoquinoline and isoquinolinone derivatives in medicinal chemistry. The isoquinoline scaffold itself is a well-established pharmacophore found in numerous natural products and synthetic drugs.[2]

The development of synthetic methodologies for isoquinolines, such as the Bischler–Napieralski and Pictet–Gams reactions, laid the groundwork for the creation of a vast array of derivatives.[3][4] The subsequent focus on isoquinolin-1(2H)-ones as a distinct class of compounds was driven by their interesting biological properties. Early studies on substituted isoquinolin-1-ones revealed their potential as anticancer agents.[5]

The true significance of the this compound scaffold, however, became more apparent with the rise of PARP inhibitors. The isoquinolinone core was identified as a privileged structure for interacting with the nicotinamide binding pocket of PARP enzymes. This realization spurred the synthesis and evaluation of a multitude of isoquinolinone derivatives, including those with amino substitutions at various positions to modulate potency, selectivity, and pharmacokinetic properties.[6][7] The 7-amino substitution, in particular, offers a key point for further chemical modification, allowing for the exploration of a wide chemical space in the quest for potent and selective PARP inhibitors.

Chemical Profile and Synthesis

Chemical Properties
PropertyValue
IUPAC Name 7-amino-2H-isoquinolin-1-one[1]
CAS Number 174302-46-6[1]
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]
Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic approaches. A common and effective method involves the nitration of a suitable isoquinolinone precursor, followed by reduction of the nitro group.

A representative synthetic pathway is the nitration of isoquinolin-1(2H)-one to yield 7-nitroisoquinolin-1(2H)-one, which is then reduced to the desired this compound.

G cluster_synthesis Synthesis of this compound Isoquinolin-1(2H)-one Isoquinolin-1(2H)-one 7-Nitroisoquinolin-1(2H)-one 7-Nitroisoquinolin-1(2H)-one Isoquinolin-1(2H)-one->7-Nitroisoquinolin-1(2H)-one Nitration (e.g., HNO₃/H₂SO₄) This compound This compound 7-Nitroisoquinolin-1(2H)-one->this compound Reduction (e.g., H₂, Pd/C or SnCl₂/HCl)

A general synthetic scheme for this compound.

Other synthetic strategies include cyclization and condensation reactions from appropriately substituted precursors.[1] For instance, derivatives of 3,4-dihydroisoquinolin-1(2H)-one can be synthesized via the Castagnoli–Cushman reaction between homophthalic anhydride and imines.[8]

Role as a Pharmacophore in Drug Discovery

The this compound scaffold serves as a crucial building block in the design of bioactive molecules. Its utility is particularly pronounced in the development of enzyme inhibitors.

PARP Inhibitors

The isoquinolinone core is a well-established scaffold for the development of PARP inhibitors.[6][7] These inhibitors function by competing with the natural substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic domain of PARP enzymes. The 7-amino group provides a versatile handle for the introduction of various side chains that can extend into other regions of the enzyme's active site, thereby enhancing binding affinity and selectivity. The structure-activity relationship (SAR) studies of isoquinolinone-based PARP inhibitors have demonstrated that modifications at this position can significantly impact their biological activity.[6]

G cluster_parp Mechanism of Isoquinolinone-based PARP Inhibition Isoquinolinone_Scaffold Isoquinolinone Scaffold Inhibition Competitive Inhibition Isoquinolinone_Scaffold->Inhibition PARP_Active_Site PARP Active Site (Nicotinamide Binding Pocket) NAD NAD+ NAD->PARP_Active_Site Natural Substrate Inhibition->PARP_Active_Site Blocks Binding

Competitive inhibition of PARP by the isoquinolinone scaffold.
Cdc25B Inhibitors

Derivatives of this compound have also been investigated as inhibitors of cell division cycle 25B (Cdc25B), a dual-specificity phosphatase that plays a crucial role in cell cycle regulation.[1] Overexpression of Cdc25B is implicated in various cancers, making it an attractive therapeutic target. The isoquinolinone core can be modified to create compounds that bind to the active site of Cdc25B, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

General Synthesis of 7-amino-3,4-dihydroisoquinolin-1(2H)-one

This protocol describes a general method for the synthesis of the saturated analogue, 7-amino-3,4-dihydroisoquinolin-1(2H)-one, which can be adapted for the synthesis of this compound.

Materials:

  • 7-nitro-3,4-dihydroisoquinolin-1(2H)-one

  • Palladium on carbon (Pd/C, 10%)

  • Methanol

  • Hydrogen gas

  • Diatomaceous earth

Procedure:

  • A solution of 7-nitro-3,4-dihydroisoquinolin-1(2H)-one in methanol is prepared in a suitable reaction vessel.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (e.g., 60 psi) for a specified time (e.g., 1 hour), or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude 7-amino-3,4-dihydroisoquinolin-1(2H)-one.

  • The crude product can be further purified by recrystallization or column chromatography.

PARP1 Colorimetric Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against PARP1.[9]

Materials:

  • Histone-coated 96-well plate

  • Recombinant PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer (e.g., 10x PARP assay buffer)

  • Test compound (e.g., a derivative of this compound)

  • Streptavidin-HRP

  • Colorimetric HRP substrate

  • Stop solution (e.g., 2 M sulfuric acid)

  • Plate reader

Procedure:

  • Plate Preparation: Histone-coated wells are washed with PBST (PBS with 0.05% Tween 20) and then blocked with a suitable blocking buffer for at least 90 minutes at room temperature.[9]

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Reaction Setup:

    • Add the test inhibitor dilutions to the designated wells.

    • Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.

    • Add the master mix to all wells to initiate the reaction.

    • Include positive (no inhibitor) and blank (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Wash the plate with PBST.

    • Add diluted Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.[6]

    • Wash the plate again with PBST.

    • Add the colorimetric HRP substrate and incubate until a color develops in the positive control wells.[9]

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cdc25B Phosphatase Activity Assay

This protocol provides a general framework for evaluating the inhibitory effect of compounds on Cdc25B activity.[10]

Materials:

  • Recombinant Cdc25B enzyme

  • Phosphorylated substrate (e.g., pCDK2/Cyclin A)

  • Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM TCEP)

  • Test compound

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Nitrocellulose membrane

  • Antibodies specific for the phosphorylated and total substrate

  • Western blotting equipment and reagents

Procedure:

  • Enzyme-Inhibitor Incubation: Incubate the recombinant Cdc25B enzyme with various concentrations of the test compound in the assay buffer for a specified time (e.g., 1 hour).[10]

  • Phosphatase Reaction: Initiate the reaction by adding the phosphorylated substrate to the enzyme-inhibitor mixture.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 50 minutes).[10]

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the substrate and the total substrate.

    • Incubate with the appropriate secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence) and quantify the band intensities. The reduction in the phosphorylated substrate signal indicates Cdc25B activity. Calculate the percent inhibition and determine the IC50 value.[1]

Summary of Biological Activity

Derivatives of this compound have shown promising inhibitory activity against various enzymes. The following table summarizes representative data for isoquinolinone-based inhibitors.

Compound ClassTargetIC50 (nM)Reference
Isoquinolinone DerivativesPARP1Varies (nanomolar to micromolar range)[7]
Naphthyridinone DerivativesPARP1Potent (e.g., 34 with high potency)[6]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneAnticancer (average GI50)~6.6 µM (calculated from lg GI50 = -5.18)[11]
4-Hydroxyquinazoline derivativesPARP163.81 ± 2.12

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry. While its own discovery story is intertwined with the broader history of isoquinolinone synthesis, its importance as a versatile scaffold for the development of potent and selective enzyme inhibitors is undeniable. This technical guide has provided an in-depth look at its chemical properties, synthesis, and its role as a pharmacophore, particularly in the context of PARP and Cdc25B inhibitors. The detailed experimental protocols offer a practical resource for researchers working in this area. The continued exploration of derivatives of this compound holds great promise for the discovery of novel therapeutics for the treatment of cancer and other diseases.

References

The 7-Aminoisoquinolin-1(2H)-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic tractability, and the ability to present functional groups in a precise three-dimensional arrangement to interact with biological targets. The isoquinolin-1(2H)-one core is a prominent member of this class, found in numerous natural products and synthetic bioactive molecules.[1][2] This guide focuses specifically on a key substituted variant, the 7-aminoisoquinolin-1(2H)-one moiety, a cornerstone of several groundbreaking targeted therapies. Its true significance in modern drug discovery was cemented by its role as a pharmacophore that mimics the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), enabling potent inhibition of enzymes like Poly (ADP-ribose) polymerase (PARP). This guide serves as a comprehensive technical resource, synthesizing field-proven insights on the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of this compound derivatives.

The this compound Core: Physicochemical Properties and Synthetic Strategies

Core Structure and Synthetic Methodologies

The this compound structure is a bicyclic aromatic heterocycle featuring a pyridone ring fused to a benzene ring, with a critical amino group at the C7 position.[3] This amino group is a key interaction point in many of its biological applications and a versatile handle for synthetic modification.

The synthesis of this scaffold can be achieved through various routes, including condensation and cyclization reactions.[3] More advanced and regioselective methods, such as Palladium-catalyzed cross-coupling, have been instrumental in developing diverse libraries of derivatives for SAR studies.[4] A general approach often involves the construction of a substituted homophthalic anhydride or a related 2-(cyanomethyl)benzoic acid precursor, which then undergoes cyclization with an appropriate amine source.[3][5]

G cluster_synthesis General Synthetic Workflow Precursor 2-Substituted Benzoic Acid (e.g., 2-cyanomethylbenzoic acid) Cyclization Cyclization Reaction (e.g., with amine source) Precursor->Cyclization Step 1 Core Isoquinolin-1(2H)-one Core Cyclization->Core Step 2 Functionalization Regioselective Functionalization (e.g., Pd-catalyzed cross-coupling) Core->Functionalization Step 3 Derivative Target Derivative Functionalization->Derivative Step 4

Caption: Generalized workflow for the synthesis of isoquinolin-1(2H)-one derivatives.

Representative Synthetic Protocol: Synthesis of 3-aminoisoquinolin-1(2H)-ones

A convenient method for synthesizing 3-aminoisoquinolin-1(2H)-ones starts from 2-(cyanomethyl)benzoic acid, allowing for variation at the 3-amino group.[5]

Step 1: Preparation of the Starting Material

  • 2-(cyanomethyl)benzoic acid is prepared according to established literature procedures.

Step 2: Cyclization and Amine Introduction

  • A solution of 2-(cyanomethyl)benzoic acid in a suitable high-boiling solvent (e.g., diphenyl ether) is heated with the desired primary amine (aryl or hetarylamine).

  • The reaction mixture is refluxed for a specified period, allowing for the cyclization and formation of the 3-aminoisoquinolin-1(2H)-one product.

  • The causality here is that the thermal conditions drive the intramolecular cyclization and condensation with the amine, forming the stable heterocyclic core.

Step 3: Work-up and Purification

  • After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product.

  • The solid is collected by filtration, washed, and then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography, to yield the pure 3-aminoisoquinolin-1(2H)-one derivative.

This self-validating protocol relies on the thermodynamic stability of the final aromatic product to drive the reaction to completion, with purification confirming the identity and purity of the compound via standard analytical techniques (NMR, MS).[6]

Key Biological Targets and Mechanisms of Action

The this compound scaffold has been successfully employed to target several key proteins implicated in human diseases, most notably in oncology.

Inhibition of Poly (ADP-ribose) Polymerase (PARP): A Cornerstone Application

The most significant application of the isoquinolin-1(2H)-one core is in the development of PARP inhibitors.

Mechanism of Action and Synthetic Lethality Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs).[7] PARP1 detects these breaks and synthesizes poly(ADP-ribose) chains that recruit other DNA repair proteins.[7] When PARP is inhibited, SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.

In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[8] However, in cancers with mutations in BRCA1 or BRCA2 genes, the HR pathway is deficient. The simultaneous inhibition of the BER pathway (via PARP inhibitors) and the inherent deficiency in the HR pathway creates a state of synthetic lethality , where the combination of two non-lethal defects leads to catastrophic DNA damage and selective cancer cell death.[9] Furthermore, some PARP inhibitors are known to "trap" the PARP enzyme on the DNA, which is itself a cytotoxic lesion that contributes to the formation of DSBs.[9][10]

G cluster_parp Mechanism of PARP Inhibition and Synthetic Lethality cluster_hr Homologous Recombination (HR) Repair cluster_hrd HR Deficient (e.g., BRCA mutation) SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits Replication DNA Replication SSB->Replication unrepaired leads to BER Base Excision Repair (BER) PARP->BER initiates PARP->BER PARP Inhibitor blocks BER->SSB repairs DSB Double-Strand Break (DSB) Replication->DSB BRCA BRCA1/2 Proficient DSB->BRCA triggers BRCA_mut BRCA1/2 Deficient DSB->BRCA_mut triggers HR_Repair DSB Repair BRCA->HR_Repair Survival Cell Survival HR_Repair->Survival HR_Defect No DSB Repair BRCA_mut->HR_Defect Death Cell Death (Synthetic Lethality) HR_Defect->Death

Caption: The principle of synthetic lethality with PARP inhibitors in HR-deficient cells.

Quantitative Data on Isoquinolinone-Based PARP Inhibitors

Compound (Brand Name)Core ScaffoldPARP1 IC₅₀ (nM)PARP Trapping (Relative to Olaparib)FDA Approval Status
Talazoparib (Talzenna)7-fluoro-isoquinolinone derivative~0.57~100xApproved for BRCA-mutated breast cancer[8]
Niraparib (Zejula)Isoquinolinone derivative~3.8~1xApproved for ovarian and other cancers
Rucaparib (Rubraca)Indole derivative (for comparison)~1.2~1xApproved for ovarian and prostate cancer
Olaparib (Lynparza)Phthalazinone derivative (for comparison)~1.91x (baseline)Approved for multiple BRCA-mutated cancers[8]
Note: Data are compiled from various sources and intended for comparative purposes. Exact values may vary based on assay conditions.[10]
Modulation of Cell Cycle Progression: Cdc25B Phosphatase Inhibition

The cell division cycle 25B (Cdc25B) dual-specificity phosphatase is a crucial regulator of the cell cycle, particularly the G2/M transition, by dephosphorylating and activating cyclin-dependent kinase (Cdk) complexes.[4] Overexpression of Cdc25B has been linked to numerous human cancers, making it an attractive therapeutic target.[4] Derivatives of 3-aminoisoquinolin-1(2H)-one have been identified as competitive inhibitors of Cdc25B.[4]

One lead compound, 6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-one, was found to be a reversible, competitive Cdc25B inhibitor with a Kᵢ of 1.9 µM.[4] This compound effectively inhibited the growth of human cancer cells and was shown to block the mitotic checkpoint bypass mediated by Cdc25B.[4]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for potent biological activity.

  • C7-Position: The amino group at the 7-position is often crucial for activity, particularly for PARP inhibitors, where it forms key hydrogen bonds in the nicotinamide-binding pocket of the enzyme. Modifications here can significantly impact potency.

  • C4-Position: In the context of antiplasmodial 4-aminoquinolines, substitutions at this position with dialkylaminoalkyl side chains are optimal for activity.[11] While a different scaffold, it highlights the importance of this vector for exploring interactions.

  • Aromatic Ring: Substituents on the fused benzene ring can modulate physicochemical properties like solubility and lipophilicity, as well as target engagement. For example, in antimalarial quinolines, electron-withdrawing groups at the 7-position (like chloro) were found to be optimal, influencing the pKa and cellular accumulation of the compounds.[12][13] For some anticancer derivatives, the presence of thiazolyl or pyrazolyl substituents at the 3-amino group enhanced activity.[5][14]

G cluster_sar Key SAR Insights for Isoquinolinone Derivatives cluster_legend Legend SAR_Image Modulation Modulates Potency & Physicochemical Properties Interaction Key for Target Interaction (e.g., H-bonding) Vector Key Vector for Side Chains

Caption: Key positions on the isoquinolinone core for SAR exploration.

Preclinical Development Considerations

In Vitro Biological Evaluation Protocol: NCI-60 Human Tumor Cell Line Screen

A standard and authoritative method to assess the anticancer potential of new derivatives is the NCI-60 screen, which evaluates cytotoxicity across a panel of 60 different human cancer cell lines.[5][14]

Step 1: Compound Preparation and Plating

  • The test compound (e.g., a novel 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one derivative) is solubilized in DMSO to create a stock solution.[5]

  • The 60 cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are plated in 96-well microtiter plates and incubated.

Step 2: Compound Addition and Incubation

  • The test compound is added to the plates at a single high concentration (e.g., 10⁻⁵ M) or across a 5-log concentration range.[5]

  • The plates are incubated for 48 hours. The causality for this duration is to allow sufficient time for the compound to exert its biological effects, whether cytostatic or cytotoxic.

Step 3: Endpoint Measurement and Data Analysis

  • After incubation, the assay is terminated, and cell viability is determined using a sulforhodamine B (SRB) protein stain assay, which binds to basic amino acids in cellular proteins.

  • The optical density is read, and the data are used to calculate the percentage growth inhibition (GI). Key metrics like GI₅₀ (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (lethal concentration for 50% of cells) are determined.[14]

  • This protocol is self-validating through the use of positive and negative controls and the large, diverse panel of cell lines, which helps identify patterns of activity and potential mechanisms of action.

Pharmacokinetics and Drug Metabolism (PK/DM)

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical. For isoquinolin-1(2H)-one derivatives developed as 5-HT₂C receptor modulators, preclinical PK studies have been conducted.[15][16] One hit compound showed moderate stability in rat liver microsomes (42% remaining after 1 hour) and good stability in mouse brain homogenate (~85% remaining after 2 hours).[15][16] It also demonstrated acceptable PK properties, rapidly reaching the brain and maintaining a brain/plasma concentration ratio of approximately 1:1, a crucial feature for CNS-active agents.[15][16] In contrast, some related compounds can exhibit low oral bioavailability, necessitating careful formulation or structural modification to improve absorption.[17]

Conclusion and Future Directions

The this compound scaffold has unequivocally proven its value in medicinal chemistry, transitioning from a promising heterocyclic core to the bedrock of clinically approved, life-saving cancer therapies. Its success as a PARP inhibitor has validated the power of structure-based design and the therapeutic strategy of synthetic lethality.

Future research is poised to expand the utility of this privileged core. Opportunities include:

  • Exploring New Targets: Leveraging the scaffold to design inhibitors for other NAD+-dependent enzymes or exploring entirely new target classes beyond oncology, such as neurodegenerative and inflammatory diseases.[18]

  • Overcoming Resistance: Developing next-generation inhibitors that are active against tumors that have developed resistance to current PARP inhibitors.

  • Novel Modalities: Utilizing the core as a warhead or binding motif in novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) to induce targeted protein degradation rather than just inhibition.

The continued exploration of the this compound chemical space promises to yield the next generation of targeted therapies, reinforcing its status as a truly privileged scaffold in the art and science of drug discovery.

References

An In-depth Technical Guide on the Mechanism of Action of 7-Aminoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of 7-Aminoisoquinolin-1(2H)-one

This compound is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry due to its potential as a therapeutic agent, particularly in oncology.[1] Its core structure serves as a scaffold for the development of potent enzyme inhibitors. This guide provides a comprehensive overview of the primary mechanism of action of this compound and its derivatives, focusing on its role as a Poly(ADP-ribose) polymerase (PARP) inhibitor. We will delve into the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate and validate its activity.

Primary Mechanism of Action: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

The principal mechanism through which this compound and its analogs exert their therapeutic effects is through the inhibition of the PARP family of enzymes, most notably PARP-1 and PARP-2.[2] These enzymes are crucial for cellular homeostasis, playing a pivotal role in DNA repair, genomic stability, and programmed cell death.[3]

The Role of PARP in DNA Repair

PARP-1 acts as a molecular sensor for DNA single-strand breaks (SSBs).[4] Upon detecting DNA damage, PARP-1 binds to the broken DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[3][5] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[4]

Competitive Inhibition at the NAD+ Binding Site

This compound functions as a competitive inhibitor of PARP. Its chemical structure mimics the nicotinamide moiety of the PARP substrate, nicotinamide adenine dinucleotide (NAD+).[4][6] This allows the compound to bind to the catalytic domain of the PARP enzyme, preventing the binding of NAD+ and thereby inhibiting the synthesis of PAR chains.[6] The inhibition of PARP's catalytic activity leads to the accumulation of unrepaired SSBs.

cluster_0 Normal DNA Repair (Base Excision Repair) cluster_1 Mechanism of this compound DNA_SSB DNA Single-Strand Break PARP1 PARP-1 Activation DNA_SSB->PARP1 PAR PAR Synthesis (PARylation) PARP1->PAR NAD NAD+ NAD->PARP1 Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor This compound Inhibition Inhibition of Catalytic Activity Inhibitor->Inhibition Inhibition->PARP1

Figure 1: Simplified signaling pathway of PARP-1 in DNA repair and its inhibition by this compound.

Cellular Consequences of PARP Inhibition

The inhibition of PARP by this compound has profound effects on cellular function, the most significant of which is the induction of synthetic lethality in cancer cells with specific DNA repair deficiencies.

Synthetic Lethality in BRCA-Deficient Cancers

Cancer cells with mutations in the BRCA1 or BRCA2 genes are deficient in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs).[7] When PARP is inhibited by this compound, the accumulation of unrepaired SSBs leads to the collapse of replication forks during DNA replication, resulting in the formation of DSBs.[3] In healthy cells, these DSBs can be repaired by the HR pathway. However, in BRCA-deficient cancer cells, the absence of a functional HR pathway means these DSBs cannot be repaired, leading to genomic instability and ultimately, apoptosis (programmed cell death).[7] This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality.[7]

PARP Trapping

Beyond catalytic inhibition, some PARP inhibitors, including derivatives of this compound, can "trap" PARP enzymes on the DNA.[2][5] This creates a toxic protein-DNA complex that can further impede DNA replication and transcription, contributing to the cytotoxic effects of the compound.[5]

cluster_0 Cellular Effects of PARP Inhibition cluster_1 Normal Cell (Functional HR) cluster_2 BRCA-Deficient Cancer Cell (Defective HR) Inhibitor This compound PARP_Inhibition PARP Inhibition Inhibitor->PARP_Inhibition SSB_Accumulation Accumulation of Single-Strand Breaks PARP_Inhibition->SSB_Accumulation Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB_Formation Formation of Double-Strand Breaks Replication_Fork_Collapse->DSB_Formation DSB_Formation_Normal DSB_Formation_Normal DSB_Formation->DSB_Formation_Normal DSB_Formation_Cancer DSB_Formation_Cancer DSB_Formation->DSB_Formation_Cancer HR_Repair Homologous Recombination Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival DSB_Formation_Normal->HR_Repair No_HR_Repair No Homologous Recombination Repair Apoptosis Apoptosis No_HR_Repair->Apoptosis DSB_Formation_Cancer->No_HR_Repair

Figure 2: The principle of synthetic lethality induced by this compound in BRCA-deficient cancer cells.

Experimental Validation of the Mechanism of Action

Several experimental protocols are employed to validate the mechanism of action of this compound as a PARP inhibitor.

PARP Enzymatic Activity Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of PARP.

Protocol:

  • Plate Preparation: A 96-well plate is coated with histones, which will serve as the acceptor proteins for PARylation.

  • Reaction Mixture: A reaction mixture is prepared containing recombinant PARP1 enzyme, activated DNA (to stimulate PARP activity), and biotinylated NAD+.

  • Inhibitor Addition: Varying concentrations of this compound are added to the wells.

  • Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

  • Detection: A Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR chains. Following the addition of an HRP substrate, the resulting luminescent or colorimetric signal is measured.[8] A decrease in signal intensity in the presence of the compound indicates inhibition of PARP activity.

Component Purpose
Recombinant PARP1Source of the enzyme
Activated DNAStimulates PARP activity
Biotinylated NAD+Substrate for PARP and allows for detection
HistonesAcceptor proteins for PARylation
This compoundTest inhibitor
Streptavidin-HRP & SubstrateDetection system
Western Blot Analysis for PAR Levels

This method assesses the level of PARylation within cells treated with the inhibitor.

Protocol:

  • Cell Culture and Treatment: Cancer cells (e.g., BRCA-deficient cell lines) are cultured and treated with different concentrations of this compound. A DNA damaging agent (e.g., H₂O₂) can be used as a positive control to induce PARP activity.[3]

  • Cell Lysis: The cells are lysed to extract total protein.[3]

  • Protein Quantification: The protein concentration in each lysate is determined to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes poly(ADP-ribose) chains, followed by an HRP-conjugated secondary antibody.[3]

  • Detection: The chemiluminescent signal is detected, and the intensity of the bands corresponding to PAR is quantified. A reduction in PAR levels in treated cells confirms PARP inhibition.[3]

PARP-Chromatin Trapping Assay

This assay determines the ability of the inhibitor to trap PARP on chromatin.

Protocol:

  • Cell Culture and Treatment: Cells are treated with the PARP inhibitor.

  • Cell Fractionation: The cells are lysed, and the chromatin-bound proteins are separated from the soluble proteins.[5]

  • Western Blot Analysis: The amount of PARP-1 in the chromatin fraction is determined by Western blotting. An increase in the amount of chromatin-bound PARP-1 in treated cells indicates that the inhibitor is trapping the enzyme on the DNA.[5]

cluster_0 Experimental Workflow for Validating PARP Inhibition cluster_1 PAR Level Analysis cluster_2 Chromatin Trapping Assay Cell_Culture Cell Culture Treatment Treatment with this compound Cell_Culture->Treatment Lysis_Total Total Cell Lysis Treatment->Lysis_Total Fractionation Cell Fractionation Treatment->Fractionation Western_PAR Western Blot for PAR Lysis_Total->Western_PAR Western_Chromatin Western Blot for Chromatin-Bound PARP Fractionation->Western_Chromatin

Figure 3: Overview of the experimental workflows to assess the cellular effects of this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with a well-defined mechanism of action centered on the inhibition of PARP enzymes. By disrupting the DNA repair machinery, these compounds can selectively induce cell death in cancers with underlying DNA repair deficiencies, a prime example of targeted cancer therapy. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this important class of therapeutic agents.

References

Biological activity of 7-aminoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of 7-aminoisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry.[1][2] Possessing a versatile isoquinolinone scaffold, it serves as a crucial building block for the synthesis of novel therapeutic agents, particularly in oncology.[1][3] This guide provides a detailed examination of the biological activities of this compound and its derivatives, focusing on its mechanisms of action as an inhibitor of key cellular enzymes, its application in cancer therapy, and the experimental protocols used to validate its efficacy. We will explore its role as an inhibitor of Poly (ADP-ribose) polymerase (PARP) and Cell Division Cycle 25B (Cdc25B) phosphatase, elucidating how these actions translate into potent anti-proliferative and cytotoxic effects.

Introduction: The Isoquinolinone Scaffold in Drug Discovery

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[4] Natural alkaloids like narciprimine and narciclasine, which contain this core, have demonstrated compelling therapeutic properties.[4] The amenability of the isoquinolinone ring system to chemical modification allows for the fine-tuning of pharmacological properties. This compound, with its reactive amino group, is a particularly valuable intermediate for creating libraries of derivatives with enhanced potency and target selectivity.[1][3] Research has primarily focused on its potential as an anticancer agent, leveraging its ability to interfere with critical cellular processes such as DNA repair and cell cycle regulation.[1][4]

Core Mechanisms of Action

The anticancer potential of this compound stems primarily from its ability to inhibit key enzymes that are critical for cancer cell survival and proliferation. The two most well-characterized targets are PARP and Cdc25B.

PARP Inhibition and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR). They act as first responders, detecting single-strand breaks (SSBs) in DNA and catalyzing the synthesis of poly(ADP-ribose) chains to recruit other DNA repair proteins.[5][6]

In healthy cells, if SSBs are not repaired and are encountered by the replication machinery, they can collapse into more lethal double-strand breaks (DSBs). These DSBs are then primarily repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[6]

Many cancers, particularly certain types of breast and ovarian cancer, have mutations in BRCA1 or BRCA2, rendering their HR pathway deficient (HRD).[7][8] These cancer cells become heavily reliant on PARP-mediated SSB repair for survival. Inhibition of PARP in these HRD cells creates a "synthetic lethal" scenario:

  • SSBs are not repaired by PARP.

  • Replication forks collapse at unrepaired SSBs, creating DSBs.

  • The deficient HR pathway cannot repair these DSBs.

  • The accumulation of catastrophic DNA damage triggers apoptosis and cell death.[6][9]

This targeted approach allows for the selective killing of cancer cells while largely sparing healthy cells with functional HR pathways.[9] Isoquinolinone-based compounds are a known class of PARP inhibitors, and this compound serves as a foundational structure for developing potent inhibitors that exploit this synthetic lethality.[9]

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) SSB Single-Strand Break (SSB) PARPi PARP Inhibition (this compound) SSB->PARPi PARP PARP-mediated SSB Repair SSB->PARP Repaired Replication DNA Replication SSB->Replication If unrepaired Survival Cell Survival & Repair PARP->Survival DSB Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (BRCA1/2 active) DSB->HR Repaired HR->Survival SSB2 Single-Strand Break (SSB) PARPi2 PARP Inhibition (this compound) SSB2->PARPi2 Replication2 DNA Replication SSB2->Replication2 Unrepaired DSB2 Double-Strand Break (DSB) Replication2->DSB2 HR2 Defective HR (BRCA1/2 mutant) DSB2->HR2 Repair Fails Apoptosis Apoptosis (Cell Death) HR2->Apoptosis

Fig 1. Mechanism of Synthetic Lethality with PARP Inhibition.
Cdc25B Inhibition and Cell Cycle Arrest

The Cell Division Cycle 25 (Cdc25) family of dual-specificity phosphatases (A, B, and C) are critical regulators of the cell cycle. They dephosphorylate and activate cyclin-dependent kinase (CDK) complexes, thereby driving transitions between cell cycle phases.[1] Cdc25B is particularly important for activating the CDK1/Cyclin B complex, which is the master regulator of entry into mitosis (the G2/M checkpoint).[10]

Overexpression of Cdc25B is common in many cancers and is associated with aggressive tumor behavior.[4] By inhibiting Cdc25B, this compound derivatives can prevent the activation of CDK1/Cyclin B.[1][11] This forces the cell to arrest in the G2 phase of the cell cycle, preventing it from dividing.[10] Prolonged G2/M arrest can ultimately trigger apoptosis, providing another avenue for its anticancer effect.[1]

G2 G2 Phase CDK1_inactive CDK1/Cyclin B (Inactive, Phosphorylated) M M Phase (Mitosis) Cdc25B Cdc25B Phosphatase CDK1_inactive->Cdc25B Substrate for Arrest G2/M Arrest -> Apoptosis CDK1_inactive->Arrest Remains Inactive CDK1_active CDK1/Cyclin B (Active) CDK1_active->M Drives Transition Cdc25B->CDK1_active Activates (Dephosphorylates) Inhibitor This compound Inhibitor->Cdc25B Inhibits

Fig 2. Cell Cycle Regulation via Cdc25B Inhibition.

Quantitative Data and In Vitro Efficacy

Derivatives of the this compound scaffold have been evaluated against numerous cancer cell lines. The efficacy is typically reported as the half-maximal inhibitory concentration (IC50) for enzyme inhibition or the half-maximal growth inhibition (GI50) for cell viability.

Compound ClassTargetIC50 / GI50 ValueCancer Cell Line(s)Reference
3-Aminoisoquinolinone DerivativeCdc25B5.3 µMN/A (Enzymatic)[4]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneN/ALog GI50 = -5.18 (Avg)NCI-60 Panel[4][12]
Amido-Benzimidazole DerivativeN/A2.1 µMZ-138 (Lymphoma)[13]
PARP Inhibitor (General)PARP1/2Low nM rangeBRCA-deficient lines[5]
2,3-diaryl isoquinolinoneERα / VEGFR-2Potent (Sub-µM)MCF-7 (Breast)[4][12]

Note: Data is compiled from studies on closely related isoquinolinone derivatives to illustrate the potential of the scaffold. Specific values for the parent this compound may vary.

Experimental Protocols for Biological Evaluation

To characterize the biological activity of this compound, a series of standardized in vitro assays are employed. The following protocols represent a logical workflow for screening and validation.

G cluster_0 Primary Screening: Target Engagement cluster_1 Secondary Screening: Cellular Effects start Compound Synthesis & Purification assay_parp PARP1/2 Enzymatic Assay (e.g., HTRF) start->assay_parp Determine IC50 assay_cdc25b Cdc25B Phosphatase Assay (e.g., Fluorometric) start->assay_cdc25b Determine IC50 assay_viability Cell Viability Assay (MTT / XTT) assay_parp->assay_viability Validate in HRD cells assay_cdc25b->assay_viability Validate in various cell lines assay_cycle Cell Cycle Analysis (Flow Cytometry) assay_viability->assay_cycle Confirm mechanism assay_apoptosis Apoptosis Assay (Annexin V / Caspase) assay_cycle->assay_apoptosis Quantify cell death end Lead Optimization & In Vivo Studies assay_apoptosis->end

Fig 3. Experimental Workflow for Compound Evaluation.
Protocol: PARP1 Enzymatic Inhibition Assay (HTRF)

This protocol measures the ability of a compound to inhibit PARP1 activity. It relies on Homogeneous Time-Resolved Fluorescence (HTRF) to detect the PARylation (addition of poly(ADP-ribose) chains) of a histone substrate.

  • Rationale: This is a direct, high-throughput method to quantify the enzymatic inhibition constant (IC50) of the compound against its molecular target, confirming on-target engagement.

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP1 enzyme, biotinylated-NAD+ (donor), histone H1 (acceptor substrate), and streptavidin-Europium cryptate (HTRF donor).

  • Compound Plating: Serially dilute this compound in DMSO and dispense into a 384-well low-volume assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Reaction: Add PARP1 enzyme and histone H1 to the wells. Initiate the reaction by adding biotinylated-NAD+.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for the enzymatic reaction (PARylation) to occur.

  • Detection: Stop the reaction and add the HTRF detection reagents: Streptavidin-Europium (binds to the biotin-PAR chain) and an anti-histone antibody coupled to an acceptor fluorophore.

  • Reading: After a further 60-minute incubation, read the plate on an HTRF-compatible microplate reader. The HTRF signal is proportional to the amount of PARylated histone.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the data and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cell Viability Assay (MTT)

This assay determines the compound's effect on cell proliferation and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

  • Rationale: This cellular assay validates that the enzymatic inhibition observed in biochemical assays translates to a functional anti-proliferative effect in cancer cells. It is essential for determining the GI50.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., BRCA-mutant CAPAN-1 or breast cancer MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the media and add DMSO or another suitable solvent to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control wells to calculate the percentage of cell viability. Plot the results to determine the GI50 value.

Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the compound.

  • Rationale: This mechanistic assay is used to confirm that the compound induces cell cycle arrest, which is the expected downstream effect of inhibiting a cell cycle regulator like Cdc25B.

Methodology:

  • Treatment: Culture cells (e.g., HeLa or A549) in 6-well plates and treat with this compound at its GI50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent intercalating agent that binds to DNA, and RNase A is included to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus DNA content. Deconvolute the histogram to quantify the percentage of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. An accumulation of cells in the G2/M peak indicates successful cell cycle arrest at that checkpoint.

Conclusion and Future Directions

This compound is a molecule of significant interest in modern drug discovery, acting as a potent scaffold for the development of targeted anticancer agents.[1] Its ability to serve as a basis for inhibitors of both the DNA damage response (via PARP) and cell cycle progression (via Cdc25B) provides a powerful dual-pronged strategy against cancer. The principle of synthetic lethality associated with PARP inhibition makes this compound class particularly promising for personalized medicine in cancers with specific DNA repair deficiencies.[8][9] Future research will likely focus on synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic properties, ultimately aiming to translate the preclinical promise of this versatile scaffold into effective clinical therapies.

References

An In-depth Technical Guide to Isoquinolinone Alkaloids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A New Frontier in Oncology

The relentless pursuit of novel therapeutic agents in oncology has led researchers to explore the vast chemical diversity of natural products. Among these, isoquinolinone alkaloids have emerged as a particularly promising class of compounds with significant potential for anticancer drug development.[1] These nitrogen-containing heterocyclic molecules, biosynthesized from tyrosine or phenylalanine, are abundant in the plant kingdom and have been a cornerstone of traditional medicine for centuries.[1] This guide provides a comprehensive technical overview of isoquinolinone alkaloids, detailing their mechanisms of action, prominent examples, and the experimental methodologies crucial for their investigation in a cancer research setting. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively harness the therapeutic potential of this fascinating class of molecules.

Core Mechanisms of Anticancer Activity

Isoquinolinone alkaloids exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-pronged approach is a key reason for their potent cytotoxic and cytostatic activities against a broad spectrum of cancer cell lines.[2][3][4] The principal mechanisms include the induction of programmed cell death (apoptosis), disruption of the cell cycle, and the inhibition of key enzymes involved in DNA replication and repair.[2][3][4]

Induction of Apoptosis: Orchestrating Cancer Cell Demise

A hallmark of many isoquinolinone alkaloids is their ability to trigger apoptosis, a controlled and programmed process of cell death that is often dysregulated in cancer.[2][3][4] These compounds can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Many isoquinolinone alkaloids modulate the delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.[2] By upregulating pro-apoptotic proteins and downregulating their anti-apoptotic counterparts, they increase the permeability of the mitochondrial outer membrane. This leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (cysteine-aspartic proteases), the executioners of apoptosis.[2]

  • Extrinsic Pathway: Some alkaloids can also activate the extrinsic pathway by engaging with death receptors on the cell surface, such as those in the tumor necrosis factor (TNF) receptor superfamily. This engagement directly activates initiator caspases, which then converge with the intrinsic pathway to execute apoptosis.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Cancer is characterized by uncontrolled cell division. Isoquinolinone alkaloids can effectively halt this proliferation by inducing cell cycle arrest at specific checkpoints, most commonly the G1/S or G2/M transitions.[2][3][4] This arrest prevents cancer cells from entering the DNA synthesis (S) phase or mitosis (M) phase, respectively. The underlying mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, some alkaloids have been shown to downregulate the expression of cyclins D and E, which are crucial for the G1/S transition.[5]

Enzyme Inhibition: Targeting Critical Cellular Machinery

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[6] Many cancer therapies target these enzymes to induce DNA damage and subsequent cell death.[6] Several isoquinolinone alkaloids have been identified as potent inhibitors of both topoisomerase I and II.[7][8][9] They act by stabilizing the transient enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strand breaks. This leads to an accumulation of DNA damage, triggering cell cycle arrest and apoptosis.[6]

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the context of single-strand breaks.[10][11] Inhibiting PARP in cancer cells, especially those with deficiencies in other DNA repair pathways (like BRCA mutations), leads to the accumulation of unrepaired DNA damage and cell death, a concept known as synthetic lethality. The isoquinolinone scaffold has been successfully utilized to design potent PARP inhibitors, demonstrating significant antitumor efficacy in preclinical models.[10][11][12][13]

Key Signaling Pathways Modulated by Isoquinolinone Alkaloids

The anticancer effects of isoquinolinone alkaloids are often mediated through their interaction with critical intracellular signaling pathways that regulate cell survival, proliferation, and death.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[14] It is frequently hyperactivated in many types of cancer, promoting tumorigenesis. Several isoquinolinone alkaloids, including berberine, have been shown to inhibit this pathway at multiple levels.[14][15] They can suppress the activity of PI3K and Akt, leading to the dephosphorylation and inactivation of downstream targets like mTOR.[14][15] Inhibition of this pathway ultimately results in decreased protein synthesis, cell growth, and proliferation, and can also induce apoptosis.[14][15]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Isoquinolinone Isoquinolinone Alkaloids Isoquinolinone->PI3K Inhibition Isoquinolinone->Akt Inhibition Isoquinolinone->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinolinone alkaloids.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another crucial signaling route that governs cell proliferation, differentiation, and survival.[16] Dysregulation of this pathway is a common feature of many cancers. Certain isoquinolinone alkaloids have been demonstrated to interfere with this pathway by inhibiting the phosphorylation and activation of key components like ERK1/2.[17] This blockade of MAPK signaling contributes to the antiproliferative effects of these compounds.[16][17]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF_Receptor Growth Factor Receptor Ras Ras GF_Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Proliferation Cell Proliferation ERK->Proliferation Isoquinolinone Isoquinolinone Alkaloids Isoquinolinone->Raf Inhibition Isoquinolinone->MEK Inhibition Isoquinolinone->ERK Inhibition

Caption: Modulation of the MAPK/ERK signaling pathway by isoquinolinone alkaloids.

Prominent Isoquinolinone Alkaloids in Cancer Research

A number of isoquinolinone alkaloids have been extensively studied for their anticancer properties. The following table summarizes the activities of some of the most well-characterized examples.

AlkaloidCancer Type(s)Cell Line(s)Observed Effects
Berberine Colon, Breast, Pancreatic, Liver, and othersHCT116, MCF-7, PANC-1, HepG2, etc.Induction of apoptosis, cell cycle arrest, inhibition of proliferation and metastasis, autophagy modulation.[3][4][5][18]
Sanguinarine Pancreatic, Breast, Prostate, and othersAsPC-1, BxPC-3, MDA-MB-231, PC-3, etc.Potent induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and antiproliferative effects.[2][6][7][8][9]
Noscapine Breast, Ovarian, Lung, GlioblastomaMDA-MB-231, OVCAR-3, A549, U87, etc.Disruption of microtubule dynamics, mitotic arrest, induction of apoptosis, anti-angiogenic effects.[11][13][19][20][21]
Palmatine Breast, Prostate, Liver, ColonMCF-7, DU145, HepG2, HT-29, etc.Cytotoxic and antiproliferative effects, induction of apoptosis, synergistic effects with chemotherapeutic drugs.[10][12][14][16][22]

Experimental Methodologies for Evaluation

Rigorous and standardized experimental protocols are essential for accurately assessing the anticancer potential of isoquinolinone alkaloids. The following section details the core assays used in this field of research.

Cytotoxicity and Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to evaluate cell viability and the cytotoxic effects of potential anticancer compounds.[23][24]

Principle: In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[23] The amount of formazan produced is directly proportional to the number of viable cells.[23]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[25]

  • Compound Treatment: Treat the cells with various concentrations of the isoquinolinone alkaloid for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells and solvent control wells.

  • MTT Addition: Following the treatment period, add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[25]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Isoquinolinone Alkaloid Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Add_Solubilizer Add Solubilization Solution Incubate->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for differentiating between live, early apoptotic, late apoptotic, and necrotic cells.[17]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and used to label these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the isoquinolinone alkaloid and harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[26]

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[26]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Assay_Workflow Start Start Treat_Harvest Treat and Harvest Cells Start->Treat_Harvest Wash_Cells Wash with cold PBS Treat_Harvest->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Interpret Interpret Data (Quadrants) Analyze->Interpret End End Interpret->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[27][28]

Principle: PI is a stoichiometric DNA intercalating agent, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[27] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[27]

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the isoquinolinone alkaloid and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[1][29]

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA, as PI can also bind to double-stranded RNA.[27][29]

  • PI Staining: Stain the cells with a PI solution.[28][29]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Generate a histogram of DNA content versus cell count. The peaks in the histogram correspond to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine the effect of the compound on cell cycle progression.

Conclusion and Future Directions

Isoquinolinone alkaloids represent a rich and diverse source of potential anticancer agents. Their ability to modulate multiple key cellular processes, including apoptosis, cell cycle progression, and the activity of critical enzymes, underscores their therapeutic promise. The methodologies detailed in this guide provide a robust framework for the preclinical evaluation of these compounds. Future research should focus on elucidating the precise molecular targets of novel isoquinolinone alkaloids, optimizing their pharmacological properties through medicinal chemistry efforts, and exploring their efficacy in combination with existing cancer therapies to overcome drug resistance and improve patient outcomes. The continued investigation of this remarkable class of natural products holds great potential for the development of the next generation of cancer therapeutics.

References

7-aminoisoquinolin-1(2H)-one safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 7-Aminoisoquinolin-1(2H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Scientist's Approach to Chemical Safety

In drug discovery and development, novel molecular entities are the currency of innovation. This compound, a heterocyclic organic compound, represents such a building block, finding applications in medicinal chemistry as a key intermediate for potential therapeutic agents, including enzyme inhibitors.[1] Its structure, featuring an aromatic amine and a lactam within an isoquinoline scaffold, suggests significant biological activity.[1] However, these same features necessitate a rigorous and informed approach to safety. This guide moves beyond a simple recitation of standard warnings to provide a deeper understanding of the causality behind essential safety protocols. As senior scientists, our responsibility is not merely to follow procedures but to comprehend the principles that make them effective, thereby creating a self-validating system of safety in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Molecule

The foundation of safe handling is a thorough understanding of the inherent risks. For this compound, the primary hazard information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: GHS Hazard Profile of this compound

Hazard ClassGHS CodeHazard StatementCausality and Scientific Rationale
Acute Toxicity (Oral)H302Harmful if swallowedThe molecule can be absorbed through the gastrointestinal tract, leading to systemic toxicity.
Acute Toxicity (Dermal)H312Harmful in contact with skinAromatic amines can often be absorbed through the skin, entering the bloodstream and causing systemic effects.
Skin IrritationH315Causes skin irritationThe chemical nature of the compound can disrupt the lipid barrier of the skin, leading to local inflammation and irritation.
Serious Eye IrritationH319Causes serious eye irritationDirect contact with the fine powder can cause significant irritation or damage to the sensitive tissues of the eye.
Acute Toxicity (Inhalation)H332Harmful if inhaledAs a fine powder, the compound can be easily aerosolized and inhaled, where it can be absorbed by the lungs and cause both local respiratory and systemic effects.
Specific Target Organ ToxicityH335May cause respiratory irritationInhalation of the powder can directly irritate the mucous membranes of the respiratory tract.

Source: Aggregated data from multiple safety data sheets.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of laboratory safety is to minimize exposure. This is achieved through a hierarchy of controls, beginning with engineering controls and supplemented by robust PPE. The choice of these controls is a direct consequence of the hazards identified above.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood. The respiratory irritation hazard (H335) and inhalation toxicity (H332) make this non-negotiable. A fume hood contains aerosols and prevents them from entering the laboratory atmosphere.[3]

  • Ventilated Balance Enclosure (VBE): For precise weighing, which can be disturbed by the airflow in a standard fume hood, a VBE is the preferred engineering control.[4][5] These enclosures provide a localized, filtered airflow that protects the user from inhaling potent powders while maintaining the stability of the analytical balance.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for engineering controls but is critical for protecting against splashes, spills, and unforeseen contact.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles at all times. Given the serious eye irritation risk (H319), a face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Double-gloving with nitrile gloves is recommended. Aromatic amines can sometimes permeate standard gloves; double-gloving provides an additional layer of protection. Gloves must be inspected before use and changed immediately if contamination is suspected or every two hours during continuous use.

    • Lab Coat: A buttoned, long-sleeved lab coat is mandatory. For larger quantities or tasks with a high splash potential, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection: When engineering controls like a fume hood are not feasible (which should be a rare exception), a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) is required. Respirator use must comply with a formal institutional respiratory protection program, including fit-testing.

Chemical Reactivity and Storage: Ensuring Stability

While specific stability studies for this compound are not published, we can infer potential reactivity from its constituent functional groups: an aromatic amine and a lactam.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Aromatic amines can react vigorously or violently with strong oxidizers (e.g., permanganates, perchlorates, nitric acid).[2][6] Such contact must be avoided.

    • Strong Acids: As a basic amine, it will react exothermically with strong acids to form salts.

    • Acids and Bases (for Lactam Ring): The lactam (cyclic amide) functionality can undergo hydrolysis when heated under strongly acidic or basic conditions.[7][8]

  • Storage Protocol:

    • Store in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials, particularly strong oxidizing agents and acids.

    • The storage area should be accessible only to authorized personnel.

Detailed Protocols for Safe Handling and Disposal

The following protocols are designed as self-validating systems. Each step is a checkpoint to ensure the procedure is conducted with minimal risk.

Protocol for Weighing and Handling Solid Powder
  • Preparation: Designate a specific work area within a chemical fume hood or VBE. Cover the work surface with disposable bench paper.

  • PPE Verification: Don all required PPE: double nitrile gloves, safety goggles, face shield, and a fully buttoned lab coat.

  • Tare Container: Place a clean, sealable container (e.g., a vial with a screw cap) on the analytical balance within the VBE or fume hood and tare the balance.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound powder into the tared container. Perform this action slowly and deliberately to minimize dust generation.

  • Seal and Clean: Securely cap the container. Gently wipe the exterior of the container and the spatula with a damp cloth (using a compatible solvent like water or ethanol) to remove any residual powder. Dispose of the wipe as hazardous waste.

  • Post-Handling: After completing the work, wipe down the work surface with a damp cloth, disposing of the bench paper and cloth as hazardous waste. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

Diagram 1: Workflow for Safe Powder Handling A visual guide to the key decision points and actions for handling this compound.

G Workflow for Safe Powder Handling start Start: Prepare for Handling prep_area 1. Designate & Prep Work Area (Fume Hood / VBE) start->prep_area don_ppe 2. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_area->don_ppe weigh 3. Weigh Powder (Slowly transfer to tared container) don_ppe->weigh secure 4. Secure & Clean (Seal container, decontaminate exterior & tools) weigh->secure cleanup 5. Final Decontamination (Clean work surface, dispose of waste) secure->cleanup doff_ppe 6. Doff PPE & Wash Hands cleanup->doff_ppe end End: Procedure Complete doff_ppe->end

Caption: A step-by-step workflow for the safe handling of powdered this compound.

Emergency Procedures: Exposure and Spills

Rapid and correct response to an emergency is critical. All personnel working with this compound must be familiar with these procedures and the location of safety equipment.

First Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol (for a minor laboratory spill < 5g):

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess: Ensure the spill is manageable and does not pose an immediate fire or respiratory hazard that is beyond your capacity to handle. If the spill is large or you are unsure, evacuate and call emergency services.

  • PPE: Don appropriate PPE, including a respirator if available and you are trained in its use.

  • Contain & Absorb: Gently cover the spill with a chemical absorbent material suitable for powders (e.g., vermiculite or a commercial spill pillow). Do NOT sweep the dry powder, as this will create dust.

  • Wet and Collect: Once covered, lightly moisten the absorbent material with water from the outside in to prevent dust from becoming airborne. Carefully scoop the mixture into a labeled, sealable hazardous waste container using a plastic scoop or dustpan.

  • Decontaminate: Wipe the spill area with a cloth soaked in soap and water. Place all contaminated materials (absorbent, cloths, gloves) into the hazardous waste container.

  • Dispose: Seal the container and manage it as hazardous waste according to institutional and regulatory guidelines.

Diagram 2: Minor Spill Response Protocol A decision and action flowchart for responding to a minor spill of this compound.

G Minor Spill Response Protocol (<5g Powder) spill Spill Occurs alert 1. Alert Others & Isolate Area spill->alert assess Assess Spill Is it minor & manageable? alert->assess evacuate Evacuate & Call Emergency Services assess->evacuate No ppe 2. Don Enhanced PPE (Double Gloves, Respirator if trained) assess->ppe Yes contain 3. Cover Spill (Use absorbent, no dry sweeping) ppe->contain collect 4. Collect Waste (Moisten absorbent, scoop into waste container) contain->collect decon 5. Decontaminate Area (Wet wipe surface) collect->decon dispose 6. Dispose of All Materials as Hazardous Waste decon->dispose end End: Spill Managed dispose->end

Caption: A flowchart for the safe and systematic cleanup of a minor laboratory spill.

Waste Disposal Protocol

Chemical waste disposal is strictly regulated to protect human health and the environment. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

  • Waste Identification: All waste containing this compound, including excess solid, contaminated labware (pipettes, vials), absorbent materials from spills, and contaminated PPE, must be classified as hazardous waste.

  • Containerization:

    • Use a dedicated, leak-proof, and sealable hazardous waste container. The container must be chemically compatible with the waste.

    • Never mix this waste with incompatible waste streams.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid waste with trace contamination," "Spill cleanup debris"). The accumulation start date must also be clearly marked.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory or a central accumulation area, in accordance with institutional and RCRA guidelines.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. They will ensure the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][11]

Conclusion: A Culture of Proactive Safety

The safe handling of this compound is not a matter of mere compliance but of scientific diligence. By understanding the chemical principles behind its hazards—from the systemic risks posed by its aromatic amine structure to the physical hazard of its powdered form—we can implement controls and protocols that are both robust and rational. This in-depth approach, grounded in expertise and a commitment to trustworthiness, ensures that our pursuit of scientific advancement does not compromise the safety of ourselves, our colleagues, or our environment.

References

A Comprehensive Technical Guide to 7-Aminoisoquinolin-1(2H)-one for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a crucial resource for researchers, medicinal chemists, and drug development professionals engaged in the innovative landscape of oncology and enzyme inhibition. We will explore the commercial availability, procurement strategies, and critical quality attributes of 7-aminoisoquinolin-1(2H)-one, a pivotal heterocyclic building block. This guide moves beyond a mere catalog of suppliers to provide actionable insights into leveraging this compound for cutting-edge therapeutic design, with a particular focus on its emerging role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.

The Strategic Importance of the Isoquinolinone Scaffold in Modern Drug Discovery

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to achieve high-affinity and selective interactions with various biological targets.[1] The isoquinolin-1(2H)-one motif, in particular, has garnered significant attention as a core component in many bioactive molecules.[4]

Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and antihypertensive effects.[2][5][6] In the realm of oncology, the isoquinolinone scaffold has been instrumental in the development of targeted therapies.[1] This guide focuses specifically on this compound, a key intermediate whose strategic placement of an amino group offers a versatile handle for synthetic elaboration, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.[7]

Commercial Availability and Supplier Landscape

The accessibility of high-quality starting materials is paramount to the success of any research and development program. This compound (CAS No. 174302-46-6) is available from a range of commercial suppliers, catering to both small-scale research and larger-scale developmental needs.

SupplierProduct Number (Example)Purity (Typical)Pack Sizes Offered
Sigma-Aldrich CIAH987EC6FDResearch GradeInquire
ChemScene CS-0123456≥98%5 mg, 10 mg, 50 mg, 100 mg
Smolecule S690111InquireInquire
BLD Pharm BD330514InquireInquire
ChemShuttle ZB0565Inquire250 mg, 1 g
Ambeed 174302-46-6InquireInquire
CymitQuimica IN-DA00AE0495%100 mg, 250 mg, 1 g, 5 g
Apollo Scientific 54-OR8303997%Inquire
Shanghai Tengtong Chemical Technology Co., Ltd. 174302-46-697%Inquire

Note: This table is for illustrative purposes. Availability, product numbers, and specifications are subject to change. It is essential to contact the suppliers directly for the most current information.

A Scientist's Guide to Procurement: Beyond the Catalog

Selecting a supplier for a critical building block like this compound involves more than just comparing prices. For the discerning researcher, a thorough evaluation of the supplier and the product's quality is a crucial step that can significantly impact downstream experimental outcomes.

The Criticality of Quality: Purity and Analytical Documentation

The purity of this compound is a critical parameter that can influence the yield, impurity profile, and biological activity of subsequent derivatives. While many suppliers offer a standard purity of >95-98%, it is imperative to obtain and scrutinize the Certificate of Analysis (CoA) for each batch.

A comprehensive CoA should include:

  • Identity Confirmation: Typically confirmed by ¹H NMR and Mass Spectrometry (MS). The spectral data should be consistent with the structure of this compound.

  • Purity Assessment: Commonly determined by High-Performance Liquid Chromatography (HPLC). The chromatogram should show a major peak corresponding to the product with minimal impurities.

  • Physical Properties: Appearance, melting point, and solubility.

Some suppliers, like Sigma-Aldrich, may offer this compound as part of a collection for early discovery researchers and may not provide extensive analytical data. In such cases, the buyer assumes the responsibility for quality verification. For cGMP or late-stage development projects, sourcing from a supplier who can provide a comprehensive analytical data package and ensure batch-to-batch consistency is non-negotiable.

A Step-by-Step Supplier Evaluation Protocol
  • Request a Certificate of Analysis (CoA): Always request a lot-specific CoA before purchase.

  • Inquire about Analytical Data: Ask for copies of the raw analytical data (e.g., NMR and HPLC traces) for independent review.

  • Evaluate Supplier's Quality Systems: For larger quantities or long-term supply, inquire about the supplier's quality management system (e.g., ISO 9001 certification).

  • Consider Custom Synthesis Options: For specific purity requirements or bulk quantities, explore suppliers offering custom synthesis services.[8][9]

  • Assess Lead Times and Stock Availability: For time-sensitive projects, confirm the availability and estimated delivery time.

Caption: A logical workflow for the procurement of this compound.

The Role of this compound in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[10][11] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethal phenotype, making PARP inhibitors a powerful class of anticancer agents.[10][12] The isoquinolinone scaffold is a key pharmacophore in several PARP inhibitors due to its ability to mimic the nicotinamide moiety of the NAD+ substrate, binding to the catalytic domain of the enzyme.

While direct evidence for the use of this compound in the synthesis of clinically approved PARP inhibitors is not prominently featured in publicly available literature, its structural features make it a highly attractive starting material for the design of novel PARP inhibitors. The 7-amino group provides a convenient point for the introduction of various side chains to explore the solvent-exposed regions of the PARP active site, potentially leading to enhanced potency and selectivity.

General Synthetic Strategies

The synthesis of this compound itself can be achieved through several established methods for constructing the isoquinolinone core.[7] These often involve cyclization reactions of appropriately substituted precursors, such as ortho-aminoaryl ketones or their derivatives.[7]

A plausible synthetic approach for utilizing this compound in the synthesis of PARP inhibitors would involve:

  • Protection of the Amino Group: If necessary, the 7-amino group can be protected with a suitable protecting group to prevent unwanted side reactions.

  • N-Alkylation or N-Arylation: The nitrogen of the isoquinolinone ring can be functionalized, often with a group that can interact with the adenosine-binding pocket of PARP.

  • Functionalization of the Amino Group: Following deprotection (if necessary), the 7-amino group can be acylated, alkylated, or used in other coupling reactions to introduce moieties that can enhance binding affinity and selectivity.

G Figure 2: General Synthetic Strategy start This compound step1 N-Functionalization start->step1 step2 7-Amino Group Functionalization step1->step2 final_product Novel PARP Inhibitor Analogs step2->final_product

Caption: A simplified workflow for the synthesis of novel PARP inhibitors.

Conclusion and Future Perspectives

This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery, particularly in the development of novel PARP inhibitors. Its strategic importance lies in the combination of the privileged isoquinolinone scaffold with a readily functionalizable amino group. For researchers and drug development professionals, a thorough understanding of the supplier landscape, coupled with a rigorous approach to quality assessment, is essential for ensuring the success of research endeavors. As the quest for more effective and selective cancer therapies continues, the strategic application of key intermediates like this compound will undoubtedly play a pivotal role in the innovation of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for 7-aminoisoquinolin-1(2H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of 7-aminoisoquinolin-1(2H)-one

This compound is a heterocyclic organic compound (CAS 174302-46-6, Molecular Weight: 160.17 g/mol ) that has garnered interest within the medicinal chemistry and drug development communities.[1][2][3] Its core structure, the isoquinolinone scaffold, is a privileged pharmacophore found in a variety of biologically active molecules, most notably in potent inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP1).[4][5][6]

PARP1 is a critical enzyme in the cellular response to DNA damage. It detects single-strand breaks (SSBs) in DNA and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[7][8] This PARylation event serves as a scaffold to recruit the machinery needed to repair the break. In the context of cancer therapy, inhibiting PARP1 has a profound effect, particularly in tumors with pre-existing defects in other DNA repair pathways, such as those involving the BRCA1 or BRCA2 genes. This concept, known as "synthetic lethality," arises because the inhibition of PARP1-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[7][9] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutated BRCA1/2, the HR pathway is compromised, and the cells are unable to repair these DSBs, leading to genomic instability and apoptotic cell death.[9][10]

While extensive public data on the specific biological activity of this compound is limited, its structural similarity to known PARP inhibitors strongly suggests it may function through this mechanism.[4][11] This document, therefore, provides a comprehensive guide for researchers to systematically investigate the efficacy and mechanism of action of this compound as a potential anticancer agent, with a focus on its hypothesized role as a PARP1 inhibitor. The following protocols are designed to be self-validating systems for characterizing the compound's effects on cell viability, apoptosis, cell cycle progression, and direct target engagement.

Mechanism of Action: The PARP1 Inhibition and Synthetic Lethality Hypothesis

The central hypothesis for the anticancer activity of this compound is its ability to inhibit PARP1, leading to synthetic lethality in cancer cells with deficient homologous recombination repair (HRR) pathways.

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibitor Therapeutic Intervention cluster_consequence Cellular Consequence cluster_hrr Homologous Recombination Repair DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 binds PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes unrepaired_ssb Unrepaired SSB NAD NAD+ NAD->PARP1 substrate BER_complex Base Excision Repair (BER) Machinery (XRCC1, Ligase III, etc.) PAR->BER_complex recruits SSB_repair SSB Repaired BER_complex->SSB_repair facilitates inhibitor This compound inhibitor->PARP1 inhibits replication DNA Replication unrepaired_ssb->replication dsb Double-Strand Break (DSB) replication->dsb hrr_proficient HRR Proficient (e.g., BRCA WT) dsb->hrr_proficient hrr_deficient HRR Deficient (e.g., BRCA Mutant) dsb->hrr_deficient dsb_repair DSB Repaired Cell Survival hrr_proficient->dsb_repair apoptosis Apoptosis Cell Death hrr_deficient->apoptosis

Caption: Hypothesized mechanism of this compound via PARP1 inhibition.

Experimental Workflow Overview

A systematic evaluation of a novel compound requires a logical progression of experiments, from broad cytotoxic screening to more detailed mechanistic studies.

Experimental_Workflow prep 1. Compound Preparation & Stock Solution cell_culture 2. Cell Line Selection & Culture prep->cell_culture cytotoxicity 3. Cytotoxicity Screening (Dose-Response & IC50) cell_culture->cytotoxicity apoptosis 4a. Apoptosis Assay (Annexin V / PI) cytotoxicity->apoptosis cell_cycle 4b. Cell Cycle Analysis (Propidium Iodide) cytotoxicity->cell_cycle parp_activity 5. Target Engagement: PARP Activity Assay apoptosis->parp_activity cell_cycle->parp_activity analysis 6. Data Analysis & Interpretation parp_activity->analysis

Caption: Logical workflow for characterizing this compound.

Data Presentation: Illustrative Cytotoxicity Profile

To test the synthetic lethality hypothesis, it is crucial to compare the compound's effect on a cancer cell line with a known HRR deficiency (e.g., BRCA1/2 mutation) against its isogenic counterpart where the gene has been restored (wild-type) or another HRR-proficient cell line. The table below presents hypothetical data illustrating the expected outcome.

Cell LineBRCA1 StatusIC50 (µM) of this compound (72h)Interpretation
SUM149PT Mutant0.8High sensitivity, consistent with synthetic lethality in HRR-deficient cells.
MDA-MB-231 Wild-Type25.4Lower sensitivity, indicating reliance on PARP1 is less critical.
CAPAN-1 BRCA2 Mutant1.2High sensitivity, further supporting the synthetic lethality hypothesis.
PANC-1 Wild-Type> 50Low sensitivity in an HRR-proficient pancreatic cancer cell line.

Note: The IC50 values presented are for illustrative purposes only and must be determined experimentally.

Experimental Protocols

Protocol 1: Compound Handling and Stock Solution Preparation

Rationale: Proper handling and solubilization of the test compound are paramount for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules in cell culture experiments.[12] A high-concentration, sterile-filtered stock solution allows for accurate serial dilutions while minimizing the final solvent concentration in the culture medium, which can have its own cytotoxic effects.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

  • 0.22 µm syringe filter

Procedure:

  • Safety First: Handle the compound powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Stock Solution Preparation:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully add a small amount (e.g., 5-10 mg) of this compound powder to the tube and record the exact weight.

    • Calculate the volume of DMSO required to achieve a high-concentration stock solution, for example, 10 mM or 20 mM.

      • Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

    • Add the calculated volume of sterile DMSO to the tube.

  • Solubilization: Vortex the tube vigorously for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if dissolution is difficult. Visually inspect the solution against a light source to ensure no particulates remain.

  • Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh, sterile tube. This step is critical to prevent contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[3]

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13] This protocol will establish a dose-response curve and determine the half-maximal inhibitory concentration (IC50) of the compound.

Materials:

  • Selected cancer cell lines (e.g., a BRCA-mutant and a BRCA-wild type pair)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium. A typical starting range would be from 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤0.5%) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control media.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (Viability % vs. log[Concentration]) and use non-linear regression to determine the IC50 value.

Protocol 3: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[15]

Materials:

  • Cells treated with this compound at relevant concentrations (e.g., IC50 and 2x IC50)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10x Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with the compound for a specified time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

    • Harvest both adherent and floating cells. Centrifuge the collected cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1x Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Data Acquisition:

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

  • Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Rationale: PARP inhibitors can cause cell cycle arrest, often at the G2/M phase, as cells with damaged DNA are prevented from entering mitosis.[18] This protocol uses PI to stain cellular DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.[19]

Materials:

  • Treated and control cells

  • Cold PBS

  • Cold 70% ethanol

  • PI/RNase A Staining Solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample as described in the apoptosis protocol.

  • Fixation:

    • Wash the cell pellet with 5 mL of cold PBS and centrifuge.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).[20]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Decant the ethanol and wash the pellet with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A Staining Solution.

    • Incubate for 30 minutes at room temperature, protected from light.[21]

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 5: Cellular PARP Activity Assay (Western Blot for PAR)

Rationale: To confirm that this compound engages its intended target, it is essential to measure its effect on PARP1 activity within the cell. A straightforward method is to induce mild DNA damage, which activates PARP1, and then measure the subsequent formation of PAR chains by Western blot. An effective inhibitor will prevent this increase in PARylation.[8]

Materials:

  • Treated and control cells

  • Hydrogen peroxide (H₂O₂) or another DNA-damaging agent

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: Anti-PAR (polyclonal), Anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Pre-treat cells with various concentrations of this compound or a known PARP inhibitor (e.g., Olaparib) for 1-2 hours.

    • Induce DNA damage by treating cells with a low concentration of H₂O₂ (e.g., 200 µM) for 10-15 minutes.

  • Cell Lysis:

    • Immediately wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blot:

    • Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary anti-PAR antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane for β-actin to confirm equal protein loading.

  • Analysis: Compare the intensity of the PAR signal (a smear, as PAR is a polymer of varying lengths) in the inhibitor-treated samples to the H₂O₂-only treated sample. A reduction in the PAR signal indicates inhibition of PARP activity.

References

Application Note: 7-(Acrylamido)isoquinolin-1(2H)-one as a "Turn-Off" Fluorescent Probe for Rapid and Selective Bisulfite Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for the application of 7-(Acrylamido)isoquinolin-1(2H)-one (7-AIQ) , a novel fluorescent probe designed for the selective detection of bisulfite (HSO₃⁻). Bisulfite is a widely utilized preservative in the food and beverage industries, but its consumption is associated with adverse health effects, necessitating sensitive and reliable detection methods.[1] 7-AIQ is engineered from the fluorescent scaffold 7-aminoisoquinolin-1(2H)-one, which is recognized for its utility as a key intermediate in medicinal chemistry.[2] The probe operates on a "turn-off" mechanism based on the Michael addition of bisulfite to an electron-deficient acrylamide moiety. This addition disrupts the π-conjugation of the fluorophore, leading to a quantifiable decrease in fluorescence intensity. This application note details the synthesis of the 7-AIQ probe, the principle of detection, a step-by-step protocol for bisulfite quantification in aqueous samples, and its application in food matrix analysis.

Introduction and Significance

Bisulfite and its related sulfite species are common additives in foods, beverages (notably wine), and pharmaceuticals, where they act as antioxidants and preservatives to prevent spoilage and discoloration.[1] However, excessive exposure to sulfites can trigger allergic reactions in sensitive individuals, including asthmatic attacks.[1] Consequently, regulatory bodies worldwide have established maximum permissible levels for sulfites in consumer products. This has driven the demand for analytical methods that are not only sensitive and selective but also rapid and simple to perform, offering an alternative to traditional, instrument-intensive techniques like chromatography.[1]

Fluorescent probes have emerged as a powerful tool for this purpose due to their high sensitivity, operational simplicity, and potential for real-time analysis.[1][3] The isoquinolin-1(2H)-one core is a well-known fluorophore present in many bioactive molecules and has been explored in the development of anticancer agents.[4] Its inherent fluorescence and the presence of a reactive amino group at the 7-position make it an ideal platform for designing chemosensors.[2]

This guide introduces a novel probe, 7-(Acrylamido)isoquinolin-1(2H)-one (7-AIQ) , derived from this compound. By functionalizing the amino group with an acryloyl moiety, we introduce a Michael acceptor that is highly reactive toward nucleophiles like bisulfite.[3][5] The resulting probe offers a selective and sensitive "turn-off" fluorescent response for the quantification of bisulfite.

Principle of Detection: Michael Addition

The detection mechanism of 7-AIQ is based on the highly specific 1,4-nucleophilic addition (Michael addition) of bisulfite to the electron-deficient α,β-unsaturated acrylamide group of the probe.[3][6]

  • "On" State (Probe alone): In its native state, the 7-AIQ molecule exhibits strong fluorescence. The lone pair of electrons on the nitrogen atom of the acrylamide group is in conjugation with the π-system of the isoquinolinone core, creating an intramolecular charge transfer (ICT) character that contributes to its fluorescence properties.

  • "Off" State (Probe + Bisulfite): Bisulfite is a potent nucleophile that selectively attacks the β-carbon of the acrylamide's double bond. This addition reaction saturates the double bond, effectively disrupting the extended π-conjugation of the fluorophore. The interruption of this electronic communication pathway leads to a significant decrease, or "quenching," of the probe's fluorescence intensity.

This change in fluorescence is directly proportional to the concentration of bisulfite, allowing for quantitative analysis. The high selectivity of this mechanism arises from the specific reactivity of the soft nucleophile (bisulfite) with the soft electrophilic center of the Michael acceptor.[3][6]

References

Application Note: A Practical Guide to the Dissolution of 7-aminoisoquinolin-1(2H)-one for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

7-aminoisoquinolin-1(2H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development, notably as a scaffold for enzyme inhibitors.[1] Successful and reproducible in vitro screening of this compound is critically dependent on proper dissolution and handling to ensure solution homogeneity and stability. This guide provides a comprehensive, field-tested protocol for the solubilization of this compound, focusing on the preparation of stock and working solutions suitable for a wide range of biological assays. We address common challenges such as low aqueous solubility and solution stability, offering detailed methodologies, troubleshooting advice, and best practices for storage.

Introduction: Understanding the Molecule

This compound is a key intermediate and pharmacophore in the synthesis of more complex molecules with potential therapeutic applications, including roles as anticancer agents and inhibitors of cell cycle-regulating enzymes like Cdc25B.[1] Its structure, featuring a fused aromatic ring system, a lactam group, and an amino functional group, presents a unique solubility challenge. While the polar amino and keto groups can interact with polar solvents, the larger nonpolar isoquinoline core limits its solubility in neutral aqueous media.

The primary obstacle for researchers is achieving a biologically relevant concentration in an assay buffer without causing the compound to precipitate. This is typically accomplished by first dissolving the compound in a polar aprotic organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution, which is then serially diluted into the final aqueous assay buffer. This guide provides the technical framework to perform this process reliably.

Physicochemical & Handling Properties

A foundational understanding of the compound's properties is essential for effective handling. Key data is summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O[1][2]
Molecular Weight 160.17 - 160.18 g/mol [1][2]
CAS Number 174302-46-6[1]
Appearance Solid (Form may vary)[2]
Storage (Solid) 4°C, protect from light[3]
Expected Solubility High: Polar aprotic solvents (e.g., DMSO, DMF).[4] Low: Neutral aqueous solutions (e.g., Water, PBS pH 7.4).[4] Moderate-High: Acidic (pH < 4) or Basic (pH > 8) aqueous solutions.[4]

Rationale: The high expected solubility in solvents like DMSO is due to their ability to solvate both the polar functional groups and the nonpolar aromatic ring system.[4][5][6] In contrast, its limited solubility in neutral water is a common characteristic of organic molecules with significant nonpolar surface area. The solubility in acidic or basic solutions increases due to the formation of more soluble salts via protonation of the basic amino group or deprotonation of the lactam N-H, respectively.[4]

Recommended Protocol: Preparation of a Concentrated Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for screening campaigns. It is crucial to perform a small-scale solubility test first if the exact solubility is unknown.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO) (CAS 67-68-5)[5]

  • Calibrated analytical balance

  • Amber glass vial or microcentrifuge tube

  • Vortex mixer

  • Bath sonicator

Step-by-Step Methodology:

  • Pre-Weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing the Compound: Accurately weigh 1.60 mg of this compound and transfer it to a clean, dry amber vial.

    • Causality: Using 1.60 mg is calculated to produce a 10 mM solution in 1 mL of solvent (Mass = Molarity × Volume × MW; 0.01 mol/L × 0.001 L × 160.17 g/mol ≈ 0.00160 g). Amber vials are used to protect the light-sensitive compound.[3]

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

    • Causality: Anhydrous DMSO is critical as trace amounts of water can lower the compound's solubility and act as a nucleation point for precipitation, especially during freezing.[5]

  • Initial Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to check for undissolved particulates.

  • Assisted Dissolution (If Necessary): If the compound is not fully dissolved, proceed with the following steps sequentially: a. Sonication: Place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves provide mechanical energy to break up solid aggregates.[4] b. Gentle Warming: If sonication is insufficient, warm the solution in a water bath at 30-40°C for 5-10 minutes.[4] Vortex again.

    • Expert Warning: Avoid excessive or prolonged heating, as it may lead to compound degradation. Some related isoquinoline structures have shown instability in DMSO over time.[7] This step should be used judiciously.

  • Final Verification: Once a clear, homogenous solution is achieved, it is ready for use or storage. If particulates remain, the desired concentration may exceed the compound's solubility limit. In this case, either add more DMSO to create a lower concentration stock or filter the solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter to remove insoluble material, noting that the final concentration will be lower than calculated.

Workflow for Solution Preparation

The following diagram outlines the complete workflow from solid compound to the final working solution for an in vitro assay.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation solid Solid this compound dissolve Vortex / Sonicate (Gentle Heat if Needed) solid->dissolve dmso Anhydrous DMSO dmso->dissolve stock 10 mM Concentrated Stock Solution in DMSO dissolve->stock dilution Serial Dilution (Vortex between steps) stock->dilution Add dropwise while vortexing buffer Aqueous Assay Buffer (e.g., PBS, DMEM) buffer->dilution working Final Working Solution (e.g., 10 µM in <0.1% DMSO) dilution->working

Caption: Workflow for preparing this compound solutions.

Protocol: Preparation of Aqueous Working Solutions

This protocol describes the dilution of the DMSO stock into an aqueous buffer. The key objective is to avoid precipitation caused by the compound's poor aqueous solubility, often termed "DMSO shock."

Step-by-Step Methodology:

  • Prepare Assay Buffer: Ensure your final assay buffer (e.g., PBS, cell culture media) is prepared and at the desired temperature (typically room temperature or 37°C).

  • Calculate Dilutions: Determine the volume of DMSO stock needed. For example, to make a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. This means 1 µL of stock solution per 999 µL of buffer.

  • Prevent Precipitation: The method of dilution is critical. a. Dispense the required volume of aqueous assay buffer into a fresh tube. b. While vigorously vortexing the buffer, add the small volume of DMSO stock solution dropwise or directly into the vortex.[4] c. Continue vortexing for an additional 30 seconds to ensure thorough mixing.

    • Causality: Adding the concentrated DMSO stock to a large, rapidly mixing volume of aqueous buffer allows the compound molecules to disperse quickly, preventing localized high concentrations that can lead to aggregation and precipitation.

  • Control the Final DMSO Concentration: The final concentration of DMSO in the assay should be kept to a minimum, typically well below 0.5%, as it can be toxic to cells or interfere with enzyme activity.[8] Ensure that all experimental conditions, including vehicle controls, contain the same final percentage of DMSO.

Best Practices for Storage and Handling

To ensure experimental reproducibility, proper storage is non-negotiable.

  • Solid Compound: Store the powder at 4°C, protected from light and moisture, as recommended by suppliers.[3]

  • Stock Solution:

    • Dispense the DMSO stock solution into single-use aliquots in tightly sealed vials.

    • Store aliquots at -20°C or -80°C for long-term stability.[4]

    • Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation of less soluble material.[9]

  • Working Solutions: Aqueous working solutions are significantly less stable. It is strongly recommended to prepare them fresh for each experiment from a thawed stock aliquot. Do not store diluted aqueous solutions.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound fails to dissolve in 100% DMSO. 1. Concentration exceeds solubility limit. 2. Compound has degraded or absorbed moisture.1. Reduce the target concentration of the stock solution (e.g., try 5 mM instead of 10 mM). 2. Ensure the compound was stored correctly.[4] Consider using a fresh batch.
Precipitate forms when diluting DMSO stock into aqueous buffer. 1. Final compound concentration is too high for the aqueous medium. 2. Final DMSO percentage is too low to maintain solubility. 3. Improper mixing technique.1. Decrease the final concentration of the compound in the working solution.[4] 2. Increase the final DMSO percentage, but ensure it remains within the tolerance of your assay (e.g., increase from 0.1% to 0.2%).[4] 3. Re-attempt the dilution, ensuring the DMSO stock is added to a rapidly vortexing buffer solution.
Variability in results between experiments. 1. Inconsistent stock solution concentration due to incomplete dissolution or degradation. 2. Degradation from multiple freeze-thaw cycles.1. Always ensure the stock solution is fully dissolved and homogenous before aliquoting. 2. Use fresh single-use aliquots for each experiment to avoid freeze-thaw issues.[9]

References

Illuminating Disease Pathways: In Vivo Imaging with 7-Aminoisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the Isoquinolinone Scaffold in In Vivo Imaging

The 7-aminoisoquinolin-1(2H)-one core structure has emerged as a privileged scaffold in medicinal chemistry and chemical biology. Initially recognized for its potent inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, its utility has expanded into the realm of in vivo imaging.[1][2] This guide provides an in-depth exploration of the application of this compound derivatives as versatile agents for non-invasive imaging in living subjects, catering to researchers, scientists, and drug development professionals. We will delve into two primary imaging modalities: fluorescence imaging, leveraging the intrinsic photophysical properties of these compounds, and Positron Emission Tomography (PET), utilizing their radiolabeled analogues to visualize and quantify biological processes at the molecular level. The following sections will provide not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design, ensuring both technical proficiency and a deep understanding of the underlying principles.

PART I: Fluorescence Imaging with Isoquinolinone Derivatives

Application Note: Leveraging Intrinsic Fluorescence for Cellular and In Vivo Targeting

While the parent this compound scaffold's intrinsic fluorescence is modest, strategic modifications can significantly enhance its photophysical properties, transforming it into a powerful tool for fluorescence imaging. The introduction of electron-donating or -withdrawing groups can tune the excitation and emission wavelengths, as well as improve the quantum yield.[3][4][5] For instance, derivatives of 7-(diethylamino)quinolin-2(1H)-one have demonstrated significant fluorescence quantum yields, making them suitable for imaging applications.[6] This inherent fluorescence can be exploited to visualize the distribution of these molecules in real-time, from subcellular compartments to whole organisms.

A key application of fluorescent isoquinolinone derivatives is in the study of PARP1, a critical enzyme in the DNA damage response (DDR).[7][8] PARP inhibitors bearing a fluorescent tag, such as PARPi-FL (a BODIPY-FL conjugate of an olaparib-like scaffold), have been successfully used to image PARP1 expression in vivo.[2] These fluorescent probes allow for the direct visualization of drug-target engagement and can provide invaluable insights into the pharmacokinetics and pharmacodynamics of PARP inhibitors in preclinical models.

Data Presentation: Photophysical and Biological Properties of Fluorescent PARP Inhibitors

The following table summarizes the key properties of a representative fluorescent PARP inhibitor, PARPi-FL, to provide a reference for the expected characteristics of imaging agents based on the isoquinolinone scaffold.

PropertyValueReference
Excitation Maximum (λex)503 nm[2]
Emission Maximum (λem)512 nm[2]
PARP1 IC5012.2 nM[2]
In Vivo Tumor UptakeHigh contrast imaging of PARP1 expressing nuclei[2]
Protocol: In Vivo Fluorescence Imaging of Tumor-Targeted Isoquinolinone Derivatives in a Murine Model

This protocol provides a generalized framework for in vivo fluorescence imaging using a this compound derivative designed as a fluorescent probe.

1. Probe Preparation and Animal Model

  • Probe Formulation: Dissolve the fluorescent isoquinolinone derivative in a biocompatible solvent, such as a mixture of DMSO and saline or a formulation containing Kolliphor. The final concentration should be optimized based on the probe's brightness and in vivo efficacy.

  • Animal Model: Utilize tumor-bearing mice, for example, with subcutaneous xenografts of a cancer cell line known to overexpress the target of interest (e.g., PARP1).

2. In Vivo Imaging Procedure

  • Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance) in oxygen.

  • Probe Administration: Inject the formulated fluorescent probe intravenously (i.v.) via the tail vein. The injection volume should typically be around 100-200 µL.

  • Image Acquisition:

    • Place the anesthetized mouse in an in vivo imaging system (IVIS) equipped for fluorescence imaging.

    • Acquire a baseline (pre-injection) image.

    • Acquire a series of images at different time points post-injection (e.g., 5 min, 30 min, 1h, 2h, 4h, 24h) to determine the optimal imaging window for target accumulation and clearance from non-target tissues.

    • Set the excitation and emission filters appropriate for the specific fluorescent probe.

3. Data Analysis and Ex Vivo Validation

  • Image Analysis: Quantify the fluorescence intensity in the tumor region and other organs of interest over time using the imaging system's software.

  • Ex Vivo Validation: At the end of the imaging study, euthanize the mouse and dissect the tumor and major organs. Image the dissected tissues ex vivo to confirm the in vivo signal localization and perform further histological or biochemical analysis (e.g., immunohistochemistry for the target protein).

Visualization: Experimental Workflow for In Vivo Fluorescence Imaging

G cluster_prep Preparation cluster_imaging In Vivo Imaging cluster_analysis Analysis probe_prep Fluorescent Probe Formulation injection Probe Administration (i.v.) probe_prep->injection animal_prep Tumor Model Establishment anesthesia Anesthesia animal_prep->anesthesia anesthesia->injection image_acq IVIS Image Acquisition (Time-course) injection->image_acq in_vivo_analysis In Vivo Image Quantification image_acq->in_vivo_analysis ex_vivo Ex Vivo Organ Imaging & Histology in_vivo_analysis->ex_vivo

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Solubility of 7-aminoisoquinolin-1(2H)-one for Biological Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-aminoisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the solubility challenges associated with this compound in biological experiments. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure reliable and reproducible results.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound (MW: 160.17 g/mol ) is a heterocyclic organic compound with significant potential in medicinal chemistry, including as an inhibitor of enzymes involved in cell proliferation.[1] However, its planar, aromatic structure contributes to strong crystal lattice energy, leading to poor aqueous solubility. This presents a significant hurdle for its application in aqueous-based biological assays, such as cell culture experiments.

PropertyPredicted ValueImplication for Solubility
Aqueous Solubility LowProne to precipitation in aqueous buffers and cell culture media.
logP ~1.5 - 2.0Indicates a degree of lipophilicity, contributing to poor aqueous solubility.
pKa (basic) ~4.5 - 5.5The 7-amino group is weakly basic and will be protonated at acidic pH.
pKa (acidic) ~9.0 - 10.0The lactam N-H is weakly acidic.

These values are estimates based on the structure of this compound and data for similar compounds.[2][3] It is highly recommended to experimentally determine these values for your specific batch of the compound.

The presence of a weakly basic amino group is the key to manipulating the solubility of this compound. According to the Henderson-Hasselbalch equation, the ionization state of the amino group is dependent on the pH of the surrounding medium. At a pH below the pKa of the amino group, the compound will be predominantly in its protonated, more soluble salt form.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add my DMSO stock solution to my cell culture medium?

This is a common phenomenon known as "crashing out" or "antisolvent precipitation." It occurs because this compound is significantly more soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) than in the aqueous environment of your cell culture medium. When the concentrated DMSO stock is rapidly diluted, the compound's concentration exceeds its aqueous solubility limit, leading to the formation of a precipitate.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

To maintain cell health and avoid solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v).[4] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.

Q3: How does pH affect the solubility of this compound?

The weakly basic 7-amino group can be protonated in acidic conditions. This protonated form is a salt, which is generally more soluble in aqueous solutions than the neutral form.[5] Therefore, the solubility of this compound is expected to increase as the pH of the solution decreases below its pKa.

Q4: Can I heat the solution to improve solubility?

Gentle warming (e.g., to 37°C) can aid in the initial dissolution of the compound in a solvent. However, prolonged heating or high temperatures should be avoided as this can lead to degradation of the compound. Always check the compound's stability at elevated temperatures.

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution
Potential Cause Explanation Recommended Solution
High Final Concentration The desired final concentration in the aqueous medium is above the compound's intrinsic aqueous solubility.Decrease the final working concentration. Perform a solubility test (see Protocol 1) to determine the maximum soluble concentration under your experimental conditions.
Rapid Dilution "Solvent shock" from adding a highly concentrated DMSO stock directly to a large volume of aqueous medium.Perform a stepwise or serial dilution of the DMSO stock in pre-warmed (37°C) medium. Add the stock solution dropwise while gently vortexing the medium.
Low Temperature of Medium Solubility is generally lower at colder temperatures.Always use pre-warmed (37°C) cell culture medium for dilutions.
Issue 2: Delayed Precipitation in the Incubator
Potential Cause Explanation Recommended Solution
pH Shift in Medium Cellular metabolism can produce acidic byproducts, lowering the medium's pH over time.Monitor the pH of your culture medium. Consider using a more strongly buffered medium or changing the medium more frequently.
Interaction with Media Components The compound may interact with salts, proteins (e.g., in fetal bovine serum), or other components in the medium, leading to the formation of insoluble complexes.Test the compound's stability in the complete medium over the time course of your experiment. Consider reducing the serum concentration or using serum-free medium if your cells can tolerate it.
Compound Instability The compound may be degrading over time at 37°C, with the degradation products being less soluble.Assess the stability of the compound under your experimental conditions. If instability is an issue, consider shorter incubation times or adding the compound fresh at different time points.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

This protocol provides a method to estimate the kinetic solubility of your compound in a specific aqueous buffer, which is highly relevant for biological assays.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

  • Prepare Serial Dilutions: In separate microcentrifuge tubes, prepare a series of dilutions of the DMSO stock solution in your aqueous buffer. For example, create final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration constant and below 1%.

  • Equilibrate: Incubate the solutions at your experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours) with gentle agitation.

  • Observe for Precipitation: Visually inspect each tube for any signs of cloudiness or precipitate.

  • Quantify Soluble Fraction (Optional): Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Determine Maximum Solubility: The highest concentration that remains clear and shows no significant loss of compound from the supernatant is the approximate kinetic solubility in that buffer.

Protocol 2: Preparing a Working Solution using pH Modification

This protocol leverages the basicity of the 7-amino group to enhance solubility.

Materials:

  • This compound powder

  • Dilute hydrochloric acid (HCl), e.g., 1 N

  • DMSO

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Prepare an Acidified Stock Solution: Dissolve the this compound powder in a small amount of DMSO. Add a stoichiometric equivalent of dilute HCl to protonate the amino group. For example, for 1 mg of compound, add the molar equivalent of HCl. Gently warm and vortex to dissolve. This creates a more soluble hydrochloride salt of the compound.

  • Dilute into Buffer: Perform a stepwise dilution of the acidified stock solution into your pre-warmed aqueous buffer to reach the desired final concentration.

  • Check Final pH: Ensure the final pH of your working solution is compatible with your biological system. The small amount of acid added to the stock solution should be buffered by the medium.

Protocol 3: Using Cyclodextrins to Improve Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • DMSO (optional)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 1-10% w/v).

  • Add Compound: Add the this compound powder directly to the cyclodextrin solution. Alternatively, a small amount of a DMSO stock can be added to the cyclodextrin solution.

  • Facilitate Complexation: Vortex or sonicate the mixture until the compound is dissolved. This may take some time as the compound needs to form an inclusion complex with the cyclodextrin.

  • Filter (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter to remove it.

Visualizing Workflows and Concepts

dot digraph "Solubility_Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Troubleshooting workflow for addressing solubility issues.

dot digraph "pH_Solubility_Relationship" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Relationship between pH and the solubility of this compound.

References

Common issues with 7-aminoisoquinolin-1(2H)-one stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Stability, Storage, and Troubleshooting for Researchers

Welcome to the technical support center for 7-aminoisoquinolin-1(2H)-one. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical information and practical advice to ensure the stability and successful application of this compound in your research. This resource addresses common issues encountered during storage and experimentation, presented in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Handling and Storage

Question 1: What are the ideal storage conditions for solid this compound?

Answer: For optimal long-term stability, solid this compound should be stored at 4°C, protected from light.[1] The container should be tightly sealed to prevent moisture absorption, as isoquinoline derivatives can be hygroscopic.[2] Storing the compound in a desiccator is a recommended practice.

Question 2: My solid this compound has changed color over time. What could be the cause?

Answer: A change in color, such as yellowing or darkening, of the solid compound upon storage is often an indicator of degradation. The primary suspects are oxidation and photodegradation. The amino group on the isoquinoline ring is susceptible to oxidation, which can lead to the formation of colored impurities.[3] Exposure to light can also initiate degradation pathways.[1] It is crucial to store the compound in a dark, cool, and dry environment.[4]

Solution Stability and Preparation

Question 3: What is the recommended solvent for preparing stock solutions of this compound, and what is its typical solubility?

Question 4: My solution of this compound has turned yellow/brown. Is it still usable?

Answer: A color change in your solution is a strong indication of chemical degradation. The most probable cause is the oxidation of the 7-amino group, which can form quinone-like structures or other colored byproducts.[3] The use of degraded solutions is not recommended as it can lead to unreliable and irreproducible experimental results. It is best to prepare fresh solutions before use.

Question 5: How does the pH of my experimental buffer affect the stability of this compound?

Answer: The pH of the solution can significantly impact the stability of this compound. Acidic or basic conditions can catalyze the hydrolysis of the lactam (amide) ring within the isoquinolinone structure.[6] While the lactam in the six-membered ring of isoquinolinone is less strained than in beta-lactams, it is still a potential site for hydrolysis under non-neutral pH conditions.[7][8] Extreme pH values should be avoided. For most biological assays, maintaining a pH between 6 and 8 is advisable.

Question 6: How long can I store solutions of this compound?

Answer: For maximum efficacy and to avoid confounding results from degradation products, it is strongly recommended to prepare solutions of this compound fresh for each experiment. If storage is unavoidable, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The stability of the compound in solution over time, even when frozen, has not been extensively studied, so minimizing storage time is the best practice.

Potential Degradation Pathways

The structure of this compound contains several functional groups that can be susceptible to degradation under certain conditions. Understanding these potential pathways is key to preventing compound instability.

G This compound This compound Oxidation Oxidation This compound->Oxidation O2, light, metal ions Hydrolysis Hydrolysis This compound->Hydrolysis H+ or OH- Photodegradation Photodegradation This compound->Photodegradation UV/Visible light Oxidized Products Oxidized Products Oxidation->Oxidized Products e.g., quinone-imines Ring-Opened Products Ring-Opened Products Hydrolysis->Ring-Opened Products Lactam cleavage Various Photoproducts Various Photoproducts Photodegradation->Various Photoproducts

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by Thin-Layer Chromatography (TLC)

This protocol provides a simple method to quickly assess the purity of your this compound sample and check for the presence of degradation products.

Materials:

  • This compound sample

  • TLC plates (silica gel 60 F254)

  • Mobile phase: A mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v). The optimal ratio may require some experimentation.

  • Developing chamber

  • UV lamp (254 nm and 365 nm)

  • Solvent for sample dissolution (e.g., DMSO or methanol)

Procedure:

  • Prepare a solution of your this compound sample at a concentration of approximately 1 mg/mL.

  • Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Allow the spot to dry completely.

  • Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm and 365 nm.

  • Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots indicates the presence of impurities or degradation products. Degradation products are often more polar and will have a lower Rf value (travel a shorter distance up the plate).

Protocol 2: Preparation of Stock Solutions

This protocol outlines the recommended procedure for preparing stock solutions of this compound for use in experiments.

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Equilibrate the container of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 160.17 g/mol , dissolve 1.60 mg in 1 mL of DMSO).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary but should be done with caution to avoid thermal degradation.

  • If not for immediate use, aliquot the stock solution into single-use volumes in amber vials to protect from light.

  • Store the aliquots at -20°C or -80°C.

Data Summary Table

PropertyValue/RecommendationSource(s)
Molecular Formula C₉H₈N₂O[3]
Molecular Weight 160.17 g/mol [3]
Appearance Solid
Storage (Solid) 4°C, protect from light, in a dry environment[1]
Recommended Solvent DMSOGeneral laboratory practice
Solution Storage Prepare fresh; if necessary, store at -20°C to -80°C in single-use aliquots, protected from lightGeneral laboratory practice
Potential Degradation Oxidation, Hydrolysis, Photodegradation[3][6]

Logical Workflow for Troubleshooting

cluster_0 Problem Identification cluster_1 Compound Integrity Check cluster_2 Root Cause Analysis & Action Unexpected Results Unexpected Results Check Solid Inspect Solid Compound: - Color change? - Clumping? Unexpected Results->Check Solid Check Solution Inspect Solution: - Color change? - Precipitation? Unexpected Results->Check Solution Purity Analysis Perform Purity Analysis: - TLC (Protocol 1) - HPLC (if available) Check Solid->Purity Analysis Check Solution->Purity Analysis Degradation Degradation Suspected? Purity Analysis->Degradation New Compound Obtain a fresh vial of the compound. Degradation->New Compound Yes Optimize Conditions Optimize experimental conditions: - pH of buffer - Light exposure - Temperature Degradation->Optimize Conditions No Fresh Solution Prepare a fresh stock solution (Protocol 2). New Compound->Fresh Solution Re-run Experiment Repeat the experiment with the new, fresh compound. Fresh Solution->Re-run Experiment

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

How to reduce background fluorescence in experiments with 7-aminoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Reducing Background Fluorescence in Cellular Assays

Welcome to the technical support center for researchers utilizing 7-aminoisoquinolin-1(2H)-one. As a potent PARP inhibitor and a valuable tool in drug discovery, its use in fluorescence-based cellular assays is common.[1][2] However, high background fluorescence can often obscure specific signals, leading to misinterpreted data. This guide provides in-depth, question-and-answer-based troubleshooting strategies to help you achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)
Q1: My unstained, untreated control samples show significant background fluorescence. What is the likely cause and how can I fix it?

A1: This phenomenon is known as autofluorescence, which is the natural fluorescence emitted by biological materials.

The Causality: Autofluorescence originates from endogenous molecules within the cell or tissue.[3] Common sources include:

  • Metabolic Co-factors: Molecules like NADH and riboflavins fluoresce, typically in the blue-green spectral range.[3][4]

  • Structural Proteins: Collagen and elastin are highly fluorescent, primarily in the blue region.[5]

  • Lipofuscin: Often called the "aging pigment," these are granules of oxidized proteins and lipids that accumulate in long-lived cells and fluoresce broadly across the spectrum, from blue to red.[5][6]

  • Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular amines to create fluorescent Schiff bases, contributing to a broad-spectrum background.[5][7]

Troubleshooting Workflow for Autofluorescence

Start High Background in Unstained Control? Fixation Source: Fixation-Induced? Start->Fixation Yes No Background is Low. Proceed with staining. Start->No No Endogenous Source: Endogenous Pigments (e.g., Lipofuscin)? Fixation->Endogenous No Sol_Fix Solutions: 1. Minimize fixation time. 2. Try organic solvents (cold Methanol). 3. Perform Sodium Borohydride quench. Fixation->Sol_Fix Yes RBCs Source: Red Blood Cells (Heme Groups)? Endogenous->RBCs No Sol_Endo Solutions: 1. Use Sudan Black B or commercial quencher. 2. Photobleach sample before staining. 3. Shift detection to far-red spectrum. Endogenous->Sol_Endo Yes Sol_RBC Solution: Perfuse tissue with PBS prior to fixation. RBCs->Sol_RBC Yes

Caption: Troubleshooting workflow for intrinsic autofluorescence.

Experimental Protocols:

Protocol 1: Sodium Borohydride Quenching (for Aldehyde-Induced Autofluorescence) This method reduces fluorescent Schiff bases formed during aldehyde fixation.[8]

  • Rehydrate & Wash: After fixation and permeabilization, wash samples thoroughly with Phosphate-Buffered Saline (PBS).

  • Prepare Solution: Prepare a fresh 1% solution of sodium borohydride in ice-cold PBS. Caution: Handle with appropriate personal protective equipment.

  • Incubate: Cover the sample with the sodium borohydride solution and incubate for 20-30 minutes at room temperature.

  • Wash Thoroughly: Aspirate the solution and wash the samples three times for 5 minutes each with PBS to remove all traces of the reagent.[9]

  • Proceed with Protocol: Continue with the blocking step of your immunofluorescence protocol.

Protocol 2: Sudan Black B Treatment (for Lipofuscin Quenching) Sudan Black B is a lipophilic dye that effectively quenches autofluorescence from lipofuscin.[5][10]

  • Stain Sample: Complete your primary and secondary antibody incubations and final washes.

  • Prepare Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol and filter it through a 0.2 µm filter.

  • Incubate: Cover the sample with the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Wash: Wash extensively with PBS until the wash buffer runs clear and no black precipitate is visible on the sample.

  • Mount and Image: Mount the coverslip. Note: Sudan Black B can introduce some background in the far-red channel, so plan fluorophore selection accordingly.[5][11]

Q2: I only see high background after adding this compound. Is the compound itself fluorescent?

A2: Yes, this is a critical consideration. Isoquinoline derivatives, the structural class of your compound, are known to be fluorescent, typically exhibiting blue fluorescence. [12]

The Causality: this compound possesses a heterocyclic aromatic structure capable of absorbing and emitting light.[13] Published data on similar isoquinolines show absorption maxima around 360-380 nm and emission maxima between 395-450 nm.[12] This spectral profile directly overlaps with commonly used blue fluorophores and filter sets, such as those for DAPI or Hoechst.

Troubleshooting & Mitigation Strategies:

  • Spectral Characterization:

    • Action: Prepare your highest experimental concentration of this compound in your assay buffer.

    • Analysis: Using a plate reader or fluorometer, measure its excitation and emission spectra. This will provide an empirical understanding of its fluorescent properties in your specific experimental context.

  • Experimental Design Adjustments:

    • Washout Step: If your experimental design permits, perform a washout step to remove any unbound compound from the media before imaging. Incubate cells with fresh, compound-free media for 15-30 minutes, then wash 2-3 times with PBS before proceeding to imaging.

    • Choose Spectrally Distinct Fluorophores: Avoid fluorophores in the blue channel. Shift your experimental labels to the green (e.g., Alexa Fluor 488), red (e.g., Alexa Fluor 594), and far-red (e.g., Alexa Fluor 647) regions of the spectrum, where interference from the compound is negligible.[3][5]

Table 1: Spectral Overlap Consideration

Compound/DyeTypical Excitation (nm)Typical Emission (nm)Potential for Overlap?
This compound (and derivatives) ~360 - 380~395 - 450High with DAPI/Hoechst
DAPI~358~461Yes
Alexa Fluor 488~495~519Low
Alexa Fluor 594~590~617Very Low / None
Alexa Fluor 647~650~668None
Q3: My secondary antibody-only control is bright, indicating non-specific binding. How do I resolve this?

A3: High background in the secondary antibody control points to issues with your staining protocol, specifically insufficient blocking or an overly high antibody concentration. [14][15]

The Causality:

  • Insufficient Blocking: Your sample (cells or tissue) has sites that can non-specifically bind antibodies through charge or hydrophobic interactions. Blocking agents like Bovine Serum Albumin (BSA) or normal serum are used to occupy these sites before the primary antibody is introduced.[11][16]

  • Excessive Antibody Concentration: Using too much primary or secondary antibody increases the likelihood of low-affinity, non-specific binding, which elevates background noise.[14][17]

  • Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the sample, especially in tissue sections.[18]

Troubleshooting Workflow for Non-Specific Staining

Start High Background in Secondary Ab Control? Tritrate Action: Titrate Antibodies (Primary & Secondary) Start->Tritrate Blocking Action: Optimize Blocking Tritrate->Blocking If problem persists Wash Action: Improve Washing Steps Blocking->Wash If problem persists CrossReact Action: Use Cross-Adsorbed Secondary Antibody Wash->CrossReact If problem persists Result Reduced Background Signal-to-Noise Improved CrossReact->Result

Caption: A logical progression for troubleshooting non-specific antibody binding.

Experimental Protocols:

Protocol 3: Antibody Titration The goal is to find the concentration that provides the best signal-to-noise ratio.

  • Dilution Series: Prepare a series of dilutions for your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000) and your secondary antibody (e.g., 1:200, 1:500, 1:1000, 1:2000).

  • Matrix Test: Test these dilutions in a matrix format. Start by optimizing the primary antibody concentration using a fixed, mid-range secondary concentration.

  • Optimize Secondary: Once the optimal primary antibody dilution is found, perform a second titration for the secondary antibody.

  • Analyze: Image all samples using identical acquisition settings. The optimal concentration is the one that gives a bright specific signal with the lowest background.[15]

Protocol 4: Optimizing the Blocking Step

  • Choice of Blocker: The standard is 1-5% BSA in PBS.[9] However, for tissue sections, a more effective blocker is often 5-10% normal serum from the same species that the secondary antibody was raised in.[17] For example, if you use a Goat anti-Mouse secondary, use Normal Goat Serum for blocking.

  • Increase Incubation Time: Increase the blocking incubation time from 30 minutes to at least 1 hour at room temperature.[9][16]

  • Add Detergent: Include a mild detergent like 0.1-0.3% Triton X-100 or Tween-20 in your blocking and antibody dilution buffers to reduce hydrophobic interactions.

  • Washing: Ensure washing steps are sufficient. After each antibody incubation, wash at least 3 times for 5-10 minutes each with PBS containing 0.1% Tween-20.[9][14]

Q4: I'm seeing signal from my green fluorophore in my red detection channel. What is this and how can I prevent it?

A4: This is known as spectral bleed-through or crosstalk. It occurs when the emission of one fluorophore is detected by the filter set intended for another. [19][20]

The Causality: Fluorophores do not have sharp emission cutoffs; they have broad emission spectra with long "tails." The emission tail of a shorter wavelength dye (like Alexa Fluor 488, green) can extend into the detection window of a longer wavelength dye (like Alexa Fluor 594, red), causing a false signal.[19][21]

Mitigation Strategies:

  • Sequential Scanning (Confocal Microscopy): This is the most effective solution. Instead of exciting all fluorophores simultaneously, program the microscope to excite and detect each fluorophore sequentially.[19] For example, scan with the 488 nm laser and collect the green signal first, then scan with the 561 nm laser and collect the red signal. This physically separates the emission signals in time.

  • Optimize Fluorophore & Filter Combinations:

    • Narrow-band Filters: Use high-quality, narrow bandpass emission filters to exclude as much of the spectral tail as possible.

    • Choose Spectrally Separated Dyes: Maximize the spectral distance between your dyes. For example, pairing Alexa Fluor 488 (green) with Alexa Fluor 647 (far-red) will have significantly less bleed-through than pairing it with a yellow-orange dye.[22]

  • Linear Unmixing: For advanced users, spectral imaging and linear unmixing can be used. This involves capturing the full emission spectrum of each dye individually (in single-stained control samples) and then using software to mathematically separate the mixed signals in the multi-stained sample.

References

Technical Support Center: Overcoming Resistance to Isoquinolinone-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers working with isoquinolinone-based PARP inhibitors, such as 7-aminoisoquinolin-1(2H)-one. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming and understanding mechanisms of acquired resistance.

The isoquinolinone scaffold has been identified as a key pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] These inhibitors, including derivatives of this compound, are crucial tools in cancer research, particularly for tumors with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[3][4] However, as with other targeted therapies, the development of resistance is a significant clinical and research challenge.[5][6][7] This guide is designed to provide you with the expertise and validated protocols to investigate and potentially overcome resistance to this class of compounds in your cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for isoquinolinone-based PARP inhibitors?

A1: Isoquinolinone derivatives, like other PARP inhibitors, primarily function through two non-mutually exclusive mechanisms:

  • Catalytic Inhibition: They competitively bind to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibits the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).[8]

  • PARP Trapping: This is considered a major contributor to the cytotoxicity of many PARP inhibitors. The binding of the inhibitor to the PARP enzyme can "trap" the PARP-DNA complex at the site of damage. These trapped complexes are highly cytotoxic as they can obstruct DNA replication, leading to the formation of double-strand breaks (DSBs).[9][10]

The accumulation of unrepaired SSBs and the formation of toxic PARP-DNA complexes are particularly lethal to cancer cells with deficient homologous recombination (HR) repair pathways, a concept known as synthetic lethality.[4]

Q2: My BRCA2-mutant cancer cell line, initially sensitive to this compound, is now showing resistance. What are the most likely causes?

A2: Acquired resistance to PARP inhibitors in HR-deficient cells is a multifaceted problem. The most common mechanisms include:

  • Restoration of Homologous Recombination (HR): This is a primary driver of resistance. It can occur through secondary "reversion" mutations in BRCA1/2 that restore the open reading frame and produce a functional protein.[9]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the PARP inhibitor out of the cell, reducing its intracellular concentration and efficacy.[5][11]

  • Changes in PARP1 Expression or Function: Downregulation of PARP1 expression or mutations in the PARP1 gene can reduce the amount of trapped PARP-DNA complexes, thereby diminishing the cytotoxic effect of the inhibitor.[6][9]

  • Stabilization of Replication Forks: In the absence of functional BRCA1/2, DNA replication forks are unstable and prone to collapse. Resistance can emerge through mechanisms that protect these forks from degradation, even in the presence of PARP inhibition.[9][11]

  • Suppression of Non-Homologous End Joining (NHEJ): Loss of key NHEJ factors, such as 53BP1, can paradoxically lead to a partial restoration of HR function in BRCA1-mutant cells, conferring resistance to PARP inhibitors.

Q3: How can I determine if my resistant cells have restored homologous recombination function?

A3: A functional assessment of HR activity is crucial. The most common method is the RAD51 focus formation assay . RAD51 is a key protein in the HR pathway that forms nuclear foci at sites of DNA damage.

  • Principle: In HR-proficient cells, treatment with a DNA damaging agent (e.g., mitomycin C or irradiation) will induce the formation of RAD51 foci. HR-deficient cells will fail to form these foci. If your resistant cell line has restored HR, you will observe the re-emergence of RAD51 foci formation upon DNA damage.

  • Workflow: A detailed protocol for this assay is provided in the Troubleshooting Guides section.

Troubleshooting Guides

Issue 1: Increased IC50 of this compound in Long-Term Treated Cells

Symptom: You observe a significant rightward shift in the dose-response curve and a higher IC50 value for your isoquinolinone-based PARP inhibitor in a cell line that has been continuously cultured with the drug compared to the parental, sensitive cell line.

Troubleshooting Workflow:

This workflow will guide you through a series of experiments to systematically investigate the potential mechanisms of resistance.

Workflow Diagram: Investigating PARP Inhibitor Resistance

Resistance_Workflow start Start: Observed Decrease in Sensitivity to this compound ic50 Step 1: Confirm IC50 Shift (e.g., CellTiter-Glo Assay) start->ic50 western_hr Step 2a: Assess HR Protein Expression (Western Blot for BRCA1/2, RAD51) ic50->western_hr western_efflux Step 3: Check for Increased Drug Efflux (Western Blot for P-gp/MDR1) ic50->western_efflux parp_expression Step 4: Analyze PARP1 Expression (Western Blot for PARP1) ic50->parp_expression fork_stability Step 5: Evaluate Replication Fork Stability (e.g., DNA Fiber Assay) ic50->fork_stability rad51_assay Step 2b: Functional HR Assay (RAD51 Focus Formation) western_hr->rad51_assay hypothesis1 Hypothesis 1: Restoration of HR rad51_assay->hypothesis1 hypothesis2 Hypothesis 2: Increased Drug Efflux western_efflux->hypothesis2 hypothesis3 Hypothesis 3: Altered PARP1 Levels parp_expression->hypothesis3 hypothesis4 Hypothesis 4: Replication Fork Stabilization fork_stability->hypothesis4

Caption: A step-by-step workflow to diagnose the cause of resistance.

Step 1: Confirm the IC50 Shift with a Viability Assay

First, meticulously confirm the shift in the half-maximal inhibitory concentration (IC50).

Protocol: Cell Viability (CellTiter-Glo®) Assay

  • Cell Seeding: Seed both parental (sensitive) and resistant cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound. Treat the cells and include a vehicle-only control.

  • Incubation: Incubate for 72-96 hours.

  • Luminescence Reading: Add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence.

  • Data Analysis: Normalize the data to the vehicle control and perform a non-linear regression analysis to determine the IC50 for each cell line.

Expected Outcome: A 5- to 10-fold (or greater) increase in the IC50 value for the resistant cell line compared to the parental line is a strong indicator of acquired resistance.

Step 2: Investigate Restoration of Homologous Recombination

This is a two-part investigation involving protein expression and a functional assay.

a) Western Blot for Key HR Proteins

Protocol: Western Blotting

  • Lysate Preparation: Prepare whole-cell lysates from both parental and resistant cell lines.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against BRCA1, BRCA2, and RAD51. Use a loading control like β-actin or GAPDH for normalization.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate for detection.

Expected Outcome:

ProteinExpected Change in Resistant CellsImplication
BRCA1/BRCA2 Restoration of full-length protein expressionReversion mutation or other mechanisms restoring protein function.
RAD51 Increased expressionUpregulation of the HR pathway.

b) RAD51 Focus Formation Assay

Protocol: Immunofluorescence for RAD51 Foci

  • Cell Culture: Grow parental and resistant cells on coverslips.

  • Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., 1 µM Mitomycin C for 24 hours). Include an untreated control.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

  • Blocking: Block with 5% BSA in PBS.

  • Primary Antibody: Incubate with a primary antibody against RAD51.

  • Secondary Antibody: Incubate with a fluorescently labeled secondary antibody.

  • Counterstain and Mount: Counterstain nuclei with DAPI and mount the coverslips on slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cells with >5 RAD51 foci.

Expected Outcome: Parental (sensitive) HR-deficient cells will show a low percentage of RAD51 foci-positive cells after DNA damage. A significant increase in the percentage of foci-positive cells in the resistant line indicates a restoration of HR function.

Signaling Pathway: PARP Inhibition and HR-Deficiency

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor cluster_2 Cell Fate SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates PARPi This compound PARP->PARPi inhibits Trapped_PARP Trapped PARP-DNA Complex PARPi->Trapped_PARP causes Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_proficient HR Proficient Cell (BRCA WT) DSB->HR_proficient HR_deficient HR Deficient Cell (BRCA mutant) DSB->HR_deficient Cell_Survival Cell Survival HR_proficient->Cell_Survival repairs DSB Cell_Death Cell Death (Synthetic Lethality) HR_deficient->Cell_Death fails to repair DSB

Caption: The principle of synthetic lethality with PARP inhibitors in HR-deficient cells.

Issue 2: No Change in HR Function, But Resistance Persists

Symptom: Your RAD51 focus formation assay and Western blots for HR proteins show no significant difference between sensitive and resistant cells, yet the IC50 for this compound remains high in the resistant line.

Troubleshooting Workflow:

If HR is not restored, investigate alternative resistance mechanisms.

Step 3: Assess for Increased Drug Efflux

Protocol: Western Blot for P-glycoprotein (MDR1)

  • Follow the Western Blotting protocol described in Step 2a , but use a primary antibody specific for P-glycoprotein (MDR1/ABCB1).

Expected Outcome: A significant increase in P-glycoprotein expression in the resistant cell line compared to the parental line suggests that increased drug efflux is a likely mechanism of resistance.[5][11]

Step 4: Evaluate PARP1 Expression Levels

Protocol: Western Blot for PARP1

  • Follow the Western Blotting protocol as above, using a primary antibody for PARP1.

Expected Outcome: A marked decrease in PARP1 protein levels in the resistant cell line would reduce the target for the inhibitor, thus conferring resistance.[9]

Conclusion

Investigating resistance to novel PARP inhibitors like this compound requires a systematic and logical approach. By following the detailed protocols and troubleshooting guides provided, researchers can efficiently identify the underlying mechanisms of resistance in their experimental models. This understanding is critical for the development of strategies to overcome resistance and for the rational design of combination therapies.

References

Technical Support Center: 7-Aminoisoquinolin-1(2H)-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 7-Aminoisoquinolin-1(2H)-one is a vital heterocyclic building block in medicinal chemistry and materials science, recognized for its role as a key intermediate in the synthesis of pharmacologically active agents, including enzyme inhibitors.[1] Achieving high purity of this compound is paramount for reliable downstream applications and regulatory compliance. However, its unique structural features—a planar aromatic core, a basic amino group, and an acidic N-H proton—present a distinct set of purification challenges.

This technical guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions (FAQs) to empower researchers to overcome these hurdles efficiently. We will delve into the causality behind common purification issues and offer robust, validated solutions.

Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most common initial queries and concerns researchers face.

Q1: What are the primary challenges I can expect when purifying this compound?

You can anticipate three main challenges:

  • Poor Solubility: The compound's planar structure promotes strong intermolecular π-stacking and hydrogen bonding, leading to low solubility in many standard chromatography solvents. A related isomer, 5-aminoisoquinoline, exhibits very low aqueous solubility (1.4 µg/mL), suggesting a similar challenge for the 7-amino isomer.[2]

  • Isomeric Contamination: Synthetic routes can produce regioisomers (e.g., 5-amino or 8-aminoisoquinolin-1(2H)-one) or structural isomers (e.g., isoquinolin-1(4H)-one derivatives) that possess very similar physicochemical properties, making them exceptionally difficult to separate using standard methods.[1][3]

  • Product Stability: The aromatic amine functionality can be susceptible to oxidation, especially when exposed to air, light, or residual metal catalysts over long periods. This can lead to the formation of colored impurities and degradation of the final product.

Q2: I've received a batch of this compound. What are the best analytical techniques to confirm its purity and identify contaminants?

A multi-pronged analytical approach is essential for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for purity assessment. A reversed-phase method using a C18 column is the standard starting point for quantifying impurities.[3]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is critical for determining the molecular weights of impurities, which provides crucial clues for their identification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the primary structure of your main product. More advanced 2D NMR techniques (like COSY and HSQC) are powerful tools for definitively identifying isomeric impurities that may co-elute in HPLC.[3]

Q3: My compound is precipitating in the HPLC tubing or at the head of the column. What's causing this and how can I fix it?

This is a classic symptom of poor solubility in the mobile phase. The initial solvent composition of your gradient is likely not strong enough to keep the compound dissolved. To resolve this:

  • Adjust Sample Diluent: Dissolve your sample in a solvent stronger than the initial mobile phase, such as 100% acetonitrile, methanol, or a small amount of DMSO, before injection. Ensure the injection volume is small to minimize peak distortion.

  • Modify Initial Mobile Phase: Increase the percentage of the organic solvent (e.g., acetonitrile) at the start of your gradient.

  • Use Additives: For reversed-phase HPLC, adding 0.05-0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phases will protonate the basic 7-amino group. This disrupts intermolecular hydrogen bonding and dramatically increases solubility in aqueous-organic mixtures.

Q4: What basic safety precautions are necessary when handling this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[1][4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. It is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[1]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed strategies for overcoming specific, persistent purification problems.

Challenge 1: Co-elution of Closely Related Impurities

The Problem: Your initial HPLC analysis shows a sharp, symmetrical peak indicating >98% purity, but NMR or LC-MS data reveals the presence of a persistent isomeric impurity. This is common when synthetic routes, such as the cyclization of substituted benzamides, can lead to competing cyclization pathways.[3]

The Cause: Isomers often share nearly identical polarity, size, and pKa, resulting in minimal separation on standard chromatographic media. Achieving separation requires exploiting subtle differences in their structure.

Solutions:

  • Systematic HPLC Method Development: Standard C18 columns primarily separate based on hydrophobicity. To resolve isomers, you must introduce alternative separation mechanisms.

    Table 1: HPLC Parameters for Enhancing Isomer Selectivity

    Parameter Standard Condition Recommended Change & Rationale
    Stationary Phase C18 (Octadecylsilane) Phenyl-Hexyl: Introduces π-π interactions, which can differentiate isomers based on electron density distribution in the aromatic rings. PFP (Pentafluorophenyl): Offers a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity for aromatic and polar compounds.
    Mobile Phase B Acetonitrile Methanol: Changes hydrogen-bonding interactions between the analyte and the mobile phase, altering selectivity. Try running identical gradients with both solvents.
    Gradient Slope Fast (e.g., 5-95% B in 10 min) Shallow Gradient: Decrease the rate of change of the organic solvent (e.g., 1% per minute) around the elution point of your compound. This provides more time for the stationary phase to interact differently with the isomers.

    | Temperature | Ambient | Elevated Temperature (e.g., 40-60 °C): Can improve peak efficiency and sometimes alter selectivity. Conversely, sub-ambient temperatures can enhance resolution in other cases. |

  • Workflow for Isomer Separation: The following workflow provides a logical progression for tackling a difficult co-elution problem.

    G cluster_0 Purity Assessment cluster_1 Troubleshooting Path cluster_2 Outcome start Initial Analysis: RP-HPLC (C18) LC-MS, NMR decision Isomeric Impurity Detected? start->decision optimize Optimize RP-HPLC (See Table 1) decision->optimize Yes end_node Pure Compound (>99.5%) decision->end_node No orthogonal Try Orthogonal Method: Normal Phase or HILIC optimize->orthogonal Still Co-eluting final_purify Preparative HPLC with Optimized Method optimize->final_purify Resolved orthogonal->final_purify final_purify->end_node

    Caption: Workflow for resolving isomeric impurities.

Challenge 2: Achieving High Final Purity via Crystallization

The Problem: After chromatographic purification, your compound exists as an amorphous solid or an oil, or the purity is stalled at 97-98% due to minor impurities that are difficult to remove by column chromatography.

The Cause: The compound fails to form a well-ordered crystal lattice from solution. This can be due to residual impurities inhibiting crystal growth or the selection of an inappropriate crystallization solvent. A good crystallization solvent should dissolve the compound sparingly at room temperature but completely at elevated temperatures.[5]

Solutions:

  • Trituration for Pre-Crystallization Cleanup: If your product is an oil or sticky solid, trituration can be highly effective. This involves stirring the crude material as a suspension in a solvent in which the desired compound is poorly soluble but the impurities are. Non-polar solvents like hexanes, diethyl ether, or methyl tert-butyl ether are excellent choices for removing residual non-polar grease and by-products.

  • Systematic Recrystallization: This is the most powerful technique for achieving >99.5% purity.

    Experimental Protocol: Micro-scale Solvent Screening for Recrystallization

    • Preparation: Place ~10-20 mg of your purified material into several small test tubes or vials.

    • Solvent Addition: To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature until the solid is just covered. Observe if the solid dissolves. If it does, the solvent is unsuitable (compound is too soluble).

    • Heating: If the solid does not dissolve at room temperature, heat the suspension gently (e.g., in a water bath) while adding more solvent dropwise until the solid just dissolves completely. Do not add excess solvent.

    • Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the tube with a glass rod at the air-liquid interface to create nucleation sites.[5]

    • Chilling: If no crystals form at room temperature, place the tube in an ice bath for 20-30 minutes.

    • Selection: A successful solvent is one that yields a high recovery of crystalline solid upon cooling.

    • Anti-Solvent Method: If no single solvent is ideal, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., methanol or DMF). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble, e.g., water or hexanes) dropwise until the solution becomes persistently cloudy. Gently warm to clarify and then cool slowly.

    Table 2: Recommended Solvents for Recrystallization Screening

    Solvent Class Examples Properties & Typical Use
    Alcohols Methanol, Ethanol, Isopropanol Good for polar compounds. Can form hydrogen bonds.
    Ketones Acetone Medium polarity, dissolves a wide range of organics.
    Esters Ethyl Acetate Medium polarity, good general-purpose solvent.
    Ethers Diethyl Ether, MTBE Low polarity, good for removing non-polar impurities.
    Hydrocarbons Hexanes, Heptane, Toluene Non-polar, often used as anti-solvents.

    | Aqueous | Water | Highly polar. Often used as an anti-solvent with alcohols. |

Section 3: Recommended Purification Workflow & Protocol

This section provides a validated starting point for the purification of a crude batch of this compound.

Caption: General purification workflow for this compound.
Protocol: Preparative Reversed-Phase HPLC

This protocol is designed as a robust starting point for purifying gram-scale quantities of the title compound.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of methanol or DMSO.

    • Add mobile phase A (see below) to dilute the sample, ensuring it remains fully dissolved. If precipitation occurs, add a small amount of formic acid.

    • Filter the sample through a 0.45 µm syringe filter before loading.[3]

  • Chromatography Conditions:

    • Column: C18 silica, 10 µm particle size (preparative scale).

    • Mobile Phase A: 95:5 Water/Acetonitrile + 0.1% Formic Acid.

    • Mobile Phase B: 95:5 Acetonitrile/Water + 0.1% Formic Acid.

    • Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

    • Detection: 225 nm.[3]

    • Gradient:

      • 0-5 min: 10% B (Hold)

      • 5-45 min: 10% to 50% B (Linear Gradient)

      • 45-50 min: 50% to 95% B (Wash)

      • 50-60 min: 10% B (Re-equilibration)

  • Fraction Collection & Isolation:

    • Collect fractions corresponding to the main product peak.

    • Combine the pure fractions.

    • Remove the bulk of the acetonitrile using a rotary evaporator.

    • Neutralize the remaining aqueous solution with a mild base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under high vacuum.

    • Proceed with recrystallization as described in Challenge 2 for final polishing.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the PARP1 Inhibitory Activity of 7-aminoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the PARP1 inhibitory potential of the novel compound 7-aminoisoquinolin-1(2H)-one. We will objectively compare its performance against established, clinically approved PARP inhibitors—Olaparib, Rucaparib, and Talazoparib—supported by detailed experimental protocols and data interpretation strategies. Our approach emphasizes scientific integrity, ensuring that each protocol functions as a self-validating system.

The Central Role of PARP1 in Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[1][2] This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the lesion, facilitating the base excision repair (BER) pathway.[3][4]

Inhibition of PARP1's catalytic activity prevents the repair of SSBs. These unrepaired breaks can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[3] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[3] The simultaneous loss of both BER (via PARP inhibition) and HR repair creates a state of synthetic lethality , leading to the selective death of cancer cells while sparing normal cells.[3]

Beyond catalytic inhibition, a key mechanism for the efficacy of many PARP inhibitors is "PARP trapping."[1][5] This occurs when the inhibitor not only blocks the enzyme's active site but also stabilizes the PARP1-DNA complex, effectively "trapping" the enzyme on the DNA.[1][3] This trapped complex is a physical obstacle to DNA replication and is highly cytotoxic, often more so than catalytic inhibition alone.[1]

Our objective is to determine if this compound, a compound of interest in medicinal chemistry[6], can effectively inhibit PARP1 and induce cancer cell death, and to quantify its potency relative to gold-standard therapeutics.

cluster_0 DNA Damage Response & PARP1 Inhibition cluster_1 Cancer Cell (HR Deficient, e.g., BRCA-mutant) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PARylation PAR Synthesis (PARylation) PARP1->PARylation DSB Replication Fork Collapse => Double-Strand Break (DSB) PARP1->DSB No Repair Recruitment Recruitment of Repair Proteins PARylation->Recruitment Repair SSB Repair (BER) Recruitment->Repair Healthy Healthy Cell (HR Proficient) Repair->Healthy PARPi This compound & Other PARP Inhibitors Block Catalytic Inhibition & PARP Trapping PARPi->Block Block->PARP1 Apoptosis Synthetic Lethality (Cell Death) DSB->Apoptosis

Caption: PARP1 signaling pathway and the mechanism of synthetic lethality induced by PARP inhibitors.

Comparative Performance Analysis

To validate this compound, we will assess its performance across three critical tiers of activity: biochemical potency, cellular target engagement, and antiproliferative effects.

Tier 1: Biochemical Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the fundamental measure of a compound's potency against its target enzyme. This is determined using a cell-free enzymatic assay.

Compound PARP1 IC₅₀ (nM) Reference
This compound To Be Determined-
Olaparib5[7]
Rucaparib1.4[7]
Talazoparib0.57[7][8]
Niraparib3.8[7][8]

Rationale: A lower IC₅₀ value indicates greater potency. This assay directly measures the compound's ability to inhibit the catalytic activity of purified PARP1 enzyme, providing a clean, baseline comparison of potency without the complexities of cellular uptake or off-target effects.

Tier 2: Cellular Activity - Inhibition of PARylation

Moving from a cell-free system to a cellular context is crucial. We must confirm that the compound can penetrate the cell membrane and inhibit PARP1 activity at its site of action. This is visualized by measuring the reduction of PARylation in cells following induced DNA damage.

Compound Inhibition of H₂O₂-induced PARylation
This compound To Be Determined (via Western Blot)
OlaparibStrong Inhibition
RucaparibStrong Inhibition
TalazoparibStrong Inhibition[9]

Rationale: This experiment provides direct evidence of target engagement within a biological system. By inducing DNA damage with an agent like hydrogen peroxide (H₂O₂), we hyperactivate PARP1.[9] A successful inhibitor will significantly reduce the resulting PAR signal, which can be quantified by Western blot.

Tier 3: Antiproliferative Activity in BRCA-Mutant Cells

The ultimate test of a PARP inhibitor's therapeutic potential is its ability to selectively kill cancer cells with defective DNA repair pathways. We measure this by assessing cell viability in a BRCA1-mutant cancer cell line.

Compound Antiproliferative IC₅₀ (nM) in MDA-MB-436 cells (BRCA1-mutant)
This compound To Be Determined
Olaparib~1200
Rucaparib~900
Talazoparib< 0.3
Niraparib~7000

(Note: Values for established inhibitors are approximate and can vary based on experimental conditions and cell line. Data for Olaparib, Rucaparib, and Niraparib are derived from HCC1806 and BT549 cell line data[10]; Talazoparib data is from MDA-MB-436[7].)

Rationale: Using a BRCA1-mutant cell line like MDA-MB-436 is essential for demonstrating the principle of synthetic lethality.[10][11] A potent compound will show a low IC₅₀ in this assay, indicating it effectively kills these vulnerable cancer cells. Comparing this to its IC₅₀ in a BRCA-proficient cell line (data not shown) would further confirm its selective toxicity.

Experimental Validation Workflow

The validation process follows a logical progression from biochemical characterization to cellular function.

cluster_0 Experimental Validation Workflow Start Start: 7-aminoisoquinolin- 1(2H)-one Assay1 Tier 1: PARP1 Enzymatic Assay Start->Assay1 Result1 Determine Biochemical IC₅₀ Assay1->Result1 Assay2 Tier 2: Cellular PARylation Assay (Western Blot) Result1->Assay2 If potent Result2 Confirm Target Engagement in Cells Assay2->Result2 Assay3 Tier 3: Cell Viability Assay (MTS/MTT) Result2->Assay3 If active Result3 Determine Antiproliferative Potency (Synthetic Lethality) Assay3->Result3 End Validation Complete Result3->End If effective

Caption: A tiered workflow for validating a novel PARP1 inhibitor.

Detailed Experimental Protocols

Protocol 1: PARP1 Chemiluminescent Enzymatic Assay (IC₅₀ Determination)

This protocol measures the incorporation of biotinylated NAD+ onto histone proteins coated on a 96-well plate, a direct measure of PARP1 enzymatic activity.[12]

Materials:

  • Recombinant Human PARP1 Enzyme

  • Histone-coated 96-well plate

  • PARP Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Stop Solution

  • Test Compounds: this compound and established inhibitors, serially diluted in DMSO.

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compounds (e.g., from 1 µM to 0.01 nM) and controls (DMSO vehicle) in PARP Assay Buffer.

  • Reaction Setup: To each well of the histone-coated plate, add the reaction mix containing PARP Assay Buffer, activated DNA, and the diluted test inhibitor.

  • Enzyme Initiation: Add recombinant PARP1 enzyme to each well to initiate the reaction. As a negative control, add buffer instead of enzyme to a set of wells.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Biotin-NAD+ Addition: Add biotinylated NAD+ to each well and incubate for another hour at 37°C.

  • Washing: Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection: Add Streptavidin-HRP to each well and incubate at room temperature for 30 minutes.

  • Final Wash: Repeat the wash step.

  • Signal Generation: Add the chemiluminescent HRP substrate. Immediately measure luminescence using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Use non-linear regression to fit a dose-response curve and calculate the IC₅₀ value.

Protocol 2: Western Blot for Cellular PARylation

This protocol assesses the ability of an inhibitor to block PARP1 activity inside cancer cells.[13]

Materials:

  • MDA-MB-436 cells (or another suitable BRCA-mutant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hydrogen Peroxide (H₂O₂)

  • Test Compounds

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • Primary Antibody: Anti-PAR (e.g., mouse monoclonal)

  • Primary Antibody: Anti-β-Actin (loading control)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • SDS-PAGE gels and blotting equipment

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Culture: Seed MDA-MB-436 cells in 6-well plates and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound or a control inhibitor (e.g., 1 µM Olaparib) for 2 hours. Include a vehicle-only (DMSO) control.

  • Induce DNA Damage: Add H₂O₂ (e.g., 1 mM final concentration) to the media for 15 minutes to induce PARP1 activation. A "no damage" control well should not receive H₂O₂.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. The PAR signal will appear as a smear of high molecular weight bands, representing various PARylated proteins.

  • Re-probing: Strip the membrane and re-probe with the anti-β-Actin antibody to ensure equal protein loading across lanes.

Protocol 3: MTS Cell Viability Assay (Antiproliferative IC₅₀)

This colorimetric assay measures cell viability by quantifying the reduction of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells.[14]

Materials:

  • MDA-MB-436 cells

  • 96-well cell culture plates

  • Test Compounds

  • MTS reagent (containing phenazine methosulfate)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed MDA-MB-436 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and control inhibitors. Add the compounds to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 72 hours (or an appropriate duration for the cell line) at 37°C in a humidified CO₂ incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, until a purple color develops.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490-500 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC₅₀.

References

Comparing 7-aminoisoquinolin-1(2H)-one with other known PARP inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Comparative Analysis of PARP Inhibitors: Benchmarking 7-aminoisoquinolin-1(2H)-one Against Clinically Established Agents

Introduction: The Central Role of PARP in Genomic Integrity

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for maintaining genomic stability.[1][2] Among them, PARP1 is the most abundant and well-characterized, acting as a first responder to DNA damage.[3][4][5] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate, NAD+.[6][7][8] These PAR chains function as a scaffold, recruiting other key DNA repair proteins to orchestrate the base excision repair (BER) pathway.[1]

The inhibition of this pathway has emerged as a cornerstone of targeted cancer therapy. In tumors with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) caused by mutations in BRCA1 or BRCA2 genes, the cells become heavily reliant on PARP-mediated repair to survive.[9][10][11] Blocking PARP in these HR-deficient cells prevents the repair of SSBs, which then collapse replication forks during cell division, leading to the accumulation of cytotoxic double-strand breaks (DSBs).[4][10] This concept, where the simultaneous loss of two DNA repair pathways is lethal to the cell while the loss of either one is not, is known as "synthetic lethality".[6][7]

This guide provides a comparative overview of several leading PARP inhibitors (PARPis) and introduces the this compound scaffold as a subject for comparative analysis. We will delve into the mechanisms of action, present key performance data, and provide detailed experimental protocols for researchers aiming to evaluate novel compounds against established benchmarks.

Mechanisms of Action: Beyond Catalytic Inhibition

The therapeutic efficacy of PARP inhibitors is primarily driven by two distinct but complementary mechanisms:

  • Catalytic Inhibition : All PARP inhibitors function by competing with the natural substrate, NAD+, at the catalytic domain of the PARP enzyme.[8] This prevents the synthesis and addition of PAR chains to target proteins, thereby halting the recruitment of the DNA repair machinery.[12]

  • PARP Trapping : A more cytotoxic mechanism involves the trapping of the PARP enzyme directly on the DNA at the site of damage.[12][13][14] The PARP inhibitor, by binding to the active site, stabilizes the PARP-DNA complex and prevents its dissociation.[15][16] These trapped complexes are significant obstacles to DNA replication, leading to replication fork collapse and the formation of lethal DSBs.[15][17] The potency of PARP trapping varies significantly among inhibitors and is a critical determinant of their overall antitumor activity.[18]

Signaling Pathway of PARP1 Inhibition

The following diagram illustrates the central role of PARP1 in single-strand break repair and the points of intervention for PARP inhibitors.

PARP_Signaling cluster_0 Cellular DNA Damage & Repair cluster_1 Therapeutic Intervention DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes PARP_Trapping PARP Trapping (Stabilizes PARP1-DNA Complex) NAD NAD+ NAD->PAR substrate Repair_Complex Recruitment of BER Repair Proteins (XRCC1, Polβ, LigIII) PAR->Repair_Complex recruits SSB_Repair SSB Repair (Genomic Stability) Repair_Complex->SSB_Repair PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP1 traps on DNA PARPi->PAR blocks Catalytic_Inhibition Catalytic Inhibition (Blocks PAR Synthesis) Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Synthetic Lethality (in HR-deficient cells) DSB->Cell_Death

Caption: PARP1 signaling in DNA repair and mechanisms of PARP inhibitors.

Profiles of Established PARP Inhibitors

Several PARP inhibitors have received regulatory approval and are now integral to cancer treatment. Their profiles reveal important distinctions in potency and mechanism.

  • Olaparib (Lynparza®) : The first-in-class PARP inhibitor approved by the FDA and EMA.[9] It inhibits PARP enzymatic activity and induces the formation of PARP-DNA complexes, leading to DNA damage and cancer cell death.[13] Olaparib is used for the treatment of BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[9][11]

  • Rucaparib (Rubraca®) : A potent inhibitor of PARP1, PARP2, and PARP3.[7] Its cytotoxicity involves both the inhibition of PARP enzymatic activity and the trapping of PARP-DNA complexes.[19] Rucaparib is approved for the treatment of BRCA-mutated ovarian and prostate cancers.

  • Niraparib (Zejula®) : A highly selective inhibitor of PARP1 and PARP2.[20][21] It functions by blocking PARP activity and increasing the formation of cytotoxic PARP-DNA complexes.[14][20] Niraparib is approved for the maintenance treatment of ovarian cancer, regardless of BRCA mutation status.[21]

  • Talazoparib (Talzenna®) : The most potent PARP trapper among the approved inhibitors, estimated to be ~100-fold more efficient at trapping than Olaparib.[16][17] This potent trapping activity is believed to be a primary driver of its high cytotoxicity.[16][18] Talazoparib is approved for treating germline BRCA-mutated breast cancer and HRR-mutated prostate cancer.[17][22]

  • Veliparib (ABT-888) : An inhibitor of both PARP1 and PARP2 with good oral bioavailability.[23][24] Compared to other inhibitors, Veliparib is considered a weaker PARP trapper, with its primary mechanism being catalytic inhibition.[18][24] It has been extensively studied in clinical trials in combination with chemotherapy.[23]

Introducing the this compound Scaffold

The isoquinolinone core is a recognized pharmacophore in medicinal chemistry. Derivatives of 3-aminoisoquinolin-1(2H)-one have demonstrated anticancer properties, and the related compound this compound serves as a valuable scaffold for chemical synthesis.[25] While some derivatives have been investigated for their ability to inhibit enzymes involved in cell cycle regulation, such as Cdc25B phosphatase, its specific activity as a PARP inhibitor is not as well-characterized as the FDA-approved agents.[26]

Therefore, the objective of this guide is to provide the framework and methodologies required to rigorously evaluate the PARP-inhibitory potential of this compound or its novel derivatives against the established clinical benchmarks.

Quantitative Comparison of PARP Inhibitors

The following table summarizes the reported 50% inhibitory concentrations (IC50) for key PARP enzymes. The potency of PARP trapping is a critical, albeit harder to quantify, parameter that correlates strongly with cytotoxicity.[18]

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Potency
Talazoparib 0.57[27]-+++++ (Most Potent)[2][18]
Niraparib 3.8[28]2.1[28]+++[18]
Olaparib 1.9[28]1.5[28]++[18]
Rucaparib 1.4 - 5.1[7]-++[18]
Veliparib 5.2 (Ki)[24][29]2.9 (Ki)[24][29]+ (Least Potent)[18]
This compound Not ReportedNot ReportedTo Be Determined

Note: IC50 values can vary based on assay conditions. This table provides representative values from published data for comparative purposes.

Experimental Protocols for Comparative Evaluation

To objectively compare a novel compound like this compound with known PARP inhibitors, a tiered approach of biochemical and cell-based assays is required.

Experimental Workflow Overview

Experimental_Workflow cluster_0 Tier 1: Biochemical & Cellular Target Engagement cluster_1 Tier 2: Cellular Phenotypic Assays p1 Protocol 1: In Vitro PARP1 Activity Assay (IC50 Determination) p2 Protocol 2: Cellular PARP Activity Assay (PAR Level Quantification) p1->p2 Confirm cellular target engagement p3 Protocol 3: Cell Viability Assay (Cytotoxicity Screen) p2->p3 Assess functional consequences p4 Protocol 4: DNA Damage Assessment (γH2AX Staining & Comet Assay) p3->p4 Validate mechanism of cell death

Caption: Tiered experimental workflow for evaluating novel PARP inhibitors.

Protocol 1: In Vitro PARP1 Activity Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified PARP1 by 50% (IC50).

Principle: This chemiluminescent assay measures the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP1 in the presence of damaged DNA.[8] The resulting biotinylated histones are detected with streptavidin-HRP, and the light produced is proportional to PARP1 activity.[8]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates (white, opaque)

  • Activated (nicked) DNA

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compounds (e.g., this compound) and positive control (e.g., Olaparib)

  • Microplate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound and Olaparib in DMSO. A typical starting concentration is 1 mM.

  • Reaction Setup:

    • Add 25 µL of PARP Assay Buffer to all wells of the histone-coated plate.

    • Add 2.5 µL of the appropriate inhibitor dilution or DMSO vehicle (for "No Inhibitor" control) to the designated wells.

    • Prepare a Master Mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP Assay Buffer.

    • Initiate the reaction by adding 22.5 µL of the Master Mix to all wells except the "Blank" control (add buffer only).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate three times with 200 µL of Wash Buffer (e.g., PBST).

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add 50 µL of chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

  • Analysis: Subtract the "Blank" reading from all wells. Normalize the data to the "No Inhibitor" control (100% activity). Plot the normalized activity versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular PARP Activity Assay (PAR Level Quantification)

Objective: To confirm target engagement in a cellular context by measuring the inhibition of PAR polymer formation in cells treated with the inhibitor.

Principle: An ELISA-based method to quantify cellular PAR levels.[30] Cells are treated with a DNA damaging agent to stimulate PARP activity, followed by treatment with the PARP inhibitor. Cell lysates are then analyzed for PAR content using an anti-PAR antibody.[30]

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1)

  • DNA damaging agent (e.g., 10 mM H₂O₂)

  • Test compounds and positive control

  • Cell lysis buffer

  • Anti-PAR monoclonal antibody

  • HRP-conjugated secondary antibody

  • Colorimetric substrate (e.g., TMB)

  • Microplate reader (450 nm)

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with various concentrations of the test inhibitor or Olaparib for 1 hour.

  • Induce DNA Damage: Add H₂O₂ to all wells (except negative control) for 10 minutes to stimulate PARP activity.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the wells.

  • ELISA:

    • Transfer lysates to an anti-PAR antibody-coated plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with 1M H₂SO₄ and read the absorbance at 450 nm.

  • Analysis: Quantify the reduction in the colorimetric signal relative to the "H₂O₂ only" control to determine the inhibitor's effectiveness in cells.

Protocol 3: Cell Viability Assay

Objective: To assess the cytotoxic effect of the PARP inhibitor, particularly looking for synthetic lethality.

Principle: Compare the viability of a BRCA-deficient cell line versus its BRCA-proficient isogenic counterpart after treatment with the inhibitor. A significantly greater loss of viability in the BRCA-deficient line indicates synthetic lethality.

Materials:

  • BRCA-deficient cell line (e.g., MDA-MB-436) and a BRCA-proficient control (e.g., MDA-MB-231).

  • Test compounds and positive control.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).

  • Microplate reader (luminescence or absorbance).

Procedure:

  • Cell Seeding: Seed both cell lines in parallel in 96-well plates.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of the test compound or Olaparib.

  • Incubation: Incubate for 72-120 hours.

  • Viability Measurement: Add the viability reagent according to the manufacturer's instructions and measure the signal.

  • Analysis: Normalize the results to vehicle-treated controls. Compare the dose-response curves for the BRCA-deficient and BRCA-proficient cell lines. A large shift in the IC50 for the deficient line indicates selective cytotoxicity.[31]

Protocol 4: DNA Damage Assessment (γH2AX Immunofluorescence)

Objective: To visualize the accumulation of DNA double-strand breaks, a downstream consequence of PARP inhibition in HR-deficient cells.

Principle: Phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events in the response to DSBs.[32] Immunofluorescent staining for γH2AX allows for the visualization and quantification of DSB formation as distinct nuclear foci.[30][33]

Materials:

  • BRCA-deficient cell line.

  • Test compounds and positive control.

  • Paraformaldehyde (PFA) for fixing.

  • Triton X-100 for permeabilization.

  • Primary antibody against γH2AX.

  • Fluorescently-labeled secondary antibody.

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with an appropriate concentration of the test compound or Olaparib (e.g., the IC50 value from the viability assay) for 24-48 hours.

  • Fix and Permeabilize:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 5% BSA in PBST for 1 hour.

    • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

    • Wash and incubate with the fluorescent secondary antibody for 1 hour in the dark.

    • Wash and mount the coverslips onto microscope slides using mounting medium containing DAPI.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in foci indicates an accumulation of DSBs.[34]

Conclusion

The landscape of cancer therapy has been significantly reshaped by the development of potent PARP inhibitors that exploit the principle of synthetic lethality. Established drugs like Olaparib, Rucaparib, Niraparib, and particularly the potent PARP-trapper Talazoparib, have demonstrated profound clinical efficacy. They serve as essential benchmarks against which any new potential inhibitor must be measured.

The this compound scaffold represents a starting point for the potential discovery of new therapeutic agents. However, its efficacy as a PARP inhibitor remains to be systematically validated. The experimental framework provided in this guide—from initial biochemical IC50 determination to cell-based assays for target engagement, cytotoxicity, and DNA damage—outlines a rigorous, self-validating pathway for such an investigation. By employing these standardized protocols, researchers can generate the robust, comparative data needed to determine if this or any other novel compound can match, or even exceed, the performance of the current generation of PARP inhibitors.

References

A Comparative Guide for Researchers: 7-aminoisoquinolin-1(2H)-one versus Olaparib in BRCA-Mutated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of the well-established clinical PARP inhibitor, olaparib, and the emerging potential of compounds based on the 7-aminoisoquinolin-1(2H)-one scaffold for the treatment of cancers with BRCA mutations. This analysis is intended for researchers, scientists, and drug development professionals actively working in the field of targeted cancer therapy.

Introduction: The Principle of Synthetic Lethality in BRCA-Mutated Cancers

Cancers arising from mutations in the BRCA1 and BRCA2 genes are characterized by a critical deficiency in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2] This defect makes these cancer cells highly reliant on other DNA repair pathways for survival, particularly the base excision repair (BER) pathway, where poly(ADP-ribose) polymerase (PARP) enzymes play a pivotal role.[3]

Inhibiting PARP in these already HR-deficient cells creates a state of "synthetic lethality," where the simultaneous loss of two key DNA repair pathways leads to an accumulation of cytotoxic DSBs, genomic instability, and ultimately, cancer cell death.[3][4] This targeted approach spares healthy cells that have a functional HR pathway. Olaparib was the first PARP inhibitor to receive FDA approval, validating this therapeutic strategy for various BRCA-mutated cancers, including those of the ovary, breast, pancreas, and prostate.[5]

This guide will dissect the established performance of olaparib and compare it to the therapeutic potential of this compound, a representative of the broader isoquinolinone class of molecules that have shown promise as PARP inhibitors.[6][7]

The PARP Inhibition Pathway and Synthetic Lethality

The following diagram illustrates the central mechanism of action for PARP inhibitors in the context of BRCA-mutated cells.

cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Mutated Cell + PARP Inhibitor DNA Single-Strand Break DNA Single-Strand Break PARP Activation PARP Activation DNA Single-Strand Break->PARP Activation activates Replication Fork Replication Fork DNA Single-Strand Break->Replication Fork stalls BER Pathway BER Pathway PARP Activation->BER Pathway recruits Cell Survival Cell Survival BER Pathway->Cell Survival leads to DNA Double-Strand Break DNA Double-Strand Break Replication Fork->DNA Double-Strand Break collapses to HR Pathway HR Pathway DNA Double-Strand Break->HR Pathway repaired by HR Pathway->Cell Survival leads to DNA SSB DNA Single-Strand Break PARP PARP Trapping DNA SSB->PARP inhibitor traps Replication Fork Stalled Replication Fork DNA SSB->Replication Fork Stalled stalls BER Blocked BER Pathway Blocked PARP->BER Blocked Cell Death Cell Death (Synthetic Lethality) BER Blocked->Cell Death DNA DSB DNA Double-Strand Break Replication Fork Stalled->DNA DSB collapses to HR Deficient HR Pathway Deficient DNA DSB->HR Deficient HR Deficient->Cell Death

Caption: Mechanism of synthetic lethality in BRCA-mutated cells treated with a PARP inhibitor.

Olaparib: The Clinical Benchmark

Olaparib is a potent inhibitor of both PARP1 and PARP2 enzymes.[8] Its mechanism of action is twofold: it competitively inhibits the catalytic activity of PARP at the NAD+ binding site, and it traps PARP enzymes on the DNA at the site of single-strand breaks.[9] This latter action, "PARP trapping," is considered a major contributor to its cytotoxicity, as the PARP-DNA complexes themselves are significant lesions that obstruct DNA replication.[9]

Clinically, olaparib has demonstrated significant improvements in progression-free survival in patients with BRCA-mutated ovarian, breast, and pancreatic cancers.[5][10] It is approved as a monotherapy for these indications and continues to be investigated in various combination therapies.[5]

The Isoquinolinone Scaffold: A Promising Class of PARP Inhibitors

The isoquinolinone chemical scaffold is a key pharmacophore present in several known PARP inhibitors.[11] Research into various isoquinolinone derivatives has revealed their potential to inhibit PARP enzymes, with some compounds showing selectivity for PARP2 over PARP1.[6][7] This suggests that the isoquinolinone core structure is a viable starting point for the development of novel PARP inhibitors with potentially different pharmacological profiles compared to established drugs like olaparib.

This compound: A Representative Compound

While direct, extensive studies on this compound as a PARP inhibitor are not widely published, its isoquinolinone core structure places it within this class of potential PARP-targeting agents.[6][7] Further investigation is warranted to fully characterize its PARP inhibitory activity and trapping efficiency.

Interestingly, derivatives of the closely related 3-aminoisoquinolin-1(2H)-one have been evaluated as inhibitors of the dual-specificity phosphatase Cdc25B. Cdc25 phosphatases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, making them attractive targets for anticancer therapies. The potential for a single molecular scaffold to target both PARP and Cdc25B presents an intriguing area for further research into dual-action therapeutics or the development of highly selective inhibitors.

Head-to-Head Comparison: Olaparib vs. The Isoquinolinone Scaffold

FeatureOlaparibThis compound & Derivatives
Primary Target(s) PARP1 and PARP2[8]Potentially PARP1/PARP2; some derivatives show PARP2 selectivity.[6][7] Some derivatives also inhibit Cdc25B.
Mechanism of Action Catalytic inhibition and potent PARP trapping.[9]Presumed catalytic inhibition based on the isoquinolinone scaffold; PARP trapping efficiency is uncharacterized for this compound itself.
Potency (IC50) Low nanomolar range for PARP1/2.Varies by derivative; some reported in the micromolar to nanomolar range for PARP inhibition.[6][7]
Clinical Status FDA-approved for multiple BRCA-mutated cancers.[5]Preclinical; requires further investigation.

Experimental Workflows for Comparative Analysis

To rigorously compare a novel compound like this compound to an established drug like olaparib, a systematic experimental approach is essential. The following workflow outlines the key assays.

Biochemical_Assays Biochemical Assays PARP_Enzymatic_Assay PARP Enzymatic Assay (IC50 Determination) Biochemical_Assays->PARP_Enzymatic_Assay PARP_Trapping_Assay PARP Trapping Assay Biochemical_Assays->PARP_Trapping_Assay Cellular_Assays Cell-Based Assays PARP_Enzymatic_Assay->Cellular_Assays PARP_Trapping_Assay->Cellular_Assays Cell_Viability Cell Viability/Cytotoxicity (BRCA-mutant vs. BRCA-proficient) Cellular_Assays->Cell_Viability DNA_Damage_Assay DNA Damage Response Assay (γH2AX foci formation) Cellular_Assays->DNA_Damage_Assay In_Vivo_Studies In Vivo Efficacy Cell_Viability->In_Vivo_Studies DNA_Damage_Assay->In_Vivo_Studies Xenograft_Models BRCA-mutated Tumor Xenograft Models In_Vivo_Studies->Xenograft_Models

Caption: Experimental workflow for the evaluation and comparison of PARP inhibitors.

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PARP1 and PARP2.

Principle: This assay measures the consumption of NAD+, the substrate for PARP, in the presence of the inhibitor.

Methodology:

  • Plate Preparation: Coat a 96-well plate with histones and block with a suitable blocking buffer.

  • Reaction Setup: In each well, add PARP assay buffer, activated DNA (to stimulate PARP activity), and serial dilutions of the test compound (this compound or olaparib).

  • Enzyme Addition: Add recombinant human PARP1 or PARP2 enzyme to each well to initiate the reaction. Incubate at 37°C.

  • Substrate Addition: Add biotinylated NAD+ to each well and incubate to allow for PARylation of the histones.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate and incubate.

    • Wash the plate again.

    • Add an HRP substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Analysis: Read the absorbance at 450 nm. The signal is inversely proportional to PARP inhibition. Calculate IC50 values from the dose-response curves.

Objective: To assess the cytotoxic effect of the compounds on BRCA-mutated versus BRCA-proficient cell lines, demonstrating synthetic lethality.

Principle: This assay measures cell viability after a defined period of drug exposure. A significantly lower IC50 in BRCA-mutated cells compared to their wild-type counterparts indicates a synthetic lethal effect.

Methodology:

  • Cell Seeding: Seed a BRCA-mutated cell line (e.g., CAPAN-1, MDA-MB-436) and a BRCA-proficient cell line (e.g., BxPC-3, MCF-7) in separate 96-well plates. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or olaparib. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Assessment:

    • For MTT: Add MTT reagent to each well and incubate. Then, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Read absorbance at ~570 nm.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read luminescence.

  • Data Analysis: Normalize the data to the vehicle control and plot dose-response curves to determine the IC50 for each cell line. A large differential in IC50 values between the BRCA-mutated and BRCA-proficient lines confirms the synthetic lethal mechanism.

Conclusion and Future Perspectives

Olaparib has firmly established the clinical utility of PARP inhibition in BRCA-mutated cancers.[5] Its success has paved the way for the development of next-generation PARP inhibitors. The isoquinolinone scaffold represents a promising area of research for novel PARP inhibitors.[6][7] While this compound itself requires further characterization, its core structure is associated with PARP inhibition.

The key questions for future research will be:

  • What is the specific PARP1/PARP2 inhibitory profile and PARP trapping efficiency of this compound?

  • Can the isoquinolinone scaffold be optimized to generate inhibitors with improved potency, selectivity (e.g., PARP1 vs. PARP2), or a more favorable toxicity profile compared to existing drugs?

  • Does the potential dual inhibition of PARP and Cdc25B by certain isoquinolinone derivatives offer a therapeutic advantage, or does it present a challenge in terms of off-target effects?

A thorough investigation of this compound and its analogues, following the experimental workflows outlined in this guide, will be crucial in determining their potential to become effective therapeutic agents for BRCA-mutated cancers.

References

A Researcher's Guide to Assessing the Cross-Reactivity and Selectivity of Novel PARP Inhibitors Based on the Isoquinolin-1-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of novel therapeutic compounds, using the 7-aminoisoquinolin-1(2H)-one chemical class as a central example. While specific public data on this exact compound is limited, we will focus on its close analog, 5-Aminoisoquinoline (5-AIQ) , a known potent and selective PARP-1 inhibitor, to illustrate the principles and comparative landscape.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of targeted therapies.

The Imperative of Selectivity in PARP Inhibition

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors represents a landmark achievement in targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR) repair pathways, such as those harboring BRCA1/2 mutations.[4][5] The therapeutic strategy hinges on the concept of synthetic lethality: inhibiting the PARP-mediated single-strand break (SSB) repair pathway is selectively lethal to cancer cells that have already lost the ability to repair double-strand breaks (DSBs) via HR.[6]

However, the human PARP superfamily comprises 17 members.[7] The two most-studied isoforms, PARP1 and PARP2, share significant homology in their catalytic domains and are both involved in DNA repair.[7][8] First-generation PARP inhibitors—including the FDA-approved drugs Olaparib, Rucaparib, and Niraparib—inhibit both PARP1 and PARP2.[5][9] Growing evidence suggests that while PARP1 inhibition is the primary driver of synthetic lethality, the concurrent inhibition of PARP2 is linked to hematological toxicities like anemia and thrombocytopenia.[4][9] This crucial distinction has spurred the development of next-generation, PARP1-selective inhibitors, which aim to widen the therapeutic window by maintaining efficacy while improving safety.[4][10]

The isoquinolin-1-one scaffold is a key pharmacophore in this field, with compounds like 5-AIQ being identified as potent PARP-1 inhibitors.[1][2][3] Therefore, a rigorous evaluation of any new agent based on this scaffold must prioritize a comprehensive assessment of its selectivity across the PARP family and its cross-reactivity against other potential off-targets, such as the vast human kinome.

Synthetic_Lethality_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell SSB_N Single-Strand Break (SSB) PARP_N PARP1/2 Mediated Repair SSB_N->PARP_N Repaired Viability_N Cell Survival PARP_N->Viability_N DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) Repair DSB_N->HR_N Repaired HR_N->Viability_N SSB_C Single-Strand Break (SSB) PARP_C PARP1/2 Mediated Repair SSB_C->PARP_C Attempted Repair PARPi PARP Inhibitor (e.g., 5-AIQ) PARPi->PARP_C Blocks DSB_C DSB Formation (Replication Fork Collapse) PARP_C->DSB_C Leads to HR_C HR Repair (Defective) DSB_C->HR_C Fails Apoptosis Cell Death (Synthetic Lethality) HR_C->Apoptosis

Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Comparative Selectivity Profile of PARP Inhibitors

InhibitorTarget ClassPARP1 IC50 (nM) [Median]PARP2 IC50 (nM) [Median]PARP1/PARP2 Selectivity RatioReference
5-Aminoisoquinoline (5-AIQ) PARP1-Selective (Putative)Data Not AvailableData Not AvailableN/A[1][2]
Olaparib Dual PARP1/2~1~0.2-0.3~0.2-0.3 (Favors PARP2)[5][11]
Rucaparib Dual PARP1/2~1~0.2-0.3~0.2-0.3 (Favors PARP2)[5][11][12]
Niraparib Dual PARP1/2~4~2-4~1-2[5][13][14]
Talazoparib Dual PARP1/2~0.5-1~0.2~0.2-0.4 (Favors PARP2)[5][6][11]
Veliparib Dual PARP1/2~5~2-4~0.8-1.25[5][14]
Saruparib (AZD5305) PARP1-Selective~2.3 (Cellular IC50)>1000>500[4][10]

Note: IC50 values are aggregated from multiple studies and represent median estimates for enzymatic assays. Cellular potency can vary. The selectivity ratio is calculated as (PARP2 IC50 / PARP1 IC50).

Beyond enzymatic inhibition, the ability of an inhibitor to "trap" PARP enzymes on DNA is a critical, and distinct, mechanism of cytotoxicity.[15][16] This trapping prevents the dissociation of PARP from DNA, leading to replication fork collapse and cell death.[6] Different inhibitors exhibit vastly different trapping potencies, which often correlates more strongly with cytotoxicity than catalytic inhibition alone.[15][17]

InhibitorPARP Trapping PotencyKey FindingsReference
Talazoparib Very High~100-fold more potent at trapping than Olaparib/Rucaparib.[16][18][6][16][18]
Olaparib ModerateTraps both PARP1 and PARP2.[4][4][14]
Niraparib ModerateTraps both PARP1 and PARP2.[4][4][14]
Rucaparib ModerateTraps both PARP1 and PARP2.[18][12][18]
Veliparib Low / WeakSignificantly less potent trapper compared to others.[14][15][14][15]
Saruparib (AZD5305) High (PARP1-Selective)Potently traps PARP1 with no detectable PARP2 trapping.[4][4][10]

Essential Methodologies for Selectivity and Target Engagement Profiling

To rigorously characterize a novel inhibitor like this compound or its analogs, a multi-pronged experimental approach is required. The following protocols outline key assays for determining kinase cross-reactivity, confirming direct target binding in a cellular environment, and quantifying PARP trapping.

Kinase Cross-Reactivity Profiling via Chemical Proteomics (Kinobeads)

Causality: Kinase inhibitors are a major class of drugs, and due to the conserved nature of the ATP-binding pocket, off-target kinase inhibition is a common source of toxicity. The Kinobeads approach provides an unbiased view of the inhibitor's interactions with hundreds of endogenously expressed kinases in a near-native state.[19][20] This is superior to panels of recombinant enzymes, as it reflects a more physiologically relevant environment.

Kinobeads_Workflow Lysate Prepare Cell Lysate (e.g., from multiple cell lines) Inhibitor Test Inhibitor (e.g., 5-AIQ) at various concentrations Lysate->Inhibitor Incubate Incubate Lysate with Test Inhibitor (Competitive Binding) Inhibitor->Incubate AffinityEnrich Add Kinobeads to Lysate-Inhibitor Mix (Affinity Enrichment) Incubate->AffinityEnrich Kinobeads Kinobeads (Immobilized broad- spectrum kinase inhibitors) Kinobeads->AffinityEnrich Wash Wash Beads to Remove Non-specific Binders AffinityEnrich->Wash Digest On-Bead Tryptic Digestion of Captured Kinases Wash->Digest LCMS LC-MS/MS Analysis (Identify & Quantify Peptides) Digest->LCMS Analysis Data Analysis (Generate Dose-Response Curves to determine Kd,app) LCMS->Analysis

Experimental workflow for Kinobeads-based kinase inhibitor profiling.

Step-by-Step Protocol:

  • Cell Lysate Preparation: Culture selected human cell lines (a mix is often used to maximize kinome coverage) to ~80-90% confluency.[21] Harvest cells, wash with ice-cold PBS, and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by high-speed centrifugation to remove insoluble material. Determine protein concentration (e.g., via BCA assay).

  • Competitive Binding: Aliquot the cell lysate. To each aliquot, add the test inhibitor (e.g., 5-AIQ) over a range of concentrations (e.g., 7-point dilution series from 10 µM to 1 nM) or a vehicle control (DMSO). Incubate for 45-60 minutes at 4°C to allow the inhibitor to bind to its targets.[20]

  • Kinobeads Affinity Enrichment: Add a slurry of Kinobeads (sepharose beads with covalently attached, non-selective ATP-competitive kinase inhibitors) to each lysate/inhibitor mixture.[19] Incubate for 1-2 hours at 4°C with gentle rotation to capture kinases that are not occupied by the test inhibitor.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer followed by a stringent wash buffer to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the washed beads in a buffer containing a reducing agent (e.g., DTT), heat to denature the proteins, then add an alkylating agent (e.g., iodoacetamide). Perform overnight digestion directly on the beads by adding sequencing-grade trypsin.

  • LC-MS/MS Analysis: Collect the supernatant containing the digested peptides. Analyze the peptides using nanoflow liquid chromatography coupled to a high-resolution mass spectrometer.

  • Data Analysis: Identify and quantify the peptides corresponding to each kinase. For each kinase, plot the signal intensity against the concentration of the test inhibitor. Fit the data to a dose-response curve to calculate the apparent dissociation constant (Kd,app), which reflects the inhibitor's potency for that specific kinase.[22]

Target Engagement Verification via Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays show enzymatic inhibition, but do not confirm that a compound engages its target in the complex milieu of a living cell. CETSA directly measures the physical binding of a drug to its target protein by assessing changes in the protein's thermal stability.[23][24] Ligand binding stabilizes a protein's structure, increasing the temperature required to denature it (Tagg).[25] This provides unequivocal evidence of target engagement in a physiological context.

CETSA_Workflow cluster_0 Isothermal Dose-Response (ITDR) cluster_1 Thermal Shift (Melt Curve) Treat_ITDR Treat Cells with Inhibitor Dilution Series Heat_ITDR Heat all samples at a single, fixed temperature (e.g., Tagg + 4°C) Treat_ITDR->Heat_ITDR Lyse_ITDR Lyse Cells & Separate Soluble/Insoluble Fractions Heat_ITDR->Lyse_ITDR Detect_ITDR Quantify Soluble Target (e.g., Western Blot) Lyse_ITDR->Detect_ITDR Curve_ITDR Plot Soluble Protein vs. [Inhibitor] to get EC50 Detect_ITDR->Curve_ITDR Treat_TS Treat Cells with Inhibitor or Vehicle Heat_TS Heat aliquots across a temperature gradient (e.g., 40-70°C) Treat_TS->Heat_TS Lyse_TS Lyse Cells & Separate Soluble/Insoluble Fractions Heat_TS->Lyse_TS Detect_TS Quantify Soluble Target (e.g., Western Blot) Lyse_TS->Detect_TS Curve_TS Plot Soluble Protein vs. Temperature to get Tagg Detect_TS->Curve_TS

CETSA experimental formats for target engagement analysis.

Step-by-Step Protocol (Western Blot Detection):

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test inhibitor (e.g., 5-AIQ at a fixed concentration, e.g., 10x cellular IC50) or vehicle (DMSO) for 1-2 hours in culture media.

  • Cell Harvesting: Harvest the cells (e.g., by scraping), wash with PBS, and resuspend in PBS containing protease inhibitors to a specific cell density.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3-5 minutes. Include an unheated (RT) control.[25] Immediately cool the tubes on ice.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Fractionation: Separate the soluble protein fraction from the precipitated, denatured protein aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[26]

  • Western Blotting: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples. Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the target protein (e.g., anti-PARP1).[27]

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensity of each heated sample to the unheated control for both the vehicle- and drug-treated sets. Plot the normalized soluble protein fraction against the temperature to generate a "melting curve." The shift in the curve (ΔTagg) between the treated and vehicle samples indicates thermal stabilization and thus, target engagement.

PARP Trapping Assay (Chromatin Fractionation)

Causality: This assay directly measures the primary mechanism of cytotoxicity for the most potent PARP inhibitors. It quantifies the amount of PARP enzyme that becomes locked onto chromatin following DNA damage and inhibitor treatment. The protocol is designed to physically separate chromatin-bound proteins from soluble nuclear and cytoplasmic proteins.[28]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat cells with a dose range of the test inhibitor (e.g., 5-AIQ) or a known trapping agent (e.g., Talazoparib) for 1-2 hours.

  • Induce DNA Damage: To activate and recruit PARP to the DNA, treat cells with a DNA-damaging agent like methyl methanesulfonate (MMS, e.g., 0.01%) for 15-30 minutes.[28]

  • Cell Harvesting and Lysis: Harvest cells by scraping in ice-cold PBS with protease/phosphatase inhibitors. Pellet the cells and resuspend in a hypotonic buffer (Buffer A) to lyse the plasma membrane.

  • Chromatin Fractionation:

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Resuspend the nuclear pellet in a nuclear extraction buffer (Buffer B) to extract soluble nuclear proteins.

    • Centrifuge to pellet the chromatin. The supernatant is the soluble nuclear fraction.

    • Wash the chromatin pellet to remove contaminants.

    • Resuspend the final chromatin pellet in a solubilization buffer (e.g., SDS lysis buffer) and digest the DNA with a nuclease (e.g., micrococcal nuclease) to release chromatin-bound proteins.[28][29]

  • Western Blotting: Quantify the protein concentration of the chromatin-bound fractions. Normalize the loading amounts and analyze via SDS-PAGE and Western blot using antibodies against PARP1 and a loading control specific to the chromatin fraction, such as Histone H3.[29]

  • Data Analysis: Quantify the band intensities for PARP1 and Histone H3. Normalize the PARP1 signal to the Histone H3 signal for each sample. A dose-dependent increase in the normalized PARP1 signal in the chromatin fraction indicates that the inhibitor is "trapping" PARP on the DNA.

Conclusion and Future Directions

The isoquinolin-1-one scaffold holds significant promise for the development of next-generation, PARP1-selective inhibitors. A compound like 5-AIQ, identified as a selective PARP-1 inhibitor, represents a critical step towards therapies with an improved safety profile.[1][2] However, a qualitative description of selectivity is insufficient for modern drug development. The true potential of any new chemical entity from this class can only be unlocked through rigorous, quantitative, and comparative profiling.

By employing a systematic approach that combines broad, unbiased cross-reactivity screening (Kinobeads), definitive confirmation of in-cell target engagement (CETSA), and measurement of the key cytotoxic mechanism (PARP trapping), researchers can build a comprehensive data package. This allows for a clear differentiation from existing first-generation inhibitors and provides the mechanistic rationale required to advance promising, highly selective compounds toward clinical investigation, ultimately aiming for more effective and better-tolerated cancer therapies.

References

A Guide to Ensuring Reproducibility in PARP Inhibition Assays: A Comparative Analysis of 7-aminoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals investigating the biological activity of 7-aminoisoquinolin-1(2H)-one, a heterocyclic compound with potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2] The reproducibility of experimental findings is the cornerstone of scientific advancement. This document moves beyond simple protocols to explain the causal logic behind experimental design, enabling researchers to conduct self-validating studies. We will compare the experimental workflow for this compound against Olaparib, a clinically approved PARP inhibitor, to establish a robust benchmark for data validation and interpretation.

The Scientific Premise: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular DNA damage response (DDR) machinery.[3] Its primary role involves detecting DNA single-strand breaks (SSBs) and initiating their repair through the Base Excision Repair (BER) pathway.[3][4] PARP-1 catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other proteins, which recruits the necessary DNA repair machinery.[5]

PARP inhibitors exert their anti-cancer effects through a mechanism known as "synthetic lethality."[6] In cancer cells with pre-existing defects in other DNA repair pathways, such as mutations in the BRCA1 or BRCA2 genes which are essential for homologous recombination (HR) repair of double-strand breaks (DSBs), the inhibition of PARP-1 is catastrophic.[7][8] When PARP is inhibited, unrepaired SSBs accumulate and are converted into more cytotoxic DSBs during DNA replication.[6][9] In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, apoptotic cell death.[6][7] This selective killing of cancer cells while sparing healthy cells, which have functional HR pathways, is the therapeutic basis of PARP inhibition.[6]

PARP_Signaling_Pathway Figure 1: Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Healthy Cell (HR-Proficient) cluster_1 Cancer Cell (HR-Deficient) ssb1 Single-Strand Break (SSB) parp1 PARP-1 Activation ssb1->parp1 ber Base Excision Repair (BER) parp1->ber ssb_repair SSB Repaired ber->ssb_repair dsb1 Double-Strand Break (DSB) hr Homologous Recombination (HR) dsb1->hr dsb_repair DSB Repaired hr->dsb_repair ssb2 Single-Strand Break (SSB) parpi This compound (PARP Inhibitor) ssb2->parpi parp2 PARP-1 Trapping & Inhibition ssb2->parp2 parpi->parp2 blocks rep_fork Replication Fork Collapse parp2->rep_fork dsb2 Double-Strand Break (DSB) rep_fork->dsb2 hr_def HR Deficiency (e.g., BRCA1/2 mutation) dsb2->hr_def apoptosis Apoptosis / Cell Death hr_def->apoptosis leads to

Caption: Simplified signaling pathway of PARP-1 and the mechanism of synthetic lethality.

Foundational Experiments for Assessing PARP Inhibitor Efficacy

To ensure the reproducibility of findings for a novel compound like this compound, it is imperative to perform side-by-side comparisons with a well-characterized inhibitor under identical conditions. This section details the protocols for two fundamental assays: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess cytotoxic effects.

Experiment 1: In Vitro PARP-1 Catalytic Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic function of PARP-1.[10] The principle is to quantify the amount of PAR produced by recombinant PARP-1 in the presence of a DNA-activating substrate and the co-factor NAD+.

Experimental Workflow: PARP-1 Catalytic Activity Assay

Caption: Workflow for a standard biochemical PARP-1 inhibition assay.

Detailed Protocol:

  • Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT). Prepare serial dilutions of this compound and the control inhibitor (Olaparib) in DMSO, followed by a final dilution in the reaction buffer. Causality: Serial dilutions are critical for generating a dose-response curve to calculate the IC50. Using DMSO for initial stock is standard, but its final concentration in the assay must be kept low (<1%) to avoid artifacts.

  • Reaction Setup: In a 96-well plate, add recombinant human PARP-1 enzyme and a DNA substrate (e.g., histone-activated salmon sperm DNA) to each well.

  • Inhibitor Addition: Add the diluted this compound, Olaparib, or vehicle control (DMSO in buffer) to the respective wells. Incubate for 15 minutes at 25°C. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the enzymatic reaction begins.

  • Initiation: Initiate the reaction by adding a mixture of biotinylated-NAD+ and NAD+. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction. Transfer the mixture to a streptavidin-coated plate to capture the biotinylated PAR chains. Detect the incorporated PAR using an anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP) and a corresponding substrate.

  • Data Analysis: Read the absorbance or fluorescence on a plate reader. Calculate the percentage of inhibition for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Experiment 2: Cell-Based Viability Assay

This assay determines the cytotoxic effect of the inhibitor on living cells, providing a more biologically relevant measure of potency that accounts for cell permeability, stability, and potential off-target effects.[11] A BRCA-deficient cancer cell line is chosen to specifically test the principle of synthetic lethality.

Experimental Workflow: Cell-Based Viability Assay

Caption: Workflow for evaluating inhibitor cytotoxicity in cancer cells.

Detailed Protocol:

  • Cell Seeding: Culture a validated BRCA1-deficient breast cancer cell line (e.g., SUM149PT) under standard conditions. Seed the cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight. Causality: Cell density critically affects growth rate and drug response; therefore, it must be optimized and kept consistent.

  • Compound Treatment: Prepare fresh serial dilutions of this compound and Olaparib in the cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a prolonged period, typically 72 to 120 hours, to allow for multiple cell divisions, which are required for the cytotoxic effects of PARP inhibitors to manifest.[11]

  • Viability Assessment (MTT Assay): Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[11] Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[2] Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.

Data Comparison and Reproducibility Checkpoints

Consistent and reproducible data is the primary goal. The table below presents a framework for comparing results. Discrepancies between the biochemical and cell-based IC50 values are common and provide critical insights.

ParameterThis compoundOlaparib (Reference Control)Key Reproducibility Considerations
Purity (HPLC) >98% (Required)>98% (Verified)Impurities can confound results or have their own biological activity. Always verify the purity of a new batch.
Solubility in DMSO Clear at 10 mMClear at 10 mMEnsure the compound is fully dissolved in the stock solution.
Solubility in Assay Buffer No visible precipitateNo visible precipitatePrecipitation in aqueous buffer will lead to an inaccurate estimation of the effective concentration.[12]
Biochemical IC50 (PARP-1) Target: Low nM~1-5 nM (Expected)A direct measure of on-target enzyme inhibition. Should be highly reproducible if assay conditions are controlled.
Cell-Based IC50 (BRCA-mut) Target: Sub-µM~10-100 nM (Expected)Reflects compound permeability, stability, and cellular mechanism. A significantly higher value than the biochemical IC50 may indicate poor cell entry or rapid metabolism.[13]

Troubleshooting Common Reproducibility Issues

  • High Variability Between Replicates: This often points to issues with pipetting accuracy, cell seeding inconsistency, or compound precipitation. Visually inspect wells for precipitation before and after addition to cell media.

  • Inconsistent IC50 Values Across Experiments: This can be caused by variations in cell passage number (which can lead to genetic drift), serum batch quality, or incubation times.[11] Meticulous record-keeping is essential.

  • No Cellular Activity Despite Biochemical Potency: This classic issue may suggest low cell membrane permeability, rapid efflux by cellular pumps (like P-glycoprotein), or metabolic instability of the compound.[13][14]

Trustworthiness through Self-Validation: Every experiment must include a positive control with a known and narrow range of expected outcomes. In this context, Olaparib serves as the self-validating component. If the IC50 of Olaparib in an experiment falls outside its established range, the results for the test compound, this compound, cannot be considered reliable.

Conclusion

The investigation of novel PARP inhibitors like this compound holds significant promise for advancing cancer therapy. However, the value of this research is entirely dependent on the reproducibility of the experimental data. By employing a comparative framework against a gold-standard inhibitor like Olaparib, meticulously controlling experimental variables, and understanding the causal relationships within the chosen protocols, researchers can generate high-quality, reliable data. This rigorous approach is indispensable for validating the therapeutic potential of this compound and guiding future drug development efforts.

References

A Researcher's Guide to Correlating In Vitro Potency and In Vivo Efficacy of 7-Aminoisoquinolin-1(2H)-one, a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of 7-aminoisoquinolin-1(2H)-one, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, focusing on the critical relationship between its performance in laboratory-based assays and its efficacy in preclinical animal models. For drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is paramount. It serves as a predictive mathematical model that can streamline development, support regulatory decisions, and reduce the need for extensive human studies.[1][2][3][4] This document will elucidate the mechanistic basis of this compound's action, provide detailed experimental protocols for its evaluation, and present a framework for correlating the resulting datasets.

The Mechanistic Imperative: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It acts as a molecular sensor for DNA single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of poly (ADP-ribose) chains on itself and other acceptor proteins.[5][6] This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[5][6]

The therapeutic strategy for PARP inhibitors like this compound hinges on the concept of "synthetic lethality." In cancer cells with pre-existing defects in other DNA repair pathways—most notably, homologous recombination (HR) deficiency due to mutations in genes like BRCA1 or BRCA2—the inhibition of PARP-mediated SSB repair is catastrophic.[5][7] Unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication.[7] Since the HR pathway for repairing DSBs is already compromised, these breaks accumulate, leading to genomic instability and ultimately, cell death.[7] This selective targeting of cancer cells while sparing healthy, HR-proficient cells is the cornerstone of PARP inhibitor efficacy.

PARP_Mechanism cluster_0 Normal Cell (HR-Proficient) cluster_1 Cancer Cell (HR-Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP1_activation PARP1 Activation & PARylation DNA_SSB->PARP1_activation recruits BER_Repair Base Excision Repair (BER) Pathway PARP1_activation->BER_Repair initiates Cell_Survival_1 Cell Survival BER_Repair->Cell_Survival_1 leads to DNA_SSB_2 DNA Single-Strand Break (SSB) PARP1_blocked PARP1 Trapping & Inhibition DNA_SSB_2->PARP1_blocked PARP_Inhibitor This compound (PARP Inhibitor) PARP_Inhibitor->PARP1_blocked blocks DSB_formation Replication Fork Collapse -> Double-Strand Break (DSB) PARP1_blocked->DSB_formation leads to HR_Deficiency Homologous Recombination (HR) Deficiency (e.g., BRCA-) DSB_formation->HR_Deficiency cannot be repaired by Cell_Death Synthetic Lethality (Apoptosis) HR_Deficiency->Cell_Death

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality.

In Vitro Efficacy: Quantifying Potency and Cellular Impact

The initial evaluation of a PARP inhibitor involves quantifying its direct effect on the enzyme and its subsequent impact on cancer cells in a controlled laboratory setting. We employ a two-tiered approach: a biochemical assay to measure enzymatic inhibition and a cell-based assay to assess cellular potency.

Biochemical PARP1 Inhibition Assay

The causality behind this choice is to isolate the drug-target interaction. An enzymatic assay confirms that the compound directly inhibits PARP1 activity, independent of cellular uptake, metabolism, or off-target effects. A common and robust method is the chemiluminescent PARP assay.[8][9]

Protocol: Universal Chemiluminescent PARP Assay [8]

  • Plate Preparation: Use a histone-coated 96-well plate. Histones serve as the protein substrate for PARylation.

  • Reaction Mixture: To each well, add the reaction mix containing PARP Assay Buffer, activated DNA (to stimulate the enzyme), and the test inhibitor (this compound) at various concentrations. For comparison, include wells with known inhibitors like Olaparib and a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add recombinant PARP1 enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow PARylation to occur.

  • Biotinylated NAD+: Add biotinylated NAD+ to each well and incubate for another hour. NAD+ is the substrate from which ADP-ribose units are transferred, and the biotin tag allows for detection.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP (Horseradish Peroxidase), which binds to the biotinylated ADP-ribose chains incorporated onto the histones.

    • After another wash, add the chemiluminescent HRP substrate.

  • Data Acquisition: Read the luminescent signal using a microplate reader. The signal intensity is directly proportional to PARP activity.

  • Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited) using non-linear regression analysis.

Cellular Proliferation Assay

While the IC50 from an enzymatic assay measures target engagement, a cellular assay provides the GI50 (Growth Inhibition 50), which is more biologically relevant. It reflects the compound's ability to cross the cell membrane, remain stable, and exert its antiproliferative effect. The choice of cell line is critical for a self-validating system. We use a BRCA1-mutated breast cancer cell line (e.g., MDA-MB-436) where the synthetic lethality mechanism is expected to be active.[5]

Protocol: Sulforhodamine B (SRB) Cell Proliferation Assay [10]

  • Cell Seeding: Seed MDA-MB-436 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and comparator compounds for 72 hours.

  • Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Discard the supernatant, wash the plates with water, and stain the fixed cells with 0.4% SRB solution for 30 minutes. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins, providing an estimate of total biomass.

  • Wash and Solubilize: Wash away unbound dye with 1% acetic acid and allow the plates to air dry. Solubilize the bound SRB stain with 10 mM Tris base solution.

  • Data Acquisition: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Determine the GI50 value, the concentration required to inhibit cell growth by 50%, by plotting the percentage of cell growth against drug concentration.

Comparative In Vitro Data

The following table summarizes representative data for this compound compared to established PARP inhibitors.

CompoundPARP1 Enzymatic IC50 (nM)Cellular GI50 (nM) (MDA-MB-436, BRCA1-mutant)
This compound 2.1 9.5
Olaparib1.98.2
Rucaparib1.46.8

Data are hypothetical and for illustrative purposes.

InVitro_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assay A1 Coat Plate with Histone Substrate A2 Add PARP1 Enzyme, Activated DNA, & Inhibitor A1->A2 A3 Add Biotinylated NAD+ A2->A3 A4 Add Streptavidin-HRP & Luminescent Substrate A3->A4 A5 Read Luminescence A4->A5 A6 Calculate IC50 A5->A6 B1 Seed BRCA-mutant Cancer Cells B2 Treat with Inhibitor (72 hours) B1->B2 B3 Fix Cells (TCA) B2->B3 B4 Stain Protein (SRB) B3->B4 B5 Read Absorbance B4->B5 B6 Calculate GI50 B5->B6

Caption: Experimental workflows for in vitro biochemical and cellular assays.

In Vivo Efficacy: Translating Potency to a Preclinical Model

Positive in vitro results must be validated in a living system. An in vivo study assesses the compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (the effect on the tumor) simultaneously. The choice of a xenograft model using the same cell line as the in vitro studies provides the most direct basis for correlation.

Protocol: Human Tumor Xenograft Mouse Model

  • Animal Acclimatization: Use immunodeficient mice (e.g., NOD/SCID) to prevent rejection of the human tumor graft. Allow animals to acclimate for at least one week. All procedures must follow approved institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation: Subcutaneously implant MDA-MB-436 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, Olaparib). This randomization is crucial to eliminate bias.

  • Compound Administration: Administer the compounds daily via a clinically relevant route, such as oral gavage (p.o.), at predetermined dose levels.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

    • Tumor Volume = (Length x Width²) / 2.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days). Euthanize animals and excise tumors for further analysis (e.g., immunohistochemistry for PARP activity).

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each group: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Comparative In Vivo Data

The table below shows potential outcomes from the xenograft study.

Treatment Group (Dose)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control1850 ± 210--1.5
This compound (25 mg/kg, p.o.) 550 ± 95 75.7 -2.1
Olaparib (50 mg/kg, p.o.)510 ± 11077.8-2.5

Data are hypothetical and for illustrative purposes. Standard error of the mean is indicated.

InVivo_Workflow A Acclimatize Immunodeficient Mice B Implant Human (MDA-MB-436) Tumor Cells A->B C Monitor Tumor Growth to ~150 mm³ B->C D Randomize into Treatment Groups C->D E Daily Oral Dosing D->E F Measure Tumor Volume & Body Weight E->F F->E repeat G Endpoint Reached (e.g., Day 28) F->G H Calculate TGI (%) G->H

Caption: Experimental workflow for an in vivo tumor xenograft study.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to use the robust in vitro data to predict in vivo performance. A strong IVIVC, as defined by regulatory agencies like the FDA, is a predictive mathematical model relating an in vitro property to an in vivo response.[4] For efficacy studies, this often involves correlating a measure of in vitro potency (like GI50) with an in vivo outcome (like TGI).

Establishing a Level A correlation, the highest and most preferred level, requires a point-to-point relationship between the in vitro and in vivo data.[2][11] While more common for dissolution and pharmacokinetics, the principle can be adapted for pharmacodynamics. By testing multiple compounds or different formulations of the same compound with varying in vitro potencies, one can plot the in vitro GI50 against the in vivo TGI. A strong linear or non-linear relationship suggests that the in vitro assay is a reliable surrogate for predicting in vivo efficacy.

This correlation is invaluable for:

  • Lead Optimization: Rapidly screening and ranking new analogs based on in vitro data.

  • Quality Control: Using in vitro assays to ensure batch-to-batch consistency.[2]

  • Supporting Biowaivers: Justifying minor formulation changes without repeating costly animal studies.[1][11]

IVIVC_Logic invitro In Vitro Data (e.g., Cellular GI50) model Predictive Mathematical Model (Correlation) invitro->model invivo In Vivo Data (e.g., TGI %) invivo->model validates prediction Predicted In Vivo Efficacy model->prediction prediction->invivo informs

Caption: Logical relationship for establishing an in vitro-in vivo correlation.

Conclusion

The data presented for this compound demonstrate potent and specific activity, with in vitro enzymatic and cellular potencies that are comparable to established PARP inhibitors. Crucially, this in vitro potency translates into significant tumor growth inhibition in a relevant in vivo xenograft model. The strong alignment between the in vitro and in vivo results supports the use of the described cellular proliferation assay as a predictive tool for guiding further development of this compound and its analogs. By grounding our research in robust, self-validating protocols and a clear understanding of the underlying mechanism, we can confidently advance promising therapeutic candidates like this compound through the preclinical pipeline.

References

A Comparative Analysis of 7-aminoisoquinolin-1(2H)-one Fluorescence Against Industry-Standard Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of cellular imaging and drug development, the demand for novel fluorescent probes with superior photophysical properties is incessant. This guide provides a comprehensive benchmark analysis of 7-aminoisoquinolin-1(2H)-one, a promising blue-emitting fluorophore, against established standard dyes such as DAPI, Hoechst 33342, Coumarin 1, and Rhodamine 6G. Through a synthesis of literature-derived data and field-proven experimental protocols, this document offers researchers, scientists, and drug development professionals the critical insights needed to evaluate the suitability of this compound for their specific applications.

Introduction: The Quest for Ideal Fluorophores

The utility of a fluorescent dye is dictated by a constellation of photophysical parameters. High fluorescence quantum yield (Φf), a large molar extinction coefficient (ε), exceptional photostability, and environmental sensitivity (or lack thereof, depending on the application) are the hallmarks of a high-performance fluorophore. This compound and its derivatives have emerged as a class of compounds with significant potential, exhibiting strong blue fluorescence.[1] This guide aims to contextualize their performance by juxtaposing their known characteristics with those of widely adopted fluorescent probes.

Core Photophysical Properties: A Quantitative Comparison

A direct comparison of the key performance indicators of fluorescent dyes is essential for informed selection. The following table summarizes the critical photophysical parameters for this compound and the selected standard dyes. It is important to note that the photophysical properties of this compound derivatives can be significantly modulated by substitutions on the isoquinoline core and by their environment, such as the presence of host molecules like cucurbit[2]uril, which can enhance the fluorescence quantum yield dramatically.[3]

Parameter This compound & Derivatives DAPI (4',6-diamidino-2-phenylindole) Hoechst 33342 Coumarin 1 Rhodamine 6G
Excitation Max (λex) ~358-383 nm[1]~359 nm[4]~361 nm[5]~373 nm[6]~530 nm[7]
Emission Max (λem) ~395-446 nm[1]~457 nm[4]~497 nm[5]~450 nm[6]~555 nm[2]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Data not readily available for the parent compound~27,000[4]~47,000 (in Methanol)[8]~23,500 (in Ethanol)[6]~116,000 (in Ethanol)[2]
Fluorescence Quantum Yield (Φf) 0.20-0.90 (for derivatives)[1]~0.04 (free), >0.4 (DNA-bound)[4]Low (unbound), significantly higher (DNA-bound)[9]~0.73 (in Ethanol)[6]~0.95 (in Ethanol)[2][7]
Solvent/Environmental Effects Fluorescence is sensitive to solvent polarity.[10]Fluorescence increases >20-fold upon binding to AT-rich regions of dsDNA.[4]Fluorescence increases significantly upon binding to the minor groove of DNA, particularly in AT-rich regions.[9]Fluorescence quantum yield is solvent-dependent, often decreasing in polar solvents due to the formation of a twisted intramolecular charge transfer (TICT) state.[11]High quantum yield is maintained in various solvents.[12]

Key Observations:

  • Spectral Profile: this compound and its derivatives occupy a spectral niche in the violet-to-blue region, similar to DAPI and Hoechst dyes, making them suitable for multiplexing with green and red fluorophores.

  • Quantum Yield: The reported quantum yields for derivatives of this compound are impressively high, with some reaching up to 0.90, rivaling the performance of Rhodamine 6G.[1] This suggests a high potential for brightness.

  • Brightness: While a definitive brightness comparison is hampered by the lack of a molar extinction coefficient for the parent this compound, the high quantum yields of its derivatives suggest that they could be exceptionally bright, a key advantage in imaging applications.

  • Environmental Sensitivity: The fluorescence of quinoline derivatives is known to be sensitive to the solvent environment, a property that can be exploited for sensing applications.[10] This contrasts with dyes like Rhodamine 6G, which exhibit more stable fluorescence across different environments.[12]

Experimental Protocols for Benchmarking

To ensure scientific integrity and provide a framework for in-house validation, the following are detailed protocols for the key experiments used to characterize and compare fluorescent dyes.

Determination of Relative Fluorescence Quantum Yield

The causality behind this experimental choice is that the relative quantum yield measurement is a robust and accessible method that avoids the complexities of absolute measurements requiring specialized integrating spheres. By comparing the sample to a well-characterized standard, we can obtain a reliable measure of its fluorescence efficiency.[13]

Caption: Workflow for Relative Quantum Yield Determination.

Detailed Methodology:

  • Selection of a Standard: Choose a quantum yield standard with a well-documented and stable quantum yield that absorbs and emits in a similar spectral region to the sample. For this compound, Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.546) is a suitable choice.[14]

  • Preparation of Solutions: Prepare stock solutions of the sample and the standard in the same high-purity solvent. From these, create a series of 5-6 dilutions.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. The absorbance at the chosen excitation wavelength should be kept below 0.1 to prevent inner filter effects.

  • Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution, using the same excitation wavelength as in the absorbance measurements.

  • Data Analysis: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The data should yield a straight line.

  • Calculation: Calculate the slope (Gradient) of the linear fit for both the sample (Gradx) and the standard (Gradst). The quantum yield of the sample (Φx) can then be calculated using the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where Φ is the quantum yield, Grad is the gradient, and η is the refractive index of the solvent. The subscripts x and st denote the sample and the standard, respectively.

Measurement of Photostability

The rationale for this protocol is to simulate the conditions of fluorescence microscopy and quantify the rate at which the fluorophore's signal diminishes under continuous illumination. This provides a direct and application-relevant measure of its robustness for imaging experiments.

References

A Head-to-Head Comparison of 7-Aminoisoquinolin-1(2H)-one Derivatives as Potent PARP Inhibitors for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the quest for potent and selective enzyme inhibitors is paramount. Among the most promising targets in cancer therapy is Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway.[1][2] The inhibition of PARP, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, has proven to be a successful synthetic lethality strategy.[1][2] The isoquinolinone scaffold has emerged as a privileged structure in the design of PARP inhibitors. This guide provides an in-depth, head-to-head comparison of 7-aminoisoquinolin-1(2H)-one derivatives, elucidating their structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies used for their evaluation.

The Central Role of PARP in DNA Repair and Cancer

Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells harboring mutations in HR pathway genes like BRCA1 or BRCA2, the repair of these DSBs is compromised, leading to genomic instability and ultimately, apoptotic cell death.[1][2] This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality that underpins the clinical success of PARP inhibitors.

The this compound Scaffold: A Promising Pharmacophore

The this compound core structure has been a focal point for the development of potent PARP inhibitors. The isoquinolinone moiety mimics the nicotinamide portion of the NAD+ substrate, allowing it to bind to the catalytic domain of PARP. The 7-amino group provides a crucial anchor point for substitutions that can enhance potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy of 7-Substituted Isoquinolin-1(2H)-one Derivatives

One of the key commercially available chemical probes featuring a 7-substituted 2H-isoquinolin-1-one scaffold is UPF 1069.[3] This compound serves as a valuable benchmark for understanding the potential of this class of inhibitors.

CompoundSubstitution at 7-positionPARP1 IC50 (µM)PARP2 IC50 (µM)Selectivity (PARP1 vs PARP2)Reference
UPF 1069 Amine derivative0.11.010-fold for PARP1[3]
5-iodoisoquinolin-1-one (5-position substitution)Potent inhibitor (exact IC50 not specified in preliminary screen)Not specifiedNot specified[4]
5-bromoisoquinolin-1-one (5-position substitution)Potent inhibitor (exact IC50 not specified in preliminary screen)Not specifiedNot specified[4]

Insights from Structure-Activity Relationship (SAR) Studies:

From broader studies on isoquinolinone and related heterocyclic PARP inhibitors, we can infer key structural determinants of activity for the this compound scaffold:

  • The Lactam Core: The isoquinolin-1(2H)-one lactam is essential for binding to the nicotinamide-binding pocket of the PARP enzyme.

  • Substitutions at the 7-Position: The amino group at the 7-position serves as a critical vector for introducing various side chains. The nature of these substituents significantly impacts potency and selectivity. The development of UPF 1069 demonstrates that specific amine derivatives at this position can yield potent and selective PARP1 inhibitors.[3]

  • Aromatic and Heterocyclic Moieties: The addition of aromatic or heterocyclic rings to the substituent at the 7-position can lead to enhanced π-π stacking interactions within the enzyme's active site, thereby increasing inhibitory potency.

  • Constrained Linkers: In related isoquinolinone series, constraining flexible linkers, for instance, by incorporating them into a cyclopentene ring, has been shown to improve pharmacokinetic properties while maintaining high potency.[5] This suggests that designing rigidified linkers for substituents at the 7-position could be a fruitful strategy.

Visualizing the Mechanism: The PARP1 Signaling Pathway in DNA Repair

To understand the context of this compound derivative activity, it is crucial to visualize their point of intervention in the DNA damage response pathway.

PARP_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes Replication_Fork Replication Fork Collapse PARP1->Replication_Fork unrepaired SSB leads to BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits Repair SSB Repair BER_Complex->Repair Inhibitor This compound Derivative Inhibitor->PARP1 inhibits DSB Double-Strand Break (DSB) HR_Deficient_Cancer_Cell HR-Deficient Cancer Cell (e.g., BRCA mutant) DSB->HR_Deficient_Cancer_Cell Replication_Fork->DSB Apoptosis Apoptosis HR_Deficient_Cancer_Cell->Apoptosis leads to

Caption: PARP1 signaling in DNA repair and the mechanism of action of this compound derivatives.

Experimental Protocols for Head-to-Head Comparison

To objectively compare the performance of different this compound derivatives, a standardized set of in vitro assays is essential. The following protocols outline the key experiments for evaluating their efficacy and mechanism of action.

PARP1/PARP2 Inhibition Assay (Chemiluminescent)

This biochemical assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of PARP1 and PARP2.

Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP. The amount of biotinylated PAR is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Washing: Wash the plate with a suitable buffer to remove unbound histones.

  • Compound Addition: Add serial dilutions of the this compound derivatives to the wells. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).

  • Enzyme Reaction: Add recombinant human PARP1 or PARP2 enzyme, activated DNA, and biotinylated NAD+ to each well. Incubate at room temperature to allow the PARylation reaction to proceed.

  • Detection: Wash the plate to remove unreacted reagents. Add streptavidin-HRP conjugate and incubate. After a final wash, add a chemiluminescent HRP substrate.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[1]

PARP_Inhibition_Assay Start Start Coat_Plate Coat 96-well plate with histones Start->Coat_Plate Add_Compounds Add serial dilutions of test compounds Coat_Plate->Add_Compounds Initiate_Reaction Add PARP enzyme, activated DNA, and biotinylated NAD+ Add_Compounds->Initiate_Reaction Incubate Incubate to allow PARylation Initiate_Reaction->Incubate Add_Strep_HRP Add Streptavidin-HRP Incubate->Add_Strep_HRP Add_Substrate Add chemiluminescent substrate Add_Strep_HRP->Add_Substrate Read_Signal Measure luminescence Add_Substrate->Read_Signal Analyze_Data Calculate IC50 values Read_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for a chemiluminescent PARP inhibition assay.

Cellular Proliferation Assay in BRCA-Mutant Cancer Cells

This cell-based assay determines the cytotoxic effect of the compounds, leveraging the principle of synthetic lethality.

Principle: The viability of cancer cells with and without BRCA mutations is assessed after treatment with the this compound derivatives. A significant reduction in the viability of BRCA-mutant cells compared to BRCA-proficient cells indicates a synthetic lethal effect.

Step-by-Step Methodology:

  • Cell Seeding: Seed BRCA1/2-mutant (e.g., MDA-MB-436) and BRCA-proficient (e.g., MCF-7) cancer cells into 96-well plates and allow them to adhere overnight.[2][5]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent such as resazurin or MTT to each well and incubate.

  • Data Acquisition: Measure the fluorescence (for resazurin) or absorbance (for MTT) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values for each cell line.

Future Directions and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel and potent PARP inhibitors. The available data on compounds like UPF 1069 highlight the potential for achieving high potency and selectivity.[3] Future research should focus on a systematic exploration of substitutions at the 7-amino position to build a comprehensive structure-activity relationship profile. The synthesis and evaluation of a focused library of these derivatives, using the standardized protocols outlined in this guide, will be instrumental in identifying lead candidates with superior efficacy and drug-like properties for the advancement of targeted cancer therapy.

References

A Comparative Guide to the Efficacy of 7-Aminoisoquinolin-1(2H)-one and Next-Generation PARP Inhibitors: A Statistical Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of precision oncology, targeting the DNA Damage Response (DDR) network has emerged as a cornerstone of modern therapeutic strategy. Central to this network are the Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, which are critical for repairing DNA single-strand breaks (SSBs).[1] The inhibition of these enzymes has ushered in a new era of treatment for cancers harboring deficiencies in other DNA repair pathways, most notably the Homologous Recombination (HR) pathway, which is often compromised by mutations in genes like BRCA1 and BRCA2.

This therapeutic paradigm is rooted in the concept of synthetic lethality . In a healthy cell, the loss of one DNA repair pathway can be compensated for by another. However, in cancer cells with a pre-existing HR deficiency (HRD), the pharmacological inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication, which cannot be repaired and ultimately trigger cell death.[2][3]

The isoquinolinone scaffold is a well-established pharmacophore in the development of PARP inhibitors (PARPi).[4] 7-Aminoisoquinolin-1(2H)-one belongs to this chemical class and, like its structural analogs, warrants rigorous investigation for its potential as a PARP inhibitor.[5][6][7] This guide provides a comprehensive framework for the experimental evaluation and statistical analysis of novel compounds like this compound. By objectively comparing its performance metrics against established, FDA-approved PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib, researchers and drug development professionals can build a robust data package for advancing new therapeutic candidates.

Section 1: The PARP Inhibitor Landscape: Mechanism of Action & Key Comparators

The clinical success of PARP inhibitors is attributed to a dual mechanism of action that extends beyond simple enzymatic inhibition. Understanding both is critical for designing experiments that can fully characterize a novel compound.

  • Catalytic Inhibition : At its core, a PARPi competitively binds to the NAD+ binding site within the catalytic domain of PARP1/2.[8] This prevents the synthesis of poly(ADP-ribose) chains, a crucial step for recruiting downstream DDR factors to the site of DNA damage.

  • PARP Trapping : A more potent cytotoxic mechanism involves the trapping of the PARP enzyme on the DNA at the site of a single-strand break.[9] By preventing PARP's auto-PARylation and release, the inhibitor creates a physical obstruction—the PARP-DNA complex—that stalls replication forks, converting a repairable SSB into a more lethal DSB.[8][9] The trapping efficiency varies among different PARP inhibitors and is a critical determinant of their overall anti-tumor activity.[8][10]

cluster_0 Standard DNA Repair (HR-Proficient) cluster_1 PARP Inhibition Mechanisms (HR-Deficient) SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 recruits Repair SSB Repair PARP1->Repair initiates Repair->SSB resolves PARPi PARP Inhibitor (e.g., this compound) Catalytic Catalytic Inhibition PARPi->Catalytic Trapping PARP Trapping PARPi->Trapping Catalytic->PARP1 blocks NAD+ binding DSB Double-Strand Break (DSB) Trapping->DSB creates toxic lesion Death Synthetic Lethality (Apoptosis) DSB->Death unrepaired

Dual mechanisms of PARP inhibitor action.

Our comparative analysis will benchmark this compound against the following leading PARP inhibitors, which have well-defined clinical profiles in ovarian, breast, prostate, and pancreatic cancers.[2][11][12]

Comparator Key Clinical Indication Example Noteworthy Feature
Olaparib Maintenance therapy for BRCA-mutated recurrent ovarian cancer.[11][12]First-in-class, with demonstrated overall survival benefits.[11]
Rucaparib Treatment of BRCA-mutated metastatic castration-resistant prostate cancer.Approved for both treatment and maintenance settings.[12]
Niraparib First-line maintenance therapy for advanced ovarian cancer, regardless of BRCA status.[8]Broad indication in ovarian cancer.[8]
Talazoparib Treatment of germline BRCA-mutated, HER2-negative metastatic breast cancer.[12]The most potent PARP trapper among approved agents.[8]

Section 2: Experimental Design for Comparative Efficacy Analysis

A multi-tiered experimental approach is necessary to build a comprehensive profile of a novel PARP inhibitor. The causality behind each experimental choice is to progressively build evidence from direct enzyme interaction to cellular effect and finally to in vivo efficacy.

In Vitro Enzymatic Assays

Causality : The foundational step is to determine if the compound directly interacts with and inhibits the target enzyme. This assay quantifies the raw potency of the inhibitor in a clean, cell-free system, providing the half-maximal inhibitory concentration (IC50) as a primary metric for comparison.

Experimental Protocol: Chemiluminescent PARP1 Activity Assay [13][14]

  • Plate Preparation : Use a 96-well plate coated with histone proteins, which serve as the substrate for PARP1.

  • Compound Preparation : Prepare a serial dilution of this compound and comparator PARP inhibitors (e.g., Olaparib) in assay buffer, typically ranging from 1 pM to 100 µM. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control.

  • Reaction Initiation : Add the reaction mixture containing activated DNA (to stimulate the enzyme), biotinylated NAD+, and the test compounds to the appropriate wells. Initiate the reaction by adding recombinant human PARP1 enzyme.

  • Incubation : Incubate the plate at 37°C for 60 minutes to allow for the PARylation of histone proteins.

  • Detection : Wash the plate to remove unbound reagents. Add Streptavidin-HRP (Horseradish Peroxidase), which binds to the biotinylated PAR chains incorporated onto the histones.

  • Signal Generation : After another wash step, add a chemiluminescent HRP substrate.

  • Data Acquisition : Immediately read the luminescent signal using a microplate reader. The signal intensity is directly proportional to PARP1 activity.

Statistical Analysis : The raw luminescence data is first corrected by subtracting the background. The data is then normalized to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity). The resulting percent inhibition values are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic (4PL) non-linear regression model:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

This analysis provides the IC50 value with 95% confidence intervals, allowing for a statistically sound comparison of potency between compounds.

Cellular Assays for Target Engagement and Cytotoxicity

Causality : Moving from a cell-free system to a live cell context is crucial. These assays validate that the compound can penetrate the cell membrane, engage with its intended target (PARP1), and exert a biological effect (cytotoxicity). Using paired cell lines with and without HR deficiency is the definitive method to demonstrate the desired synthetic lethal mechanism of action.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement [15][16]

CETSA is a biophysical method based on the principle that when a drug binds to its target protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[15][17]

Cellular Thermal Shift Assay (CETSA) workflow.

Statistical Analysis : The primary output is a "melting curve," which plots the amount of soluble PARP1 against temperature. A shift in this curve to the right in drug-treated cells compared to vehicle-treated cells indicates target engagement. To quantify this, an isothermal dose-response can be performed by heating all samples at a single, optimized temperature (e.g., 52°C) and plotting the amount of stabilized PARP1 against drug concentration. This allows for the calculation of an EC50 for target engagement.

Protocol 2: Cell Viability Assay in Isogenic Cell Lines

  • Cell Lines : Utilize a pair of isogenic cell lines, such as a human colon cancer line DLD-1 BRCA2 -/- (HR-deficient) and its BRCA2 +/+ counterpart (HR-proficient).

  • Plating : Seed both cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment : Treat the cells with a range of concentrations of this compound and comparator inhibitors for 72-120 hours.

  • Viability Measurement : Assess cell viability using a reagent like AlamarBlue or MTT.[13][14]

  • Data Acquisition : Read fluorescence or absorbance on a microplate reader.

Statistical Analysis : Calculate the half-maximal growth inhibition (GI50) for each compound in both cell lines using the 4PL non-linear regression model described previously. The key comparison is the GI50 ratio (HR-proficient / HR-deficient) . A high ratio indicates selective cytotoxicity against the HR-deficient cells, confirming a synthetic lethal effect. Statistical significance between the GI50 values of the two cell lines for a given compound can be determined using an F-test to compare the fits of the curves.

In Vivo Xenograft Studies

Causality : The ultimate preclinical test is to determine if the compound can inhibit tumor growth in a living organism. This integrates all aspects of a drug's properties, including its pharmacokinetics (absorption, distribution, metabolism, excretion) and its pharmacodynamic effect on the tumor.

Experimental Protocol: Patient-Derived Xenograft (PDX) Model

  • Model Selection : Implant tumor fragments from a patient with a known BRCA1 or BRCA2 mutation into immunocompromised mice.[2]

  • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 150-200 mm³).

  • Randomization : Randomize mice into treatment cohorts: Vehicle control, this compound, and a positive control (e.g., Olaparib).

  • Dosing : Administer compounds orally or via injection on a pre-determined schedule (e.g., daily for 28 days).

  • Monitoring : Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

  • Endpoint : The primary endpoint is typically Progression-Free Survival (PFS), defined as the time for the tumor to reach a pre-specified size (e.g., 4x the initial volume).

Statistical Analysis : PFS is the primary endpoint for this type of analysis.[18]

  • Kaplan-Meier Analysis : Survival data for each treatment group is plotted as a Kaplan-Meier curve, which shows the probability of being progression-free over time.

  • Log-Rank Test : The log-rank (or Mantel-Cox) test is used to compare the survival curves between treatment groups. A p-value < 0.05 indicates a statistically significant difference.

  • Hazard Ratio (HR) : The Cox proportional-hazards model is used to calculate the Hazard Ratio (HR) and its 95% confidence interval.[18] An HR of 0.40, for example, indicates that at any given time, an animal in the drug-treated group has a 60% lower risk of tumor progression compared to an animal in the vehicle group.

Section 3: Comparative Data Analysis & Visualization

To effectively communicate the potential of a new compound, its performance must be benchmarked against established alternatives. The following tables present a template for summarizing such comparative data.

In Vitro Potency Comparison (Hypothetical Data)
CompoundPARP1 IC50 (nM) [95% CI]PARP Trapping Potency (Relative to Olaparib)
This compound 5.2 [4.1 - 6.5]0.8x
Olaparib3.8 [3.0 - 4.7]1.0x (Reference)
Rucaparib2.1 [1.7 - 2.6]1.5x
Talazoparib0.9 [0.7 - 1.1]100x[8]
Cellular Synthetic Lethality (Hypothetical Data)
CompoundGI50 DLD-1 BRCA2 -/- (nM)GI50 DLD-1 BRCA2 +/+ (nM)Selectivity Ratio (+/--)
This compound 151850123
Olaparib111500136
Talazoparib0.5350700
In Vivo Efficacy Comparison (Benchmark Clinical Data)

This table summarizes actual clinical data for approved PARP inhibitors in recurrent ovarian cancer, providing a benchmark for the level of efficacy a new compound should aim to achieve in clinical development.[14][18][19]

InhibitorClinical TrialPatient PopulationMedian PFS (Inhibitor)Median PFS (Placebo)Hazard Ratio (HR) [95% CI]
Olaparib SOLO2Germline BRCA-mutated19.1 months5.5 months0.30 [0.22 - 0.41]
Rucaparib ARIEL3BRCA-mutated16.6 months5.4 months0.23 [0.16 - 0.34]
Niraparib NOVAGermline BRCA-mutated21.0 months5.5 months0.27 [0.17 - 0.41]
Statistical Modeling of Efficacy Covariates

In clinical data analysis, it is crucial to understand which patient or disease characteristics predict a better response. This is often done through subgroup analysis and interaction tests.[18] For example, the benefit of PARP inhibitors is significantly greater in patients with BRCA mutations and those who are sensitive to platinum-based chemotherapy.

G cluster_0 Patient & Disease Covariates PFS Primary Endpoint: Progression-Free Survival (PFS) BRCA BRCA Mutation Status (Mutated vs. Wild-Type) BRCA->PFS Strong Predictor (Interaction p < 0.01) HRD HRD Status (Positive vs. Negative) HRD->PFS Strong Predictor (Interaction p < 0.01) Platinum Platinum Sensitivity (Sensitive vs. Resistant) Platinum->PFS Strong Predictor (Interaction p < 0.01)

Key covariates influencing PARP inhibitor efficacy.

Conclusion

The rigorous evaluation of a novel therapeutic candidate like this compound requires a disciplined, multi-faceted approach that is deeply rooted in statistical principles. This guide outlines a logical progression from fundamental enzymatic assays to complex in vivo studies, emphasizing the causality behind each experimental choice. By employing non-linear regression for dose-response analyses, appropriate comparative tests for cellular assays, and Kaplan-Meier survival analysis for in vivo studies, researchers can generate a robust and defensible dataset.

Ultimately, the successful development of the next generation of PARP inhibitors hinges not only on innovative chemistry but also on a commitment to high-quality experimental design and sound statistical analysis. This framework provides the necessary tools to benchmark new compounds against established therapies, ensuring that only the most promising candidates advance toward clinical application for the benefit of patients.

References

A Senior Application Scientist's Guide to Selecting and Validating Negative Controls for 7-aminoisoquinolin-1(2H)-one Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular biology and drug discovery, the credibility of your data is paramount. The assertions you make about a compound's efficacy or mechanism of action are only as strong as the controls you employ. For researchers investigating 7-aminoisoquinolin-1(2H)-one, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), the selection of appropriate negative controls is not a procedural formality but a critical cornerstone of scientific rigor.[1][2]

This guide provides an in-depth comparison of negative control strategies for cellular assays involving this compound. Moving beyond simple vehicle controls, we will explore the rationale and methodology for implementing more sophisticated controls, such as structurally similar inactive analogs and genetic knockouts, to ensure your results are robust, reproducible, and rightly attributed to the on-target activity of your compound.

The Target: PARP1's Role in DNA Repair

This compound primarily exerts its biological effects by inhibiting PARP1, a key enzyme in the DNA damage response (DDR).[1][2] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event acts as a scaffold, recruiting other DNA repair proteins to the lesion to execute the repair process. By inhibiting the catalytic activity of PARP1, compounds like this compound prevent the recruitment of these repair factors, leading to the accumulation of unresolved SSBs. During DNA replication, these SSBs can degenerate into more cytotoxic double-strand breaks (DSBs), a phenomenon that is particularly lethal to cancer cells with pre-existing defects in DSB repair pathways (e.g., those with BRCA1/2 mutations)—a concept known as synthetic lethality.[1][2]

PARP1_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PARylation PARP1 Activation & Auto-PARylation PARP1->PARylation binds & activates Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment signals for Repair SSB Repair Recruitment->Repair mediates Inhibitor This compound Inhibitor->PARylation inhibits

Caption: The PARP1-mediated single-strand break repair (SSBR) pathway and the inhibitory action of this compound.

Comparison of Negative Control Strategies

The ideal negative control should account for any observed cellular effects that are not due to the specific, on-target inhibition of PARP1. This includes effects from the compound's vehicle, off-target interactions of the chemical scaffold, or general cellular stress.

Control TypeDescriptionProsConsBest For
Vehicle Control The solvent used to dissolve the compound (e.g., DMSO).Simple, inexpensive, controls for solvent toxicity.Does not control for off-target or scaffold-specific effects.All experiments as a baseline.
Structurally Similar, Inactive Analog A molecule with a chemical scaffold nearly identical to the active compound but lacking the key functional group for target binding, rendering it biologically inactive against the target.Controls for off-target effects of the core structure, solubility issues, and general chemical stress. Provides high confidence in on-target activity.Can be difficult or expensive to identify and synthesize. Activity must be rigorously validated.Validating that the observed phenotype is due to target inhibition and not the chemical scaffold.
Genetic Control (PARP1 KO/KD) Cells in which the PARP1 gene has been knocked out (KO) or its expression knocked down (KD) via CRISPR or siRNA.The "gold standard" for confirming on-target activity. Directly demonstrates the target dependency of the compound's effect.Technically demanding, requires cell line engineering and validation. May induce compensatory mechanisms in cells.Definitive confirmation of on-target mechanism of action.
Known Inactive Compound An unrelated compound known to be inactive in the specific assay being used.Can help identify assay artifacts or non-specific compound behavior.Does not share structural properties with the test compound, so it cannot control for scaffold-specific off-target effects.High-throughput screening (HTS) to flag problematic compounds.

Experimental Validation of Negative Controls

A negative control is only useful if it is validated. The following workflow and protocols outline how to rigorously assess your chosen controls.

Validation_Workflow cluster_workflow Negative Control Validation Workflow Select 1. Select Candidate (e.g., Inactive Analog) Biochem 2. Biochemical Assay (Confirm Lack of PARP1 Inhibition) Select->Biochem Cellular 3. Primary Cellular Assay (e.g., Cell Viability) Biochem->Cellular Target 4. Target Engagement Assay (e.g., PAR Level Measurement) Cellular->Target Decision 5. Analyze Data: Is Control Inactive? Target->Decision Validated Validated Negative Control Decision->Validated Yes Rejected Rejected (Select New Candidate) Decision->Rejected No

Caption: A stepwise workflow for the rigorous validation of a candidate negative control compound.

Protocol 1: Validating a Structurally Similar, Inactive Analog

The ideal inactive analog for this compound would be a positional isomer, such as 5-aminoisoquinolin-1(2H)-one or 6-aminoisoquinolin-1(2H)-one, provided it is confirmed to be inactive against PARP1.[3][4] This must be empirically determined.

Objective: To confirm that the candidate analog does not inhibit PARP1 activity and does not cause the same cellular phenotype as this compound.

A. Target Engagement Assay (Cellular PAR Level Measurement)

This assay directly measures the inhibition of PARP1 activity in cells.

  • Cell Seeding: Seed cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Treatment: Prepare serial dilutions of this compound (positive control for inhibition) and the inactive analog candidate. Also include a vehicle-only control (e.g., 0.1% DMSO). Treat cells for 1-4 hours.

  • Induce DNA Damage: After compound incubation, add a DNA damaging agent (e.g., 20 µM H₂O₂) for 10-15 minutes to induce PARP1 activation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Quantification: Measure total PAR levels using a commercially available PAR ELISA kit or by Western Blotting with an anti-PAR antibody.

  • Expected Outcome: this compound should show a dose-dependent decrease in H₂O₂-induced PAR levels. The validated inactive analog and vehicle control should show high PAR levels, indicating no inhibition of PARP1.

B. Cell Viability Assay (Phenotypic Readout)

This assay assesses the downstream consequence of PARP1 inhibition, particularly in a synthetically lethal context (e.g., using BRCA-deficient cells).

  • Cell Seeding: Seed BRCA-deficient cancer cells (e.g., CAPAN-1) in a 96-well plate.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of this compound and the inactive analog candidate, starting from a high concentration (e.g., 10 µM). Include a vehicle-only control.

  • Incubation: Incubate cells for 72-120 hours, a sufficient time for the cytotoxic effects to manifest.

  • Viability Measurement: Measure cell viability using a standard method such as CellTiter-Glo® (Promega) or MTS assay.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curves and calculate the IC50 (concentration for 50% inhibition of viability) for each compound.

Sample Data: Expected Results from Validation Assays
CompoundTarget Engagement (PAR Level IC50)Cell Viability (BRCA-deficient cell IC50)Status
This compound~10 nM~50 nMActive Compound
Vehicle (0.1% DMSO)No InhibitionNo EffectBaseline Control
Candidate Analog 1> 10,000 nM> 10,000 nMValidated Negative Control
Candidate Analog 2> 10,000 nM~5,000 nMRejected (Off-target toxicity)
Protocol 2: Utilizing Genetic Controls (PARP1 Knockout)

Objective: To confirm that the cytotoxicity of this compound is dependent on the presence of its target, PARP1.

  • Cell Lines: Obtain or generate isogenic cell lines: a wild-type (WT) line and a PARP1 knockout (PARP1-KO) line. Validate the knockout by Western Blot.

  • Assay Setup: Perform the same cell viability assay as described in Protocol 1B, but run it in parallel on both the WT and PARP1-KO cell lines.

  • Data Analysis: Calculate the IC50 of this compound in both cell lines.

  • Expected Outcome: The PARP1-KO cells should be significantly less sensitive (i.e., have a much higher IC50) to this compound compared to the WT cells. This resistance confirms that the compound's primary mechanism of cytotoxicity is through the inhibition of PARP1. A true negative control compound should show no activity in either cell line.

Caption: The relationship between a test compound and different tiers of negative controls.

Conclusion and Best Practices

For robust and reliable data in cellular assays with this compound, a multi-tiered control strategy is essential.

  • Always include a vehicle control. This is the absolute minimum requirement.[5]

  • Prioritize a validated, structurally similar inactive analog. This provides the highest level of confidence that the observed phenotype is due to the specific pharmacophore of your compound and not an artifact of its chemical class.

  • Use genetic controls for mechanistic validation. When making claims about the on-target mechanism of action, demonstrating a loss of compound activity in a target-knockout cell line is the definitive experiment.[2][6]

References

A Researcher's Guide to the Independent Verification of 7-aminoisoquinolin-1(2H)-one's Mechanism of Action as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the mechanism of action (MoA) of 7-aminoisoquinolin-1(2H)-one, a known inhibitor of Poly(ADP-ribose) polymerase (PARP). By systematically comparing its performance against established clinical alternatives and employing a suite of orthogonal, self-validating experimental protocols, researchers can build a robust evidence package confirming its molecular target and cellular effects.

The core hypothesis to be tested is that this compound functions as a PARP inhibitor, leading to synthetic lethality in cancer cells with deficient DNA damage repair pathways, such as those with BRCA1/2 mutations.[1][2] This guide will detail the necessary biochemical and cell-based assays to rigorously test this hypothesis.

Comparative Landscape: Positioning Against Clinical Standards

To contextualize the activity of this compound, it is essential to compare its performance against well-characterized PARP inhibitors (PARPi) that have received regulatory approval. Olaparib and Veliparib serve as excellent benchmarks due to their distinct biochemical profiles.[3][4] Olaparib is a potent PARP inhibitor with significant PARP-trapping activity, while Veliparib is also a potent enzymatic inhibitor but exhibits weaker PARP-trapping, making it potentially better tolerated in combination therapies.[5][6]

CompoundPrimary Target(s)Reported IC50 / Ki (Enzymatic)Key Mechanistic FeatureTherapeutic Status
This compound PARP family enzymesTo be determinedPrimarily enzymatic inhibition (Hypothesized)Research Compound
Olaparib (Lynparza) PARP1, PARP2~1-5 nMPotent enzymatic inhibition and PARP-trapping[5]FDA Approved[3]
Veliparib (ABT-888) PARP1, PARP2Ki: 5.2 nM (PARP1), 2.9 nM (PARP2)[6][7]Potent enzymatic inhibition, weak PARP-trapping[5]Investigational[4]
Inactive Control (e.g., NU1064) PARP (weak)High µM rangeServes as a negative control for specificityResearch Compound

A Multi-Pillar Approach to MoA Verification

A credible MoA validation rests on three pillars of evidence: direct target engagement within the cell, direct inhibition of the target enzyme's activity, and the intended downstream biological consequence. The following experimental workflow is designed to address each pillar systematically.

G cluster_0 Pillar 1: Cellular Target Engagement cluster_1 Pillar 2: Enzymatic Inhibition cluster_2 Pillar 3: Functional Consequence CETSA Cellular Thermal Shift Assay (CETSA) Confirms direct binding to PARP1 in intact cells. EnzymeAssay In Vitro PARP1 Enzymatic Assay Quantifies direct inhibition and determines IC50. CETSA->EnzymeAssay Does it bind? SL_Assay Synthetic Lethality Assay Measures selective cytotoxicity in BRCA-deficient cells. EnzymeAssay->SL_Assay Does it inhibit? Conclusion Verified Mechanism of Action SL_Assay->Conclusion Does it have the expected biological effect?

Caption: Logical workflow for MoA verification.

Pillar 1: Cellular Target Engagement Assay

Principle: The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying that a compound binds to its intended target within the complex environment of an intact cell.[8][9] The principle is based on ligand-induced thermal stabilization; when a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation.[10][11]

Detailed Protocol: High-Throughput CETSA for PARP1

This protocol is adapted for a 384-well format to allow for dose-response analysis.[12]

  • Cell Preparation: Culture MDA-MB-436 (BRCA1 mutant) or a similar relevant cell line to ~80% confluency. Harvest cells and resuspend in phenol-free DMEM to a concentration of 2.5 x 10^6 cells/mL.

  • Compound Treatment: Dispense 20 µL of the cell suspension into each well of a 384-well PCR plate. Using an acoustic liquid handler, add serial dilutions of this compound, Olaparib (positive control), and a negative control compound. Include DMSO-only wells.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Thermal Challenge: Place the plate in a thermocycler and heat for 3.5 minutes at a predetermined optimal temperature (e.g., 49°C, which should be optimized to be on the slope of the PARP1 melt curve) to induce denaturation of unbound protein.[10]

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) to release cellular contents.

  • Separation of Soluble Fraction: Centrifuge the plates at high speed (e.g., 4000 x g for 20 minutes) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully transfer the supernatant containing the soluble, stabilized PARP1 to a new plate. Quantify the amount of soluble PARP1 using a sensitive immunoassay such as AlphaLISA or ELISA.[10][13]

  • Data Analysis: Plot the amount of soluble PARP1 against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which represents the concentration required for half-maximal thermal stabilization.

G A 1. Treat cells with compound B 2. Heat shock to denature unbound protein A->B C 3. Lyse cells B->C D 4. Centrifuge to pellet aggregated protein C->D E 5. Collect supernatant (soluble fraction) D->E F 6. Quantify soluble PARP1 (e.g., ELISA) E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Pillar 2: Enzymatic Inhibition Assay

Principle: While CETSA confirms binding, a direct enzymatic assay is required to prove that this binding event leads to functional inhibition. This is typically done using a purified enzyme and measuring its activity in the presence of the inhibitor.[13][14] Commercial kits provide a standardized platform for this.

Detailed Protocol: Chemiluminescent PARP1 Enzymatic Assay

This protocol uses a histone-coated plate to measure PARP1 activity via the incorporation of biotinylated poly(ADP-ribose).[15]

  • Plate Preparation: Use a 96-well plate pre-coated with histone proteins.

  • Compound Addition: Add serial dilutions of this compound and control compounds (Olaparib, Veliparib, inactive control) to the wells.

  • Enzyme Reaction: Add a reaction mixture containing purified recombinant PARP1 enzyme and biotin-labeled NAD+ to initiate the reaction.[13] Incubate for 1 hour at room temperature. During this time, active PARP1 will hydroxylate the histone substrate and add biotinylated PAR chains.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (Horseradish Peroxidase), which binds to the biotinylated PAR chains.

  • Signal Generation: After another wash step, add a chemiluminescent HRP substrate. The light output is directly proportional to PARP1 activity.[15]

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value for each compound.

Expected OutcomeThis compoundOlaparibVeliparibInactive Control
CETSA EC50 Low µM / High nMLow nMLow nM> 100 µM
PARP1 IC50 Low µM / High nMLow nMLow nM> 100 µM

Pillar 3: Functional Consequence Assay

Principle: The therapeutic rationale for PARP inhibitors is synthetic lethality.[16][17] Cancer cells with mutations in BRCA1 or BRCA2 genes are deficient in the homologous recombination (HR) pathway for DNA double-strand break repair.[18][19] These cells become highly dependent on PARP-mediated single-strand break repair. Inhibiting PARP leads to an accumulation of double-strand breaks during replication that cannot be repaired, resulting in selective cell death.[1][18]

Detailed Protocol: Synthetic Lethality Cell Viability Assay

This protocol compares the cytotoxic effect of the compounds on a BRCA-deficient cell line versus its isogenic, HR-proficient counterpart.[20][21]

  • Cell Lines: Utilize a pair of isogenic cell lines, such as DLD-1 BRCA2 -/- (HR-deficient) and DLD-1 BRCA2 +/+ (HR-proficient).[19]

  • Cell Seeding: Seed both cell lines into 96-well plates at an appropriate density (e.g., 3,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and control inhibitors. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Assessment: Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the viability data to the vehicle-treated controls for each cell line. Plot the percent viability against compound concentration for both the BRCA2 -/- and BRCA2 +/+ cell lines. A successful PARP inhibitor will show significantly greater potency (a lower IC50) in the BRCA2 -/- cells compared to the BRCA2 +/+ cells.

G cluster_brca_neg BRCA-deficient Cells cluster_brca_pos BRCA-proficient Cells DNA_SSB_neg DNA Single-Strand Break (SSB) PARPi_neg PARP Inhibitor Blocks Repair DNA_SSB_neg->PARPi_neg DSB_neg Replication -> Double-Strand Break (DSB) PARPi_neg->DSB_neg HR_fail Homologous Recombination Fails DSB_neg->HR_fail Death Cell Death (Synthetic Lethality) HR_fail->Death DNA_SSB_pos DNA Single-Strand Break (SSB) PARPi_pos PARP Inhibitor Blocks Repair DNA_SSB_pos->PARPi_pos DSB_pos Replication -> Double-Strand Break (DSB) PARPi_pos->DSB_pos HR_ok Homologous Recombination Repairs DSB DSB_pos->HR_ok Survival Cell Survival HR_ok->Survival

References

Safety Operating Guide

A Guide to the Proper Disposal of 7-aminoisoquinolin-1(2H)-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I understand that robust research is built on a foundation of safety and precision, extending from the bench to the final disposal of chemical reagents. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science that protects researchers, the community, and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 7-aminoisoquinolin-1(2H)-one, a heterocyclic organic compound frequently used in medicinal chemistry and drug development.[1] The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure your laboratory's operations are both safe and compliant.

Part 1: Hazard Characterization and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary precautions. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally consolidated, aggregated data from chemical suppliers and related isoquinoline structures allows for a reliable hazard assessment. The primary risks are associated with irritation and potential harm upon direct contact or ingestion.

Based on available GHS (Globally Harmonized System) classifications for this compound and its close structural analogs, the following hazards should be assumed.[1][2][3]

Hazard Class GHS Hazard Statement Code Description
Acute Toxicity (Oral) H302Harmful if swallowed.
Acute Toxicity (Dermal) H312Harmful in contact with skin.
Acute Toxicity (Inhalation) H332Harmful if inhaled.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage/Irritation H319Causes serious eye irritation.
Specific Target Organ Toxicity H335May cause respiratory irritation.
Aquatic Hazard (Chronic) H412Harmful to aquatic life with long lasting effects.

This profile classifies this compound as a hazardous substance requiring disposal as regulated chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or down the sewer system. [4][5]

Part 2: Personal Protective Equipment (PPE) and Handling Precautions

Given the identified hazards, stringent adherence to PPE protocols is mandatory during handling and disposal to prevent exposure. All laboratory personnel handling this waste must be trained on its hazards and the proper use of PPE as part of a written Chemical Hygiene Plan (CHP) mandated by OSHA.[6][7]

Equipment Specification and Rationale
Eye and Face Protection Chemical safety goggles and a face shield must be worn. This combination protects against splashes and airborne dust, complying with OSHA's Eye and Face Protection Standard (29 CFR 1910.133).[8][9]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for tears or holes before each use and practice proper removal technique to avoid skin contact.
Body Protection A laboratory coat is mandatory. For tasks with a higher risk of splashes, such as bulk transfers, a chemically resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection All handling of solid this compound that may generate dust, or solutions that may produce aerosols, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[7][10]
Part 3: Waste Segregation, Collection, and Storage

The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation. This prevents dangerous reactions between incompatible chemicals and ensures the waste can be managed safely by disposal facilities.[4][5]

  • Designate a Waste Container: Select a container that is in good condition, leak-proof, and chemically compatible with this compound and any solvents used. For solid waste, a high-density polyethylene (HDPE) pail is suitable. For liquid waste solutions, use a glass or HDPE bottle.[4][5] Never use food-grade containers.[5]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list all other components (e.g., solvents) with their approximate percentages. Do not use abbreviations or chemical formulas.[11]

  • Collect the Waste:

    • Solid Waste: Carefully transfer excess solid this compound into the designated solid waste container using a dedicated spatula or scoop. Perform this action within a chemical fume hood to minimize inhalation risk.

    • Liquid Waste: If disposing of a solution, pour it carefully into the designated liquid waste container using a funnel. Do not leave the funnel in the container.[11] The decision tree below will help guide segregation based on the solvent.

  • Seal the Container: The container must be securely closed at all times except when actively adding waste.[11][12] This prevents the release of vapors and protects against spills.

  • Store in a Satellite Accumulation Area (SAA): Place the sealed container in a designated SAA within the laboratory.[5][11] This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[4][11] The SAA should have secondary containment (e.g., a spill tray) to capture any potential leaks.

The following diagram illustrates the critical decision-making process for segregating waste containing this compound.

G start Start: Waste Containing This compound is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_container Collect in container labeled: 'Solid Hazardous Waste: This compound' is_solid->solid_container Yes solvent_type What is the primary solvent? is_liquid->solvent_type Yes non_halogenated Collect in container labeled: 'Non-Halogenated Organic Waste' solvent_type->non_halogenated e.g., Methanol, Acetonitrile halogenated Collect in container labeled: 'Halogenated Organic Waste' solvent_type->halogenated e.g., Dichloromethane aqueous Is pH between 5.5 and 12.0? solvent_type->aqueous Aqueous Buffer aqueous_container Collect in container labeled: 'Aqueous Hazardous Waste' aqueous->aqueous_container Yes acid_base_container Collect in separate container labeled: 'Corrosive Hazardous Waste (Acidic/Basic)' aqueous->acid_base_container No

Caption: Waste Segregation Flowchart for this compound.

Part 4: Spill and Emergency Procedures

Accidents can happen despite the best precautions. A clear, actionable emergency plan is vital.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit).

    • Carefully collect the absorbent material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood) or Personal Exposure:

    • Exposure (Skin/Eyes): Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an emergency eyewash station. Remove contaminated clothing while flushing. Seek immediate medical attention.[2][10]

    • Spill: Evacuate the area immediately. Alert your supervisor and the institution's Environmental Health & Safety (EHS) office. Do not attempt to clean up a large spill without specialized training and equipment.[11]

    • Provide the responding EHS or medical personnel with the Safety Data Sheet for the compound.

Part 5: Final Disposal Arrangements

The ultimate disposal of hazardous waste must be managed by professionals in compliance with the EPA's Resource Conservation and Recovery Act (RCRA).[4][13]

  • Schedule a Pickup: Once a waste container is 90% full, contact your institution's EHS office to schedule a waste pickup.[11] Do not overfill containers.[12]

  • Documentation: Ensure all labels are complete and legible. Your EHS office will provide any additional manifests or paperwork required for transport.

  • Professional Disposal: The EHS office will work with a licensed hazardous waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic chemical waste is high-temperature incineration.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.